molecular formula C7H8BrClN2O B061735 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride CAS No. 175277-00-6

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Cat. No.: B061735
CAS No.: 175277-00-6
M. Wt: 251.51 g/mol
InChI Key: PRIQRBJWODQUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a versatile and highly reactive chemical building block specifically designed for advanced organic synthesis and medicinal chemistry research. This compound integrates a multi-substituted pyrazole core, a reactive acyl chloride group, and a bromo substituent, making it an invaluable scaffold for constructing complex molecules. Its primary research value lies in its application as a key intermediate in the synthesis of potential pharmacologically active compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The acyl chloride moiety facilitates rapid amide coupling reactions, allowing for the efficient introduction of the pyrazole carboxylic acid derivative into larger molecular structures without the need for additional activating agents. Concurrently, the bromine atom at the 4-position serves as an excellent handle for further functionalization via modern cross-coupling methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling precise structural diversification for structure-activity relationship (SAR) studies. Researchers utilize this reagent to explore novel chemical space, develop targeted libraries for high-throughput screening, and create functional materials. Strictly for research applications.

Properties

IUPAC Name

4-bromo-2-ethyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIQRBJWODQUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384060
Record name 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-00-6
Record name 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-00-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride synthesis pathway"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for this compound, a key building block in modern medicinal chemistry and materials science. The synthesis is presented in a multi-step sequence, with detailed protocols and mechanistic insights to ensure reproducibility and scalability.

Introduction and Strategic Overview

The target molecule, this compound, is a functionalized heterocyclic compound. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: the bromo-substituted position, which can undergo various cross-coupling reactions, and the highly reactive carbonyl chloride group, ideal for amide bond formation and other nucleophilic acyl substitutions.

The synthetic strategy outlined herein is a four-step process commencing with the construction of the core pyrazole ring system, followed by sequential functional group manipulations to arrive at the desired product. This pathway is designed for efficiency and relies on well-established, high-yielding chemical transformations.

Overall Synthesis Pathway

The synthesis proceeds through the following key stages:

  • Pyrazole Ring Formation: Construction of the 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate core via a Knorr-type pyrazole synthesis.

  • Bromination: Regioselective bromination at the C4 position of the pyrazole ring.

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Chlorination: Conversion of the carboxylic acid to the final, highly reactive carbonyl chloride.

G A Ethyl Acetoacetate + Ethylhydrazine B Step 1: Pyrazole Ring Formation (Knorr Synthesis) A->B Acetic Acid C Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate B->C D Step 2: Bromination C->D N-Bromosuccinimide (NBS) E Ethyl 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate D->E F Step 3: Saponification E->F NaOH, EtOH/H2O G 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid F->G H Step 4: Chlorination G->H Thionyl Chloride (SOCl2) I This compound H->I

Caption: Overall four-step synthesis pathway.

Part 1: Synthesis of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate

The initial step involves the condensation of ethyl acetoacetate with ethylhydrazine. This is a classic Knorr-type pyrazole synthesis, which proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocol:

  • To a solution of ethylhydrazine oxalate (1.0 eq) in ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise at 0 °C.

  • Stir the resulting mixture for 30 minutes at room temperature to ensure the complete formation of free ethylhydrazine.

  • Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate.

Causality and Expertise:

  • Choice of Base: Sodium ethoxide is used to deprotonate the ethylhydrazine oxalate salt, generating the free ethylhydrazine in situ. Using a non-nucleophilic base is crucial to avoid side reactions with the ethyl acetoacetate.

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a convenient reflux temperature.

  • Acidic Work-up: The addition of acetic acid neutralizes any remaining base and helps to precipitate inorganic salts, simplifying the work-up procedure.

ParameterValue
Reactants Ethylhydrazine oxalate, Ethyl acetoacetate, Sodium ethoxide
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 75-85%

Part 2: Synthesis of Ethyl 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate

The second step is the regioselective bromination of the pyrazole ring at the C4 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions.

Experimental Protocol:

  • Dissolve Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Causality and Expertise:

  • Reagent Choice: NBS is a safe and easy-to-handle source of electrophilic bromine. Its use avoids the hazards associated with handling elemental bromine. The succinimide byproduct is also easily removed during the aqueous work-up.

  • Regioselectivity: The C4 position of the 1,3,5-trisubstituted pyrazole is the most electron-rich and sterically accessible position for electrophilic attack, leading to highly regioselective bromination.

ParameterValue
Reactants Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate, N-Bromosuccinimide
Solvent Acetonitrile or Dichloromethane
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 90-95%

Part 3: Synthesis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid

The third step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

Experimental Protocol:

  • Dissolve Ethyl 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid.

Causality and Expertise:

  • Mixed Solvent System: The ethanol/water mixture ensures the solubility of both the ester starting material and the sodium hydroxide, facilitating a homogeneous reaction.

  • Acidification: Careful acidification is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product. An excess of acid should be avoided to prevent any potential side reactions.

ParameterValue
Reactants Ethyl 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate, Sodium Hydroxide
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 1-2 hours
Typical Yield 95-99%

Part 4: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the highly reactive carbonyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add the 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (3.0-5.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound is often of sufficient purity for use in subsequent reactions. If necessary, it can be purified by vacuum distillation.

Causality and Expertise:

  • Reagent Choice: Thionyl chloride is an excellent choice for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

  • Catalyst: DMF acts as a catalyst by forming a Vilsmeier-type intermediate with thionyl chloride, which is more reactive towards the carboxylic acid.

  • Anhydrous Conditions: It is crucial to perform this reaction under strictly anhydrous conditions, as the carbonyl chloride product is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.

ParameterValue
Reactants 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid, Thionyl Chloride
Catalyst Dimethylformamide (DMF) (optional)
Temperature Reflux (approx. 76 °C)
Reaction Time 2-3 hours
Typical Yield >95% (often used crude)

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for their synthetic endeavors.

References

  • Title: Pyrazole: A Novel and Versatile Reagent in Organic Synthesis Source: IntechOpen URL: [Link]

An In-depth Technical Guide to 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride. As a functionalized heterocyclic compound, this pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery. This document is intended to serve as a key resource for researchers and scientists, offering insights into its chemical behavior and practical guidance for its use in the laboratory.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceutical agents.[1] Its unique structural features, including the presence of two adjacent nitrogen atoms, allow for diverse substitution patterns that can modulate physicochemical properties and biological activity. The incorporation of a reactive carbonyl chloride group, as seen in this compound, further enhances its utility as a versatile intermediate for the synthesis of a wide range of derivatives, such as amides and esters, which are common functionalities in drug molecules. This guide will delve into the specific attributes of this particular bromo-substituted pyrazole, providing a foundational understanding for its application in the synthesis of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in chemical synthesis and for predicting its behavior in biological systems. Due to the limited availability of experimentally determined data in peer-reviewed literature for this compound, the following table includes both reported and predicted values to provide a comprehensive profile.

PropertyValueSource(s)
Molecular Formula C₇H₈BrClN₂O[2]
Molecular Weight 251.51 g/mol [2]
CAS Number 175277-00-6[2]
Appearance Expected to be a solid or liquidInferred
Boiling Point 128 °C (Predicted)[3]
Density 1.68 g/cm³ (Predicted)[3]
Flash Point 145 °C (Predicted)[3]
Refractive Index 1.61 (Predicted)[3]
XLogP3 2.35 (Predicted)[3]
Solubility Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols).Inferred from the reactivity of acyl chlorides.

Note: Predicted values are computationally generated and should be used as an estimation. Experimental verification is recommended.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a two-step process: the formation of the precursor carboxylic acid followed by its conversion to the acyl chloride.

Synthesis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid

The precursor, 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid, can be synthesized through the cyclocondensation of a suitably substituted β-dicarbonyl compound with ethylhydrazine, followed by bromination.[4]

Experimental Protocol:

  • Cyclocondensation: React ethyl acetoacetate with ethylhydrazine in a suitable solvent, such as ethanol, under reflux to form 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one.

  • Bromination: The resulting pyrazolone is then brominated using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (DCM) to yield 4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5(4H)-one.

  • Oxidation/Aromatization: Subsequent oxidation of the pyrazolone will lead to the formation of the aromatic pyrazole ring.

  • Carboxylation: The pyrazole can then be carboxylated at the 5-position. A common method involves deprotonation with a strong base like n-butyllithium followed by quenching with carbon dioxide.

  • Work-up and Purification: The reaction mixture is then acidified to protonate the carboxylate, and the product is extracted with an organic solvent. The crude product is purified by recrystallization or column chromatography.

Conversion to this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

  • Reaction Setup: In a fume hood, a flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts) is charged with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid.

  • Reagent Addition: An excess of thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF).

  • Reaction Conditions: The mixture is heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.

  • Removal of Excess Reagent: Excess thionyl chloride is removed by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • The use of thionyl chloride is favored due to the formation of gaseous byproducts (HCl and SO₂), which can be easily removed from the reaction mixture, simplifying purification.

  • The catalytic amount of DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

  • The reaction is performed under anhydrous conditions as the acyl chloride product is highly reactive towards water.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Acyl Chloride Formation Precursor_Acid 4-Bromo-1-Ethyl-3-Methyl- 1H-Pyrazole-5-Carboxylic Acid Acyl_Chloride 4-Bromo-1-Ethyl-3-Methyl- 1H-Pyrazole-5-Carbonyl Chloride Precursor_Acid->Acyl_Chloride SOCl₂, cat. DMF, Reflux Reactivity_Diagram cluster_products Reaction Products Acyl_Chloride 4-Bromo-1-Ethyl-3-Methyl- 1H-Pyrazole-5-Carbonyl Chloride Carboxylic_Acid Carboxylic Acid Acyl_Chloride->Carboxylic_Acid H₂O Ester Ester Acyl_Chloride->Ester R'OH Amide Amide Acyl_Chloride->Amide R'₂NH

Caption: Key reactions of the acyl chloride with various nucleophiles.

Stability and Storage

Acyl chlorides are generally moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent hydrolysis.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activity. Pyrazole-based compounds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

This compound serves as a key intermediate for the synthesis of more complex molecules. For instance, similar pyrazole carboxamides are crucial components of certain insecticides, such as chlorantraniliprole, which act as selective activators of ryanodine receptors. [1]This highlights the potential of this compound in the agrochemical industry as well as in the discovery of new therapeutic agents. Its utility lies in its ability to introduce a substituted pyrazole moiety into a target molecule, often through the formation of a stable amide or ester linkage.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive and potentially toxic vapors.

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash affected area with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry, drug discovery, and agrochemical research. Its physicochemical properties, characterized by the reactive acyl chloride functionality on a substituted pyrazole core, allow for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic characteristics, reactivity, and potential applications, along with essential safety and handling information. A thorough understanding of these aspects will enable researchers and scientists to effectively utilize this compound in the development of novel and impactful chemical entities.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). Mol-Instincts. Retrieved from [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. (n.d.). PubChem. Retrieved from [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
  • 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). IOSR Journal. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]

  • 4-bromo-3-ethyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. Retrieved from [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI. Retrieved from [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O. (n.d.). PubChem. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved from [Link]

  • Chemical Properties of cis-1,1-Difluoro-2-methyl-3-vinylcyclopropane (CAS 79517-49-0). (n.d.). Cheméo. Retrieved from [Link]

  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) Simulation of IR Spectra of Some Organic Compounds-A Review. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester | C11H11BrClN3O2. (n.d.). PubChem. Retrieved from [Link]

Sources

A Guide to the Structural Elucdation of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 175277-00-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and drug development. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation of the compound identified by CAS number 175277-00-6. The accepted IUPAC name for this compound is 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, with the molecular formula C₇H₈BrClN₂O.[1] As a substituted pyrazole, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities.[2] The presence of a reactive acyl chloride group suggests its utility as a chemical intermediate for the synthesis of more complex derivatives.

This document will detail a multi-technique spectroscopic approach, outlining the theoretical basis for each method, the experimental protocols, and the logical framework for interpreting the resulting data to confirm the compound's constitution and connectivity. We will explore how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to build a complete and validated structural picture.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry serves as the initial and most crucial step in structure elucidation, providing the molecular weight and elemental composition of the compound. For a molecule containing bromine and chlorine, the isotopic distribution provides a highly characteristic signature that greatly aids in confirming the elemental formula.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile, inert solvent such as dichloromethane.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is utilized.

  • GC Separation: The sample is injected into the GC, where it is vaporized and separated from any potential impurities on a suitable capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation: Predicted Spectra

The mass spectrum of this compound is expected to reveal several key features:

  • Molecular Ion (M⁺) Cluster: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.[3] The expected masses for the most abundant isotopologues are:

    • C₇H₈⁷⁹Br³⁵ClN₂O⁺: m/z 249.95

    • C₇H₈⁸¹Br³⁵ClN₂O⁺: m/z 251.95

    • C₇H₈⁷⁹Br³⁷ClN₂O⁺: m/z 251.95

    • C₇H₈⁸¹Br³⁷ClN₂O⁺: m/z 253.95 The characteristic intensity pattern of this M, M+2, M+4 cluster provides definitive evidence for the presence of one bromine and one chlorine atom.

  • Fragmentation Pattern: Acyl chlorides are known to undergo characteristic fragmentation, primarily through the loss of the chlorine radical to form a stable acylium ion.[4][5] The major expected fragments are summarized in the table below.

m/z (for ⁷⁹Br, ³⁵Cl) Proposed Fragment Structural Origin
216[M - Cl]⁺Loss of the chlorine radical from the carbonyl chloride group, forming the acylium ion.
188[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the acylium ion.
187[M - COCl]⁺Loss of the entire carbonyl chloride radical.
159[M - COCl - C₂H₄]⁺Loss of ethene from the N-ethyl group via rearrangement.

The observation of these fragments, particularly the strong acylium ion peak, provides strong evidence for the carbonyl chloride moiety and the overall pyrazole structure.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Data Interpretation: Expected Absorption Bands

The IR spectrum will be dominated by a few key absorption bands that act as fingerprints for the primary functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group
~1800C=O StretchAcyl Chloride
2950-3000C-H StretchEthyl and Methyl groups
~1550-1600C=N, C=C StretchPyrazole ring
~1450C-H BendEthyl and Methyl groups
700-800C-Cl StretchAcyl Chloride
550-650C-Br StretchBromo-substituted ring

The most diagnostic peak is the very strong and sharp carbonyl (C=O) stretch of the acyl chloride, which appears at a characteristically high frequency (around 1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. This, combined with the C-H stretches and the pyrazole ring vibrations, provides a clear initial confirmation of the molecule's key structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence of atom connectivity.

Experimental Protocol: Solution-State NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D (COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: Predicted Chemical Shifts and Couplings

¹H NMR Spectrum: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~4.2Quartet (q)2HN-CH₂ -CH₃Deshielded by the adjacent nitrogen atom of the pyrazole ring. Split into a quartet by the three neighboring methyl protons.
~2.4Singlet (s)3HRing-CH₃ A singlet as there are no adjacent protons. Its chemical shift is typical for a methyl group on an aromatic ring.
~1.5Triplet (t)3HN-CH₂-CH₃ Shielded relative to the methylene protons. Split into a triplet by the two neighboring methylene protons.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom.

Predicted δ (ppm) Assignment Rationale
~160-165C =OCarbonyl carbon of the acyl chloride, highly deshielded.
~150C 3-CH₃Pyrazole ring carbon attached to the methyl group.
~145C 5-COClPyrazole ring carbon attached to the carbonyl group.
~100C 4-BrPyrazole ring carbon attached to the bromine, shielded by bromine's electron-donating resonance effect despite its electronegativity.
~45N-C H₂-CH₃Methylene carbon, deshielded by the adjacent nitrogen.
~15Ring-C H₃Methyl carbon attached to the pyrazole ring.
~13N-CH₂-C H₃Methyl carbon of the ethyl group.

2D NMR (COSY & HSQC):

  • COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals at ~4.2 ppm (quartet) and ~1.5 ppm (triplet), definitively confirming that these two proton groups are coupled and thus part of the same ethyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the proton signal at ~4.2 ppm and the carbon signal at ~45 ppm (CH₂), the proton signal at ~1.5 ppm and the carbon signal at ~13 ppm (ethyl CH₃), and the proton signal at ~2.4 ppm and the carbon signal at ~15 ppm (ring CH₃). This allows for unambiguous assignment of the protonated carbons.

Integrated Workflow for Structure Elucidation

The process of structure elucidation is a logical, stepwise integration of data from multiple analytical techniques. The workflow diagram below illustrates this synergistic approach.

G cluster_0 Initial Analysis cluster_1 Detailed Connectivity cluster_2 Confirmation MS Mass Spectrometry (GC-MS) H_NMR 1H NMR MS->H_NMR Provides Mol. Formula (C₇H₈BrClN₂O) Structure Final Structure Confirmed: 4-Bromo-1-ethyl-3-methyl-1H- pyrazole-5-carbonyl chloride MS->Structure Confirms Mass & Elemental Comp. IR Infrared Spectroscopy (ATR-IR) IR->H_NMR Confirms C=O, C-H Functional Groups IR->Structure Confirms Func. Groups C_NMR 13C NMR H_NMR->C_NMR Identifies H framework TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Identifies C framework TwoD_NMR->Structure Confirms H-C connectivity

Caption: Workflow for the integrated spectroscopic elucidation of CAS 175277-00-6.

Conclusion

The structural elucidation of this compound (CAS 175277-00-6) is achieved through a systematic and integrated analytical approach. Mass spectrometry provides the definitive molecular formula, leveraging the unique isotopic patterns of bromine and chlorine. Infrared spectroscopy offers rapid confirmation of key functional groups, most notably the acyl chloride carbonyl. Finally, a suite of 1D and 2D NMR experiments meticulously maps the proton and carbon skeletons, revealing the precise connectivity of each atom. The convergence of data from these orthogonal techniques provides a self-validating system, leading to the unambiguous confirmation of the molecular structure, a critical requirement for its application in further scientific research and development.

References

  • BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. BenchChem Technical Support.
  • University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

Sources

Whitepaper: Unlocking Synthetic Pathways with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to the Reactivity and Strategic Application of a Key Heterocyclic Intermediate

Abstract

This technical guide provides an in-depth analysis of the acyl chloride group's reactivity in 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS No: 175277-00-6)[1]. We will explore the fundamental principles governing its behavior, from the electronic and steric influences of the substituted pyrazole core to its primary reaction mechanism—nucleophilic acyl substitution. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also field-proven experimental protocols for its strategic deployment in the synthesis of complex molecules, particularly in the construction of pyrazole-5-carboxamides and esters. By understanding the causality behind its heightened reactivity, researchers can better harness this potent building block for the rapid and efficient development of novel chemical entities.

Introduction: The Pyrazole Acyl Chloride Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the pyrazole nucleus being a "privileged scaffold" found in numerous FDA-approved drugs.[2] this compound is a highly functionalized derivative that offers a potent electrophilic handle for synthetic transformations. Its structure, featuring a substituted pyrazole ring directly attached to an acyl chloride group, makes it an invaluable intermediate for introducing the pyrazole moiety into target molecules.[3]

The exceptional reactivity of this compound stems from the inherent nature of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density.[4][5] This withdrawal creates a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles.[4][5] The chloride ion's capacity to act as an excellent leaving group further facilitates these reactions, making the overall substitution process highly favorable.[3]

Molecular Architecture: Electronic and Steric Influences

The reactivity of the carbonyl group in this compound is not dictated by the acyl chloride alone. The substituted pyrazole ring exerts a profound influence through a combination of electronic and steric effects.

  • Electronic Effects : The pyrazole ring is an aromatic heterocycle. The substituents on this ring modulate the electrophilicity of the C5-carbonyl carbon.

    • Ethyl Group (N1) & Methyl Group (C3) : These alkyl groups are weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted pyrazole.

    • Bromo Group (C4) : The bromine atom exerts a dual effect. It is strongly electron-withdrawing through induction due to its high electronegativity, which increases the partial positive charge on the adjacent ring carbons and, by extension, the carbonyl carbon, enhancing reactivity.

  • Steric Effects : The presence of substituents on the pyrazole ring can sterically hinder the approach of a nucleophile to the carbonyl carbon.[6] In this specific molecule, the ethyl and methyl groups are relatively small. However, when reacting with bulky nucleophiles, the steric environment around the reaction center must be considered as it may necessitate more forcing reaction conditions.

The net result of these competing electronic factors is a highly reactive, yet tunable, electrophilic center, primed for efficient synthetic transformations.

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The principal reaction pathway for this compound is nucleophilic acyl substitution. This is a two-step mechanism, commonly referred to as an addition-elimination reaction.[3][4][7]

  • Nucleophilic Addition : A nucleophile (e.g., an amine, alcohol, or water) attacks the electron-deficient carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[5][7]

  • Elimination : The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as the leaving group. The chloride ion is an excellent leaving group, making this step rapid and generally irreversible.[3]

General Mechanism: Nucleophilic Acyl Substitution.

Key Synthetic Applications and Protocols

The high reactivity of the acyl chloride makes it a superior acylating agent for forming stable amide and ester linkages.[3][8] These reactions are fundamental in drug discovery for structure-activity relationship (SAR) studies.[3]

NucleophileProduct ClassTypical ConditionsSignificance
Primary/Secondary AmineN-Substituted AmideAnhydrous aprotic solvent (DCM, THF), 0 °C to RT, with HCl scavenger (e.g., triethylamine, pyridine)Core reaction for building complex molecules and peptidomimetics.[2][9]
Alcohol/PhenolEsterAnhydrous aprotic solvent, often with a base catalyst/scavengerImportant for creating prodrugs or modifying solubility.[10][11]
WaterCarboxylic AcidVigorous reaction, often unintentionalHighlights the need for anhydrous handling; regenerates the parent acid.[3][4]
Field-Proven Protocol 1: Amide Bond Formation

This protocol details the synthesis of a pyrazole-5-carboxamide, a common scaffold in medicinal chemistry.[10][12][13]

Objective: To synthesize 4-Bromo-1-ethyl-3-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide.

Methodology:

  • Reactor Preparation: A 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere. Causality: Acyl chlorides react vigorously with water; ensuring anhydrous conditions is critical to prevent hydrolysis of the starting material and maximize yield.[4]

  • Reagent Addition: To the flask, add anhydrous dichloromethane (DCM, 30 mL). Dissolve 2-aminopyridine (1.0 eq) and triethylamine (TEA, 1.2 eq). Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction mixture helps to control the exothermic nature of the reaction. Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct that is formed, preventing it from protonating the amine nucleophile and rendering it unreactive.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. Causality: Slow, dropwise addition is crucial to maintain temperature control and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl chloride starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Causality: The acid wash removes excess triethylamine and any unreacted 2-aminopyridine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.

Amidation_Workflow start Flame-Dried Reactor (N2 Atmosphere) reagents Dissolve Amine & TEA in Anhydrous DCM Cool to 0 °C start->reagents addition Dropwise Addition of Acyl Chloride Solution reagents->addition Control Exotherm reaction Stir at RT (2-4h) Monitor by TLC addition->reaction workup Aqueous Work-up (Wash with HCl, NaHCO3, Brine) reaction->workup Reaction Complete purify Dry, Concentrate & Purify via Chromatography workup->purify Isolate Crude product Pure Amide Product purify->product

Experimental Workflow for Amide Synthesis.
Field-Proven Protocol 2: Esterification

Objective: To synthesize Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Methodology:

  • Reactor Setup: Prepare a flame-dried, nitrogen-purged round-bottom flask as described in the amidation protocol.

  • Reagent Addition: Add anhydrous ethanol (20 mL, serving as both reactant and solvent) to the flask, followed by pyridine (1.5 eq). Cool the solution to 0 °C. Causality: Pyridine is often used as a nucleophilic catalyst and an HCl scavenger in esterifications with less reactive alcohols.

  • Acyl Chloride Addition: Slowly add this compound (1.0 eq) to the cold ethanol solution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water, 1M HCl, and brine. Dry the organic phase, concentrate, and purify by column chromatography to obtain the desired ester.[14][15]

Handling, Stability, and Safety

  • Moisture Sensitivity: As an acyl chloride, the compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[3][4] All handling should be performed under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of nitrogen or argon). All solvents and reagents must be rigorously dried.

  • Corrosivity: The compound and its reactions produce hydrogen chloride (HCl), which is corrosive and toxic.[8] All manipulations must be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its high electrophilicity, governed by the inherent properties of the acyl chloride group and modulated by the substituted pyrazole ring, makes it an ideal reagent for nucleophilic acyl substitution reactions. By employing the robust protocols outlined in this guide and adhering to strict anhydrous handling procedures, research and development scientists can effectively leverage this compound to construct complex molecular architectures, accelerating the discovery and synthesis of novel pharmacologically active agents.

References

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. ResearchGate. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. [Link]

  • This compound. Mol-Instincts. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]

  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. PubMed. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

  • 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. ScienceDirect. [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

Sources

A Spectroscopic Guide to 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride: Predicted Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a substituted pyrazole, a heterocyclic scaffold of significant interest due to its prevalence in a wide array of pharmacologically active compounds. The presence of a reactive acyl chloride group makes it a valuable intermediate for the synthesis of amides, esters, and other derivatives, enabling the exploration of diverse chemical space.

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. By grounding these predictions in the analysis of its molecular structure and data from analogous compounds, we offer a robust framework for its identification and characterization. Furthermore, this guide details the rigorous experimental protocols required to acquire and validate this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic fingerprint. The molecule is comprised of a central pyrazole ring, substituted with a bromine atom, an N-ethyl group, a C-methyl group, and a carbonyl chloride moiety. Each of these functional groups gives rise to distinct and predictable signals in various spectroscopic analyses.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the N-ethyl and C-methyl groups. The absence of protons on the pyrazole ring simplifies the spectrum significantly. The electron-withdrawing nature of the pyrazole ring and the adjacent carbonyl chloride group will influence the chemical shifts, particularly of the N-ethyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
N-CH₂-CH₃ (C7-H ₃)1.4 - 1.6Triplet (t)3HShielded methyl protons, split by the adjacent methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
C-CH ₃ (C8-H ₃)2.4 - 2.6Singlet (s)3HMethyl group attached to the pyrazole ring. Expected to be slightly deshielded. No adjacent protons, hence a singlet.
N-CH ₂-CH₃ (C6-H ₂)4.3 - 4.5Quartet (q)2HMethylene protons are significantly deshielded due to attachment to the nitrogen of the heterocyclic ring.[1][2] Split by the adjacent methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Seven unique carbon signals are expected. The chemical shifts are influenced by hybridization, electronegativity of neighboring atoms (N, Br, O, Cl), and aromaticity of the pyrazole ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
N-CH₂-C H₃ (C7)14 - 16Typical sp³ hybridized carbon of an ethyl group.
C-C H₃ (C8)11 - 13sp³ hybridized methyl carbon attached to the pyrazole ring.
N-C H₂-CH₃ (C6)48 - 52sp³ carbon bonded to an electronegative nitrogen atom, causing a downfield shift.
C 4-Br95 - 100Pyrazole ring carbon bonded to bromine. The strong electronegativity and heavy atom effect of bromine result in a shielded, upfield shift for C4.
C 5-COCl128 - 132Pyrazole ring carbon attached to the electron-withdrawing carbonyl chloride group.
C 3-CH₃145 - 150Pyrazole ring carbon deshielded by two adjacent nitrogen atoms and bearing a methyl group.[3][4][5]
C =O (C9)160 - 165Carbonyl carbon of an acyl chloride, which is typically found in this downfield region.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a very strong absorption from the carbonyl group of the acyl chloride. Other characteristic vibrations will confirm the presence of the pyrazole ring and the alkyl substituents.

Table 3: Predicted Key IR Absorptions

Predicted Frequency (cm⁻¹)Vibration TypeIntensityRationale
2980 - 2850C-H stretch (alkyl)MediumCorresponds to the C-H bonds of the ethyl and methyl groups.
1785 - 1815C=O stretch (acyl chloride)Very Strong, SharpThis high-frequency absorption is highly characteristic of the acyl chloride functional group due to the strong electron-withdrawing effect of the chlorine atom.[6][7][8][9]
~1550C=N stretch (pyrazole ring)Medium-StrongCharacteristic stretching vibration of the C=N bond within the heterocyclic ring.
~1460C-H bend (alkyl)MediumBending vibrations for the CH₂ and CH₃ groups.
1200 - 1000C-N stretch (pyrazole ring)Medium-StrongStretching vibrations associated with the C-N bonds within the pyrazole ring system.
800 - 600C-Cl stretchStrongVibration of the carbon-chlorine bond of the acyl chloride.
650 - 550C-Br stretchMediumVibration of the carbon-bromine bond.

Predicted Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to show a distinct molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The fragmentation pattern will be key to confirming the structure.

Molecular Ion (M⁺): The calculated molecular weight is approximately 251.51 g/mol .[10] Due to the isotopes, a characteristic cluster of peaks will be observed:

  • M⁺: m/z ≈ 250 (for ⁷⁹Br and ³⁵Cl)

  • M+2: m/z ≈ 252 (for ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) - This should be the most intense peak in the cluster.

  • M+4: m/z ≈ 254 (for ⁸¹Br and ³⁷Cl)

Predicted Fragmentation Pathways: The primary fragmentation is likely to involve the loss of the chlorine radical or the entire carbonyl chloride group.

  • Loss of Chlorine: [M - Cl]⁺ → m/z ≈ 215, 217 (acylium ion)

  • Loss of Carbon Monoxide: From the acylium ion → [M - Cl - CO]⁺ → m/z ≈ 187, 189

  • Loss of Ethyl Group: [M - C₂H₅]⁺ → m/z ≈ 221, 223, 225

M [M]⁺˙ m/z 250, 252, 254 M_Cl [M - Cl]⁺ m/z 215, 217 M->M_Cl - Cl˙ M_Et [M - C₂H₅]⁺ m/z 221, 223, 225 M->M_Et - C₂H₅˙ M_Cl_CO [M - Cl - CO]⁺ m/z 187, 189 M_Cl->M_Cl_CO - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, the following experimental protocols should be employed. These steps ensure the acquisition of high-quality, reliable data.

Overall Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation Prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃ for NMR) or prepare KBr pellet (IR) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (EI/ESI) Prep->MS Analysis Process & Interpret Spectra (Chemical Shifts, Frequencies, m/z values) NMR->Analysis IR->Analysis MS->Analysis Confirm Compare experimental data with predictions and confirm structure Analysis->Confirm

Sources

A Technical Guide to the Medicinal Chemistry Applications of 4-bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous approved therapeutic agents.[1][2] This technical guide focuses on a specific, highly functionalized pyrazole core: 4-bromo-1-ethyl-3-methyl-1H-pyrazole . We will explore the strategic importance of this scaffold, detailing its synthesis, chemical properties, and, most critically, its vast potential in the design and development of novel therapeutics. This document serves as an in-depth resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable insights into leveraging this promising chemical entity. We will dissect its role as a versatile intermediate and examine its applications in creating potent agents targeting a range of diseases, including cancer and inflammatory conditions.[3][4]

The Pyrazole Scaffold: A Foundation of Therapeutic Success

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[5] Its appeal in drug design is multifaceted:

  • Metabolic Stability: The aromatic nature of the pyrazole ring often imparts significant metabolic stability, a crucial attribute for any drug candidate.

  • Synthetic Versatility: The pyrazole ring can be synthesized through various well-established methods, such as the Knorr synthesis, and its positions can be selectively functionalized.[4]

  • Bioisosteric Replacement: The pyrazole scaffold can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[2]

  • Diverse Biological Activities: Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[6][7] Notable examples of pyrazole-containing drugs include the COX-2 inhibitor Celecoxib and several protein kinase inhibitors like Ruxolitinib and Crizotinib.[2][4][8]

The 4-bromo-1-ethyl-3-methyl-1H-pyrazole Core: A Strategic Intermediate

The subject of this guide, 4-bromo-1-ethyl-3-methyl-1H-pyrazole, is not just another pyrazole derivative; it is a strategically designed building block for combinatorial chemistry and targeted drug discovery.[9]

Analysis of Substituents
  • N1-Ethyl Group: The ethyl group at the N1 position serves to block the hydrogen bond donor capability at this nitrogen, which can be crucial for modulating binding affinity and selectivity for certain biological targets.[2] It also enhances lipophilicity, which can influence cell permeability and pharmacokinetic properties.

  • C3-Methyl Group: The methyl group at the C3 position can provide beneficial steric interactions within a target's binding pocket and can also contribute to the overall lipophilicity of the molecule.

  • C4-Bromo Group: This is arguably the most critical feature of this scaffold. The bromine atom at the C4 position is a versatile chemical handle. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[10] This allows for the facile introduction of a wide array of substituents at this position, making it an ideal point for diversification in a lead optimization campaign.[11]

Synthesis of the Core Scaffold

The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry. A common and efficient method for constructing the 1,3-disubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the 4-bromo derivative, subsequent halogenation is a key step.

Illustrative Synthetic Workflow:

G cluster_0 Synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole A Ethyl Acetoacetate + Ethylhydrazine B 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one A->B Cyclocondensation D 4-bromo-1-ethyl-3-methyl-1H-pyrazole B->D Bromination C Phosphorus Oxybromide (POBr3) or NBS

Caption: A generalized workflow for the synthesis of the target pyrazole core.

Potential Applications in Medicinal Chemistry

The true value of the 4-bromo-1-ethyl-3-methyl-1H-pyrazole scaffold lies in the diverse and potent derivatives it can generate. The C4 position serves as a launchpad for building molecules with high affinity and selectivity for various biological targets.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[8] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The pyrazole scaffold is a well-established hinge-binding motif.[2]

By utilizing the C4-bromo position for Suzuki or other cross-coupling reactions, a library of derivatives can be synthesized where various aryl or heteroaryl groups are appended. These appended groups can then occupy other regions of the ATP-binding site, leading to potent and selective inhibitors. For instance, eight FDA-approved small molecule protein kinase inhibitors contain a pyrazole ring.[8]

Workflow for Kinase Inhibitor Development:

G A 4-bromo-1-ethyl-3-methyl-1H-pyrazole C Suzuki Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acids B->C D Library of C4-Arylated Pyrazole Derivatives C->D E Kinase Panel Screening (Biochemical Assays) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I In Vivo Efficacy Studies H->I

Caption: Drug discovery workflow using the pyrazole scaffold for kinase inhibitors.

Representative Protocol: Suzuki Coupling for Library Synthesis

  • To a microwave vial, add 4-bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C4-arylated pyrazole derivative.

Anti-inflammatory Agents

Structure-Activity Relationship (SAR) Insights for Pyrazole-Based COX-2 Inhibitors:

PositionSubstituent TypeImpact on Activity/Selectivity
N1Small alkyl or arylCan influence COX-2 selectivity.
C3VariesOften a point for interaction with hydrophobic pockets.
C4Aryl/HeteroarylCrucial for interactions with the COX-2 side pocket.
C5VariesCan be modified to fine-tune properties.

This table summarizes general SAR trends for pyrazole-based COX-2 inhibitors and is not specific to the 4-bromo-1-ethyl-3-methyl core but provides a rational basis for design.

Other Potential Therapeutic Areas

The versatility of the pyrazole scaffold extends beyond oncology and inflammation. Derivatives have been investigated for a multitude of other therapeutic applications, including:

  • Anticancer Agents: Targeting various mechanisms beyond kinase inhibition, such as tubulin polymerization or DNA interaction.[14][15]

  • Antimicrobial Agents: Showing activity against a range of bacterial and fungal pathogens.[16]

  • Neurological Disorders: Modulating receptors and enzymes in the central nervous system.[10]

Conclusion and Future Outlook

The 4-bromo-1-ethyl-3-methyl-1H-pyrazole scaffold is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic placement of a bromine atom provides a powerful tool for rapid library synthesis and structure-activity relationship studies. The inherent drug-like properties of the pyrazole core, combined with the synthetic accessibility of this specific derivative, make it an attractive starting point for drug discovery programs targeting a wide array of diseases. As our understanding of disease biology deepens, scaffolds like this, which allow for systematic and efficient exploration of chemical space, will continue to be instrumental in the development of the next generation of targeted therapeutics.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • (2025-12-08). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (n.d.). PubMed.
  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.). Taylor & Francis Online.
  • (2023-08-12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health.
  • (2023-07-12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • (2022-05-13). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
  • (2007-11-15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • Use of pyrazole derivatives in the treatment of immunity diseases and nephropathy. (n.d.). Google Patents.
  • (2024-10-17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • Pyrazole derivatives. (n.d.). Google Patents.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • (2020-07-20). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI.
  • Pyrazole derivatives and diabetic medicine containing them. (n.d.). Google Patents.
  • (2025-12-08). List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). ResearchGate.
  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.).
  • Heteroannulative C–H Activation Route to Pyrazoles and Indazoles. (n.d.).
  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. (n.d.). Google Patents.
  • ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (n.d.). Chemicalbook.
  • Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. (n.d.). JETIR.org.
  • 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. (n.d.). Lookchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. (n.d.). MySkinRecipes.
  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole. (n.d.). Universal Biologicals.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • (2025-08-07). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI.
  • 4-Bromopyrazole 99 2075-45-8. (n.d.). Sigma-Aldrich.

Sources

The Architectural Versatility of Substituted Pyrazoles: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the generation of a vast library of derivatives with a wide spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the biological activities of substituted pyrazole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.

I. The Synthetic Landscape: Crafting Bioactive Pyrazoles

The biological potential of a pyrazole derivative is intrinsically linked to the substituents adorning its core structure. The versatility of pyrazole synthesis allows for the strategic placement of various functional groups to modulate physicochemical properties and target interactions.

One of the most common and effective methods for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For instance, the synthesis of the renowned COX-2 inhibitor, Celecoxib, involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a 1,3-diketone, which is then cyclized with 4-sulfonamidophenylhydrazine.[1][2]

Exemplary Synthetic Protocol: Preparation of a Celecoxib Analog

This protocol outlines a general procedure for the synthesis of a 1,5-diarylpyrazole, a common structural motif in many biologically active pyrazoles.

Step 1: Claisen Condensation to form a 1,3-Diketone

  • To a solution of sodium methoxide in a suitable solvent (e.g., toluene), add an equimolar amount of a substituted acetophenone (e.g., 4-methoxyacetophenone).

  • Slowly add an equimolar amount of a substituted ester (e.g., ethyl benzoate) at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 10% HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the crude 1,3-diketone in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a slight excess of a substituted hydrazine (e.g., phenylhydrazine hydrochloride).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrazole.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazoles have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[3] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[4][5]

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress. Pyrazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity.[4] This leads to the inhibition of DNA replication and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_drug_action Mechanism of Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Replication->DNA_Gyrase requires Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Inhibition Inhibition ATP ATP ATP->DNA_Gyrase binds to GyrB Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA unwinding for replication Pyrazole_Derivative Substituted Pyrazole Pyrazole_Derivative->DNA_Gyrase binds to ATP-binding site of GyrB Inhibition->DNA_Replication

Caption: Inhibition of bacterial DNA gyrase by substituted pyrazole derivatives.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method is a standard preliminary test to evaluate the antimicrobial activity of new compounds.[6][7]

  • Preparation of Media and Inoculum: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and sterilize by autoclaving. Aseptically pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the test pyrazole compounds in a suitable solvent (e.g., DMSO). Add a specific volume (e.g., 100 µL) of each compound solution into the wells. A well with the solvent alone serves as a negative control, and wells with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Representative Antimicrobial Pyrazoles
Compound IDSubstituentsTarget OrganismMIC (µg/mL)Reference
PZ-1 3-(4-bromophenyl)-5-(N'-benzoyl)carbohydrazideS. aureus0.15 (IC50 for DNA gyrase)[4]
PZ-2 1-phenyl-3-methyl-4-(p-tolylazo)-2-pyrazolin-5-oneE. coli12.5[3]
PZ-3 1,3-diphenyl-5-(4-chlorophenyl)-2-pyrazolineC. albicans6.25[8]

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Many substituted pyrazoles exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and COX-2. Certain pyrazole derivatives can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and downstream inflammatory signaling.[11][13]

NFkB_Inhibition cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Mechanism of Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates Inhibition Inhibition NFkB NF-κB (p65/p50) IkBa->NFkB sequesters NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation IkBa_P p-IκBα Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nucleus->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes induces transcription Pyrazole_Derivative Substituted Pyrazole Pyrazole_Derivative->IKK inhibits activation Inhibition->IkBa prevents phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by substituted pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16]

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week. Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrazole compound.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Representative Anti-inflammatory Pyrazoles
Compound IDSubstituentsIn Vivo Model% Inhibition of EdemaReference
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideCarrageenan-induced paw edema~50% at 10 mg/kg[10]
K-3 1-phenyl-3-methyl-5-pyrazolone derivativeFormaldehyde-induced paw edema79.1% at 200 mg/kg[10]
PZ-4 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaSignificant activity[8]

IV. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is present in several approved anticancer drugs, highlighting its importance in oncology research.[17] Substituted pyrazoles can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases involved in cell growth and survival signaling pathways.[3][17][18]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival.[19][20][21] Dysregulation of this pathway is a common feature in many cancers. Certain pyrazole derivatives can act as inhibitors of key kinases in this pathway, such as PI3K or mTOR, leading to the suppression of downstream signaling, cell cycle arrest, and apoptosis in cancer cells.[19][22]

PI3K_Akt_mTOR_Inhibition cluster_cell Cancer Cell cluster_drug_action Mechanism of Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Inhibition_PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibition_mTOR Inhibition Pyrazole_Derivative Substituted Pyrazole Pyrazole_Derivative->PI3K inhibits Pyrazole_Derivative->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Representative Anticancer Pyrazoles
Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Crizotinib Complex substituted pyrazoleNSCLC (ALK-positive)0.02[17]
PZ-5 Pyrazolinone chalcone derivativeCaco (colon)23.34[19]
PZ-6 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549 (lung)5.21[18]

V. Anticonvulsant Activity: Calming Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have demonstrated significant anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[27] Their mechanism of action can involve the modulation of ion channels or neurotransmitter receptors.

Mechanism of Action: Modulation of GABA-A Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neuronal firing. Some pyrazole derivatives can act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and increasing chloride influx.[11][28] This potentiation of inhibitory neurotransmission helps to counteract the neuronal hyperexcitability that underlies seizures.

GABA_A_Modulation cluster_neuron Postsynaptic Neuron cluster_drug_action Mechanism of Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel opens Potentiation Potentiation Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Pyrazole_Derivative Substituted Pyrazole Pyrazole_Derivative->GABA_A_Receptor binds to allosteric site Potentiation->Chloride_Influx enhances

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride, a key intermediate in pharmaceutical synthesis. Given the compound's reactive nature, a thorough understanding of its stability profile is paramount for ensuring its quality, efficacy, and safety in drug development pipelines. This document synthesizes fundamental chemical principles with practical, field-proven insights to offer a robust framework for handling and storing this valuable molecule.

Understanding the Molecule: A Tale of Two Moieties

This compound is a bifunctional molecule, and its stability is dictated by the interplay of its two key structural features: the pyrazole ring and the acyl chloride group.

The Pyrazole Core: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is generally a stable scaffold.[1][2] It is found in numerous approved drugs, valued for its metabolic stability.[1] However, the pyrazole ring is not entirely inert. The nitrogen atom at position 2 possesses a lone pair of electrons that can act as a nucleophile, making it susceptible to electrophilic attack.[3] Conversely, the proton on the nitrogen at position 1 can be abstracted by a strong base, increasing the ring's reactivity towards electrophiles.[3] While generally stable to oxidation, pyrazole rings can be oxidized by strong oxidizing agents like peroxides.[2]

The Acyl Chloride Functionality: The acyl chloride group is what confers high reactivity to the molecule. Acyl chlorides are powerful acylating agents, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[4][5] Their high reactivity also makes them inherently unstable, particularly in the presence of moisture.

The primary degradation pathway for acyl chlorides is hydrolysis, a rapid and often violent reaction with water to form the corresponding carboxylic acid and hydrochloric acid.[4][6] This reaction is autocatalytic, as the generated HCl can further accelerate hydrolysis. Beyond water, acyl chlorides react readily with alcohols to form esters and with amines to form amides.[4]

Due to this high reactivity, the stability of this compound is critically dependent on the stringent exclusion of moisture and other nucleophiles.

The Primary Antagonist: Moisture and its Detrimental Effects

The paramount concern for the stability of this compound is its extreme sensitivity to moisture. The acyl chloride functional group will readily hydrolyze to the corresponding carboxylic acid, 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic acid.

This degradation has significant consequences:

  • Loss of Potency: The conversion of the acyl chloride to the carboxylic acid represents a complete loss of the desired reactive intermediate.

  • Introduction of Impurities: The resulting carboxylic acid is an impurity that can complicate subsequent reaction steps and the purification of the final product.

  • Corrosive Byproducts: The generation of hydrochloric acid can corrode storage containers and equipment, and also poses a safety hazard.[6]

The following diagram illustrates this primary degradation pathway:

This compound This compound 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid This compound->4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid H₂O (Moisture) HCl HCl This compound->HCl Hydrolysis Byproduct

Caption: Primary hydrolytic degradation pathway of the title compound.

Recommended Storage and Handling Protocols: A Proactive Approach to Preservation

Given its reactivity, a multi-faceted approach to storage and handling is essential to maintain the integrity of this compound.

Storage Conditions

The primary goal of storage is to create an environment free from moisture and other incompatible substances.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[7][8] Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down the rate of any potential degradation reactions. Avoid freezing, which can cause moisture condensation upon thawing.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[8][9]An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Use tightly sealed containers made of inert materials such as glass with a PTFE-lined cap.[8][10]Prevents ingress of atmospheric moisture. PTFE liners provide a robust seal and are resistant to chemical attack by the acyl chloride or HCl.
Light Store in a dark place or use amber glass containers.While specific photostability data is unavailable, it is prudent to protect the compound from light to prevent potential photolytic degradation.
Incompatible Materials Store away from water, alcohols, amines, strong bases, and oxidizing agents.[6][8]These substances will react readily with the acyl chloride, leading to degradation.
Handling Procedures

Proper handling techniques are critical to prevent exposure to atmospheric moisture during use.

  • Work Environment: All handling should be conducted in a well-ventilated fume hood.[7][11]

  • Inert Atmosphere Techniques: For transfers and weighing, it is highly recommended to work under a stream of dry nitrogen or argon, or within a glove box.[10][12]

  • Dispensing: Use dry syringes or cannulas for transferring the liquid. If it is a solid, use clean, dry spatulas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[8]

  • Spill Management: In case of a spill, absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use water.[6]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local regulations.[7]

Stability Testing: A Framework for Quality Assurance

A robust stability testing program is essential to determine the shelf-life and re-test period for this compound. The following protocols are based on general principles for reactive intermediates and ICH guidelines.[13][14]

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[14]

ConditionProtocolPotential Degradation
Hydrolysis Dissolve the compound in a mixture of acetonitrile and water at various pH values (e.g., 2, 7, and 9) and monitor over time.Hydrolysis to the carboxylic acid. The rate will be pH-dependent.
Oxidation Treat a solution of the compound with a dilute solution of hydrogen peroxide in a suitable solvent (e.g., acetonitrile).Oxidation of the pyrazole ring or other susceptible parts of the molecule.
Thermal Stress Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled oven.Thermal decomposition.
Photostability Expose the solid compound to a calibrated light source according to ICH Q1B guidelines.Photolytic degradation.
Long-Term and Accelerated Stability Studies

These studies are performed on the compound stored in its intended packaging to establish a shelf-life.[12][13]

Study TypeStorage ConditionsDuration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months (or longer)
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

The following diagram outlines a typical workflow for a stability study:

cluster_0 Stability Study Initiation cluster_1 Storage cluster_2 Timepoint Analysis cluster_3 Data Evaluation Initial Sample Analysis (t=0) Initial Sample Analysis (t=0) Long-Term Storage (25°C/60%RH) Long-Term Storage (25°C/60%RH) Initial Sample Analysis (t=0)->Long-Term Storage (25°C/60%RH) Accelerated Storage (40°C/75%RH) Accelerated Storage (40°C/75%RH) Initial Sample Analysis (t=0)->Accelerated Storage (40°C/75%RH) Pull Samples at Predetermined Intervals Pull Samples at Predetermined Intervals Long-Term Storage (25°C/60%RH)->Pull Samples at Predetermined Intervals Accelerated Storage (40°C/75%RH)->Pull Samples at Predetermined Intervals Analytical Testing (HPLC, NMR) Analytical Testing (HPLC, NMR) Pull Samples at Predetermined Intervals->Analytical Testing (HPLC, NMR) Assess Degradation Profile Assess Degradation Profile Analytical Testing (HPLC, NMR)->Assess Degradation Profile Determine Shelf-Life Determine Shelf-Life Assess Degradation Profile->Determine Shelf-Life

Caption: Workflow for a comprehensive stability study.

Analytical Methodologies for Stability Assessment

Accurate and precise analytical methods are crucial for monitoring the stability of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and degradation product analysis. Due to the high reactivity of the acyl chloride, direct analysis can be challenging. A derivatization approach is often employed.[11][15]

Protocol for Purity Determination by Derivatization-HPLC:

  • Derivatization: React a known amount of the compound with a suitable nucleophile, such as methanol or a primary amine, in an inert solvent to form a stable ester or amide derivative. This reaction should be rapid and quantitative.

  • Sample Preparation: Prepare a stock solution of the derivatized compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (determined by UV scan of the derivative).

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the derivatized sample from the stability study and quantify the amount of the derivative, which corresponds to the amount of the acyl chloride in the original sample. Degradation products can be identified as new peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used for structural confirmation and to monitor degradation in real-time.[2]

Protocol for In-Situ Stability Monitoring by ¹H NMR:

  • Sample Preparation: Dissolve a known amount of the compound in a dry, deuterated aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.

  • Initiate Degradation: Inject a known amount of D₂O into the NMR tube to initiate hydrolysis.

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of a characteristic proton signal of the acyl chloride and the corresponding increase in the integral of a signal from the carboxylic acid product. The rate of degradation can be determined from this data.

The Role of Packaging in Maintaining Stability

For a highly moisture-sensitive compound like this compound, packaging is a critical line of defense.[7][16]

  • Primary Packaging: As mentioned, glass bottles with PTFE-lined caps are ideal.

  • Secondary Packaging: For added protection, especially during shipping, the primary container can be sealed in a foil pouch with a desiccant.[8][9]

  • Desiccants: The inclusion of a desiccant, such as silica gel or molecular sieves, within the secondary packaging can absorb any moisture that permeates the packaging.[9]

The choice of packaging should be guided by stability data, considering the intended storage duration and shipping conditions.

Conclusion

The stability of this compound is fundamentally governed by the high reactivity of its acyl chloride functionality, with hydrolysis being the primary degradation pathway. A comprehensive understanding of its chemical nature, coupled with stringent control over storage and handling conditions, is essential for preserving its integrity. The implementation of a robust stability testing program, utilizing appropriate analytical methodologies, will ensure the quality and reliability of this critical intermediate in the drug development process. By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently manage this reactive molecule, safeguarding their research and development efforts.

References

  • Allinson, J. G., Dansereau, R. J., & Sakr, A. (2001). The effects of packaging on the stability of a moisture sensitive compound. International journal of pharmaceutics, 221(1-2), 49–56.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • CymitQuimica. (2024).
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • Fisher Scientific. (2019).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Q1 Scientific. (2020). A Q&A guide to stability storage.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Chemos GmbH & Co.KG. (2019).
  • Angene Chemical. (2025).
  • Echemi. (n.d.). This compound.
  • DTIC. (n.d.).
  • World Health Organization. (n.d.). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Oriental Journal of Chemistry. (n.d.).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • MedCrave online. (2016).
  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry.
  • World Health Organiz
  • ResearchGate. (n.d.). Stability Analysis of Acid Chloride a.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • ResearchGate. (n.d.).
  • Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
  • NIH. (n.d.).
  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video).
  • ResearchGate. (n.d.).
  • Labinsights. (2023).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • SpringerLink. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study.
  • ResearchGate. (2025).
  • ACS Publications. (n.d.). Coordination chemistry of pyrazole-derived ligands | Chemical Reviews.
  • NIH. (n.d.).
  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
  • Veeprho. (2024).
  • Chemistry Stack Exchange. (2018). The carbon-13 chemical shift of acyl chlorides vs ketones.
  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?

Sources

The Synthesis of 4-Bromopyrazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromopyrazole is a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic functionalization at the 4-position of the pyrazole ring allows for diverse synthetic transformations, making it a valuable precursor for the development of novel compounds with significant biological and material properties. This in-depth technical guide provides a comprehensive literature review of the primary synthetic routes to 4-bromopyrazole. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer comparative data for key methodologies, including direct bromination, one-pot multi-component reactions, electrochemical synthesis, and the Sandmeyer reaction. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of pyrazole-based compounds.

Introduction: The Strategic Importance of 4-Bromopyrazole

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide range of pharmaceuticals with anti-inflammatory, anti-cancer, and neurological activities.[1] The introduction of a bromine atom at the C4 position of the pyrazole ring, as in 4-bromopyrazole, provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This capability allows for the facile introduction of diverse molecular fragments, enabling the exploration of vast chemical space in the quest for new therapeutic agents and functional materials.[2][3] Beyond pharmaceuticals, 4-bromopyrazole serves as a crucial intermediate in the synthesis of pesticides, herbicides, and fungicides, contributing significantly to the agrochemical industry.[1][3] This guide will explore the most effective and commonly employed methods for the synthesis of this important molecule.

Key Synthetic Strategies for 4-Bromopyrazole

The synthesis of 4-bromopyrazole can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Direct Bromination of Pyrazole

Direct electrophilic bromination of the pyrazole ring is the most straightforward and widely used method for the synthesis of 4-bromopyrazole. The inherent electronic properties of the pyrazole ring favor electrophilic substitution at the C4 position.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, either molecular bromine (Br₂) or a source of electrophilic bromine such as N-bromosuccinimide (NBS), generates a bromonium ion or a polarized bromine molecule that is attacked by the electron-rich pyrazole ring. The resulting Wheland intermediate then loses a proton to restore aromaticity, yielding 4-bromopyrazole.

One-Pot Synthesis of 4-Bromopyrazole dicarbonyl 1,3-Dicarbonyl pyrazole_intermediate Pyrazole (in situ) dicarbonyl->pyrazole_intermediate + Hydrazine hydrazine Hydrazine brominating_agent Brominating Agent product 4-Bromopyrazole Derivative pyrazole_intermediate->product + Brominating Agent

Caption: Workflow for the One-Pot Synthesis of 4-Bromopyrazole Derivatives.

Experimental Protocol:

  • Protocol: A mixture of a 1,3-diketone (1.0 eq), an arylhydrazine (1.0 eq), and a catalytic amount of silica gel supported sulfuric acid is ground in a mortar and pestle at room temperature under solvent-free conditions. After the formation of the pyrazole is complete, N-bromosaccharin (1.0 eq) is added to the mixture and grinding is continued for a short period. The product is then extracted with a suitable organic solvent, and the solvent is evaporated to yield the 4-bromopyrazole derivative. [4][5] Data Summary:

1,3-DicarbonylHydrazineBrominating AgentConditionsYield (%)Reference
AcetylacetonePhenylhydrazineN-BromosaccharinSolvent-free, H₂SO₄/SiO₂98[5]
BenzoylacetonePhenylhydrazineN-BromosaccharinSolvent-free, H₂SO₄/SiO₂90[5]
Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of 4-bromopyrazole, avoiding the use of stoichiometric amounts of hazardous brominating agents.

Mechanism: In a typical electrochemical setup, an electric current is passed through a solution containing a pyrazole and a bromide salt (e.g., NaBr) in an undivided cell. The bromide ions are oxidized at the anode to generate bromine in situ, which then reacts with the pyrazole via electrophilic substitution to form 4-bromopyrazole.

Electrochemical Bromination cluster_anode Anode cluster_solution Solution cluster_cathode Cathode anode 2Br⁻ → Br₂ + 2e⁻ bromine Br₂ anode->bromine pyrazole Pyrazole product 4-Bromopyrazole bromine->product + Pyrazole cathode 2H₂O + 2e⁻ → H₂ + 2OH⁻

Caption: Simplified Representation of Electrochemical Bromination of Pyrazole.

Experimental Protocol:

  • Protocol: In an undivided electrochemical cell equipped with a platinum anode and a copper cathode, a solution of pyrazole and sodium bromide in water is subjected to constant current electrolysis. The reaction progress is monitored, and upon completion, the product is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to give 4-bromopyrazole. [6] Data Summary:

SubstrateElectrolyteCurrent Density (A/cm²)Charge Passed (F/mol)Yield (%)Reference
Pyrazole1M NaBr in H₂O0.03270[6]
3,5-Dimethylpyrazole1M NaBr in H₂O0.03294[6]
Sandmeyer Reaction

The Sandmeyer reaction provides an indirect route to 4-bromopyrazole, starting from 4-aminopyrazole. This method is particularly useful when the starting amine is readily available.

Mechanism: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [7]It begins with the diazotization of 4-aminopyrazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a 4-diazoniopyrazole salt. This salt is then treated with a copper(I) bromide (CuBr) solution. A single-electron transfer from Cu(I) to the diazonium salt generates a pyrazol-4-yl radical, with the loss of nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species to form 4-bromopyrazole and regenerate the Cu(I) catalyst. [7][8][9]

Sandmeyer Reaction aminopyrazole 4-Aminopyrazole diazonium 4-Diazoniopyrazole Salt aminopyrazole->diazonium + HONO pyrazolyl_radical Pyrazol-4-yl Radical diazonium->pyrazolyl_radical + Cu(I)Br, - N₂ product 4-Bromopyrazole pyrazolyl_radical->product + Cu(II)Br₂

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocycle, 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride, represents a key building block in modern medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of new chemical entities. However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established principles of chemical safety and data extrapolated from structurally related molecules.

Understanding the Inherent Reactivity and Potential Hazards

This compound is a functionalized pyrazole derivative. The presence of a bromine atom and, more significantly, a carbonyl chloride group, dictates its reactivity profile and associated hazards. Carbonyl chlorides are inherently reactive electrophiles, readily undergoing nucleophilic acyl substitution reactions. This reactivity is the cornerstone of their synthetic utility but also the source of their primary hazards.

Upon contact with water, including atmospheric moisture, this compound is expected to hydrolyze, liberating hydrochloric acid (HCl) gas. This reaction is exothermic and can lead to a pressure buildup in sealed containers. The generated HCl is corrosive and can cause severe respiratory tract, eye, and skin irritation.

Key Hazard Statements (Inferred from Related Compounds):

  • Harmful if swallowed.[2][5]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2][5]

  • May cause respiratory irritation.[1][2][6]

Prudent Laboratory Practices: A Multi-Layered Approach to Safety

A robust safety culture is the foundation of any successful research endeavor. When working with this compound, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator. For this compound, the following are mandatory:

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a well-ventilated chemical fume hood.[1][2][6][7] This is critical to prevent the inhalation of any dust, vapors, or decomposition products such as HCl.

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are imperative in the immediate vicinity of the work area.[6][7] In the event of accidental contact, immediate and thorough rinsing is crucial.

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE provides a physical barrier between the user and the chemical. The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are mandatory.[6][7][8] A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[3]

  • Skin Protection: A flame-retardant laboratory coat and long-sleeved clothing are required.[7][8]

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[3]

  • Respiratory Protection: For situations where dust or vapor concentrations may exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[6][7]

Step-by-Step Handling and Storage Protocols

Adherence to standardized protocols for handling and storage is critical for minimizing risk.

Safe Handling Workflow

The following workflow outlines the key steps for the safe handling of this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_emergency Locate Emergency Equipment prep_fumehood->prep_emergency handle_weigh Weigh in Fume Hood prep_emergency->handle_weigh handle_transfer Transfer using appropriate tools handle_weigh->handle_transfer handle_reaction Set up reaction under inert atmosphere handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for Reactive Chemicals.

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidents:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][6][7]

  • Incompatible Materials: Store away from moisture, water, and strong oxidizing agents.[6][7] Exposure to moist air can lead to decomposition.[7]

  • Storage Conditions: Store in a cool, dry place, and consider storing under an inert atmosphere.[7] The container should be stored locked up.[6][7][9]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[9] Seek immediate medical attention.[5][9]

  • If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[1][6][7] If skin irritation occurs, get medical advice/attention.[6][7] Take off contaminated clothing and wash it before reuse.[6][7][9]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6][7][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][6][7] Get emergency medical help immediately.[9]

  • If in Eyes: Rinse cautiously with water for several minutes.[6][7][9] Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][9] If eye irritation persists, get medical advice/attention.[6][7]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[1][6][7] Use personal protective equipment.[7] Avoid dust formation.[1][6][7] Avoid breathing vapors, mist, or gas.[6][7]

  • Environmental Precautions: Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal.[1][6][7] Avoid creating dust.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its corresponding carboxylic acid is provided below.

PropertyValueSource
Chemical Formula C7H8BrClN2O[10]
Molecular Weight 251.51 g/mol [10]
CAS Number 175277-00-6[10]
Boiling Point 128 °C[9]
Density 1.68 g/cm³[9]
Flash Point 145 °C[9]
Vapor Pressure 0.000419 mmHg at 25°C[9]
Refractive Index 1.61[9]

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.[6][7][9] Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable research chemical with a manageable, yet significant, hazard profile. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can confidently and safely utilize this compound to advance their scientific goals. The causality behind these precautions is rooted in the fundamental reactivity of the carbonyl chloride functional group and the potential for the compound and its byproducts to cause harm upon exposure. A culture of safety, built on a foundation of knowledge and preparedness, is the ultimate tool for mitigating risk in the research laboratory.

References

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Angene Chemical. Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. [Link]

  • Mol-Instincts. This compound. [Link]

  • PubChem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

  • ChemSSS. 4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride. [Link]

  • Thoreauchem. This compound-175277-00-6. [Link]

Sources

Methodological & Application

"protocol for amide synthesis using 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for Amide Synthesis using 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

For Research Use Only.

Introduction

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The N-substituted pyrazole carboxamide scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. The ability to readily synthesize diverse libraries of these amides is crucial for structure-activity relationship (SAR) studies in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of pyrazole amides utilizing the versatile and reactive intermediate, This compound .

The protocol is divided into two main stages:

  • Preparation of the Acid Chloride: Conversion of the corresponding carboxylic acid to the highly reactive acyl chloride.

  • Amide Coupling: Reaction of the in situ generated acyl chloride with a primary or secondary amine to form the desired amide bond.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations to ensure successful and reproducible synthesis.

PART 1: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that "activates" the carboxyl group for nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction are gaseous (SO₂ and HCl), which simplifies purification.[4][5]

Reaction Principle & Causality

The reaction proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.[6][7] This is followed by a series of steps involving the departure of a chloride ion and subsequent intramolecular attack to form a highly reactive chlorosulfite intermediate. This intermediate then collapses, driven by the formation of stable gaseous byproducts, to yield the desired acyl chloride.[6][7][8] A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction through the formation of a Vilsmeier intermediate, which is more susceptible to nucleophilic attack by the carboxylic acid.

Protocol 1: Acid Chloride Formation

Materials:

  • 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid (1.0 eq)[9]

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)[10]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)

Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Schlenk line or nitrogen/argon inlet

  • Rotary evaporator

Procedure:

  • Inert Atmosphere: Assemble the flame-dried glassware and purge with a slow stream of nitrogen or argon gas. This is crucial as both thionyl chloride and the resulting acyl chloride are moisture-sensitive.[11][12]

  • Reagent Addition: To the flask, add 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid (1.0 eq) and suspend it in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Thionyl Chloride Addition: Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Vigorous gas evolution (SO₂ and HCl) will be observed.[13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution, indicating the full conversion of the solid carboxylic acid to the soluble acid chloride.[13]

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic vapors. The resulting crude This compound is a yellow to brown oil or solid.[10][13]

Trustworthiness Checkpoint: The crude acyl chloride is highly reactive and susceptible to hydrolysis. For best results, it should be used immediately in the subsequent amide coupling step without purification.[10]

PART 2: Amide Synthesis Protocol

The reaction between an acyl chloride and an amine is a classic example of nucleophilic acyl substitution.[14][15] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[16] This proceeds through a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable amide bond.[17][18]

Experimental Workflow Diagram

G cluster_prep Part 1: Acid Chloride Synthesis cluster_coupling Part 2: Amide Coupling start 4-Bromo-1-Ethyl-3-Methyl-1H- Pyrazole-5-Carboxylic Acid reagents1 SOCl₂, cat. DMF Anhydrous DCM, 0°C to RT start->reagents1 Step 1-6 acid_chloride Crude 4-Bromo-1-Ethyl-3-Methyl-1H- Pyrazole-5-Carbonyl Chloride (Used Immediately) reagents1->acid_chloride Step 7 coupling Amide Formation Anhydrous DCM, 0°C to RT acid_chloride->coupling amine Primary or Secondary Amine + Base (e.g., Triethylamine) amine->coupling Step 3-4 workup Aqueous Workup coupling->workup Step 5 purification Purification workup->purification Step 6 final_product Purified Pyrazole Amide purification->final_product Step 7

Caption: Workflow for pyrazole amide synthesis.

Protocol 2: Amide Formation

Materials:

  • Crude this compound (from Protocol 1, ~1.0 eq)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Solution: Dissolve the crude acyl chloride from Protocol 1 in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Solution: In a separate flask, dissolve the desired amine (1.1-1.2 eq) and the tertiary amine base (2.0-2.5 eq) in anhydrous DCM. The base is essential to neutralize the HCl generated during the reaction, which would otherwise form an unreactive ammonium salt with the starting amine.[14][17]

  • Controlled Addition: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. A white precipitate (triethylammonium chloride) will often form immediately.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization.[19][20] The choice of eluent for chromatography will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

Data Summary Table

The following table provides general guidelines for reaction conditions with different classes of amines.

Amine TypeReactivityTypical Reaction TimeKey Considerations
Primary Aliphatic High1-4 hoursReaction is often fast and exothermic. Maintain cooling during addition.
Secondary Aliphatic Moderate2-8 hoursSteric hindrance can slow the reaction rate compared to primary amines.
Anilines (Aromatic) Low8-24 hoursLess nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. May require gentle heating (e.g., 40 °C).
Electron-deficient Anilines Very Low12-48 hoursMay require higher temperatures or the use of a more potent acylation catalyst (e.g., DMAP).

PART 3: Safety, Handling, and Troubleshooting

Safety Precautions:

  • Thionyl Chloride: is highly corrosive, toxic, and reacts violently with water.[11][21][22] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12][23]

  • Acyl Chlorides: are corrosive and lachrymatory. Handle with care in a fume hood.

  • Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.

  • Workup: The quenching and washing steps can be exothermic, especially the initial wash with 1M HCl if significant unreacted base is present. Perform these steps slowly and with adequate cooling if necessary.

Troubleshooting:

  • Low Yield:

    • Cause: Incomplete formation of the acid chloride.

    • Solution: Ensure anhydrous conditions and a sufficient excess of thionyl chloride. Allow for a longer reaction time or gentle heating during the acid chloride formation step.

    • Cause: Hydrolysis of the acid chloride.

    • Solution: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.

  • No Reaction:

    • Cause: The amine is not nucleophilic enough.

    • Solution: For poorly reactive amines, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) during the coupling step or gently heating the reaction mixture.

  • Difficult Purification:

    • Cause: The product and starting materials have similar polarities.

    • Solution: Explore alternative purification techniques such as recrystallization or preparative HPLC. For basic amide products, ion-exchange chromatography can be an effective strategy.[19]

References

  • Clark, J. (2023). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Save My Exams. (2025). Acyl Chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism. Retrieved from [Link]

  • Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amide compound - US7102032B2.
  • PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof - US7022844B2.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of pyrazole carboxylic acid amide - CN102844306B.
  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • OUCI. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

Sources

Application Notes and Protocols for the Esterification of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the esterification of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride, a key intermediate in the synthesis of diverse bioactive molecules. Pyrazole esters are integral scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3] This guide delves into the underlying chemical principles, offers detailed experimental protocols, and discusses critical reaction parameters to ensure successful and reproducible synthesis. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Significance of Pyrazole Esters

Substituted pyrazoles are a prominent class of heterocyclic compounds in modern drug discovery, forming the core structure of numerous pharmaceuticals.[2][3] The ester functionality at the 5-position of the pyrazole ring is a versatile handle for further chemical modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The target molecule, this compound, is a highly reactive acyl chloride, primed for efficient conversion to a variety of ester derivatives. The reaction proceeds via a nucleophilic addition-elimination mechanism, offering a robust and high-yielding pathway to the desired products.[4]

Reaction Mechanism and Core Principles

The esterification of an acyl chloride with an alcohol is a classic and vigorous reaction.[4][5] The process involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the oxonium ion intermediate, yielding the ester and hydrogen chloride (HCl) as a byproduct.[4][5]

Due to the high reactivity of the acyl chloride, the reaction is essentially irreversible.[6] A key consideration is the management of the HCl byproduct, which can potentially lead to side reactions or degradation of acid-sensitive substrates. The inclusion of a mild base, such as pyridine or triethylamine, is often employed to neutralize the generated HCl.

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for the esterification of this compound.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reactants: - Acyl Chloride in Anhydrous Solvent - Alcohol - Base (e.g., Pyridine) Setup Assemble Dry Glassware under Inert Atmosphere Reagents->Setup Addition Slowly Add Alcohol/Base Mixture to Acyl Chloride Solution at 0°C Setup->Addition Stirring Allow Reaction to Warm to Room Temperature and Stir Addition->Stirring Monitoring Monitor Progress by TLC Stirring->Monitoring Quench Quench Reaction (e.g., with Water/Brine) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography or Recrystallization Concentration->Purification

Caption: General workflow for the esterification reaction.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of pyrazole esters from this compound.

Protocol 1: General Procedure for Ester Synthesis

Objective: To synthesize a pyrazole ester from this compound and a primary or secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., ethanol, methanol, isopropanol) (1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole ester.

Key Reaction Parameters and Optimization

The success of the esterification reaction hinges on several critical parameters. Understanding and controlling these variables is key to achieving high yields and purity.

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents (DCM, THF, Diethyl Ether)Prevents hydrolysis of the highly reactive acyl chloride.[6]
Temperature Initial addition at 0°C, then warm to room temperatureControls the initial exothermic reaction. Many reactions proceed to completion at room temperature.[5]
Base Pyridine or Triethylamine (1.5 - 2.5 eq)Neutralizes the HCl byproduct, preventing acid-catalyzed side reactions and driving the reaction forward.[7][8]
Stoichiometry Slight excess of alcohol (1.1 - 1.5 eq)Ensures complete consumption of the acyl chloride. A large excess can complicate purification.
Atmosphere Inert (Nitrogen or Argon)The acyl chloride is sensitive to moisture.[6]

Characterization of the Product

The synthesized pyrazole ester should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1720-1740 cm⁻¹).

Safety Precautions

  • Acyl chlorides are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Pyridine and triethylamine are flammable and have strong odors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The esterification of this compound is a straightforward and efficient method for the synthesis of a diverse range of pyrazole esters. By carefully controlling the reaction conditions, particularly through the use of an anhydrous solvent and a suitable base, high yields of the desired products can be reliably obtained. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds for drug discovery and development.

References

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • (n.d.). Acid to Ester - Common Conditions.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • Yoon, Y. J., et al. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C[[double bond, length as m-dash]]O) coupling. Chemical Communications (RSC Publishing).
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis.
  • ChemicalBook. (n.d.). ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Smolecule. (n.d.). 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester.
  • (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

Sources

"step-by-step guide to nucleophilic acyl substitution with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Step-by-Step Guide to Nucleophilic Acyl Substitution with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of Pyrazole Acyl Chlorides in Synthesis

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, prized for their diverse biological activities.[1][2][3] The functionalization of the pyrazole ring is key to modulating these activities, and the introduction of amide or ester moieties at the 5-position is a common strategy for generating novel molecular entities.[4] this compound serves as a highly reactive and versatile electrophile for this purpose. As an acyl chloride, it is the most reactive of the carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles under mild conditions.[5][6][7]

This guide provides a detailed exploration of the mechanistic principles and practical laboratory protocols for employing this specific pyrazole acyl chloride in key acylation reactions. The focus is not merely on procedural steps but on the underlying chemical logic, enabling researchers to adapt and troubleshoot these powerful transformations.

Pillar 1: The Mechanism of Nucleophilic Acyl Substitution

The reactivity of this compound is governed by the classic nucleophilic acyl substitution mechanism. This is not a single-step displacement but a two-stage addition-elimination process.[8][9][10][11]

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., the lone pair of an amine or alcohol) on the highly electrophilic carbonyl carbon.[12][13] The electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom render this carbon significantly electron-deficient (δ+).[7][13] This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, unstable tetrahedral intermediate.[9][10]

  • Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, far superior to potential alternatives like alkoxides or amides.[14] The departure of the chloride ion is the elimination step, resulting in the final substituted product.

This two-step pathway is fundamental to understanding reaction kinetics, byproduct formation, and the selection of appropriate reaction conditions.

Caption: The Addition-Elimination mechanism of Nucleophilic Acyl Substitution.

Pillar 2: Synthesis of the Starting Material

The title compound, this compound, is not typically stored long-term due to its high reactivity and moisture sensitivity.[6][7] It is almost always prepared in situ or used immediately after synthesis from its corresponding carboxylic acid precursor, 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid.[15]

The standard and most effective method for this conversion is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[16][17]

Protocol 1: Preparation of this compound

  • System Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid (1.0 eq).

  • Solvent and Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5-10 eq), which also serves as the solvent. Alternatively, use an anhydrous solvent like toluene or dichloromethane (DCM) with a smaller excess of SOCl₂ (1.5-2.0 eq).

  • Catalyst: Add a catalytic amount (1-2 drops) of anhydrous DMF. This accelerates the reaction.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. Monitor the reaction by TLC (observing the consumption of the starting acid) or by the cessation of HCl gas evolution.

  • Isolation: Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude acyl chloride is a highly reactive oil or low-melting solid and is typically used in the next step without further purification.

Pillar 3: Core Application Protocols

The following protocols detail the reaction of the freshly prepared acyl chloride with common classes of nucleophiles. Crucially, all reactions must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid. [6]

Application 1: Synthesis of Pyrazole Amides (Aminolysis)

The formation of an amide bond is one of the most frequent applications for this reagent. The reaction is rapid and generally high-yielding.[18][19]

Protocol 2: General Procedure for Amide Synthesis

  • Reactant Setup: In a flame-dried flask under an inert atmosphere, dissolve the primary or secondary amine nucleophile (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF). Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) to act as an acid scavenger.[20][21] Cool the solution to 0°C in an ice bath.

    • Causality Note: Two equivalents of a primary/secondary amine can be used, where one equivalent acts as the nucleophile and the second acts as the base to neutralize the HCl byproduct.[18][22] However, using a tertiary amine base like TEA is often cleaner and more efficient.

  • Acyl Chloride Addition: Dissolve the crude this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazole amide.[1]

Application 2: Synthesis of Pyrazole Esters (Alcoholysis)

The reaction with alcohols or phenols yields the corresponding esters. This reaction typically requires a base to proceed efficiently.[23][24]

Protocol 3: General Procedure for Ester Synthesis

  • Reactant Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol nucleophile (1.0-1.5 eq) and a non-nucleophilic base (e.g., pyridine or TEA, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, diethyl ether). Cool the solution to 0°C.

    • Causality Note: Unlike aminolysis, the alcohol nucleophile is not basic enough to effectively neutralize the generated HCl. Therefore, the addition of a base like pyridine is mandatory for good conversion.[21][23]

  • Acyl Chloride Addition: Add a solution of the crude this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirring alcohol solution at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours), as monitored by TLC or LC-MS.

  • Work-up and Purification: The work-up procedure is identical to that described for amide synthesis (Protocol 2, Step 4). The final product is purified by column chromatography or recrystallization.

Data Summary and Characterization

The choice of reaction parameters is critical for success. The following table summarizes typical conditions.

ParameterAminolysis (Amide Synthesis)Alcoholysis (Ester Synthesis)
Nucleophile Primary/Secondary AmineAlcohol/Phenol
Stoichiometry 1.0-1.2 eq Amine1.0-1.5 eq Alcohol
Base TEA, Pyridine, or excess Amine (2.2 eq)TEA, Pyridine (Mandatory)
Solvent Anhydrous DCM, THF, DMFAnhydrous DCM, THF, Et₂O
Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Time 1-12 hours2-16 hours

Product Characterization:

  • FT-IR: Disappearance of the broad O-H stretch from the parent carboxylic acid. Appearance of a sharp C=O stretch for the new amide (1630-1680 cm⁻¹) or ester (1735-1750 cm⁻¹).

  • ¹H NMR: Signals corresponding to the newly introduced amine or alcohol moiety will be present. For amides, a characteristic broad N-H proton signal may be observed.

  • ¹³C NMR: A downfield shift of the carbonyl carbon signal upon conversion from acid to amide or ester.

  • Mass Spec (HRMS): The molecular ion peak will correspond to the calculated exact mass of the target product.

Workflow cluster_prep Part 1: Acyl Chloride Preparation cluster_reaction Part 2: Nucleophilic Substitution cluster_purification Part 3: Work-up & Purification Start Pyrazole Carboxylic Acid Reagents1 SOCl₂, cat. DMF Reflux, 2-4h Start->Reagents1 AcylChloride Crude Acyl Chloride (Use Immediately) Reagents1->AcylChloride Reaction Anhydrous Solvent (DCM/THF) 0°C to RT, 1-16h AcylChloride->Reaction Nucleophile Nucleophile (Amine/Alcohol) + Base (e.g., TEA) Nucleophile->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Workup Aqueous Work-up (Quench, Extract, Wash) CrudeProduct->Workup Purify Dry & Concentrate Workup->Purify FinalProduct Pure Amide or Ester Purify->FinalProduct

Caption: General experimental workflow from pyrazole acid to purified product.

References

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • OChemSimplified. (2023). Nucleophilic Acyl Substitution 5: Summary & Review. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". [Link]

  • JoVE. (2024). Video: Nucleophilic Acyl Substitution of Carboxylic Acid Derivatives. [Link]

  • OpenOChem Learn. Mechanism of Acyl Substitution. [Link]

  • ResearchGate. (2022). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

  • Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism. [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Study Mind. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]

  • Study Mind. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with alcohol). [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • ACS Publications. (2024). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]

  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. [Link]

  • Bentham Science. (2011). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. [Link]

  • ResearchGate. (2013). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Paper Archives and Indexing. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Afyon Kocatepe University. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • MySkinRecipes. 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Chemistry LibreTexts. (2020). 22.3: Reaction of acyl derivatives with weak nucleophiles. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • OChemSimplified. (2023). Preparations and Reactions of Acyl Chlorides. YouTube. [Link]

  • Chemical Register. 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. [Link]

  • Khan Academy. Preparation of acyl (acid) chlorides. [Link]

  • ResearchGate. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • Science Trove. Nucleophilic substitution at the carbonyl group. [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. [Link]

  • StudySmarter. Nucleophilic Acyl Substitution Practice Problems. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development, appearing in numerous commercially available drugs and active compounds.[1][2] The ability to form carbon-carbon bonds on the pyrazole scaffold is therefore of paramount importance for the synthesis of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation due to its high functional group tolerance, the stability and low toxicity of organoboron reagents, and its proven robustness.[3][4][5]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride as a bifunctional building block in Suzuki-Miyaura coupling reactions. This substrate is particularly interesting as it possesses two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling: a C(sp²)-Br bond and a C(sp²)-acyl chloride. This dual reactivity allows for selective and sequential functionalization, opening avenues to complex molecular architectures. While the Suzuki coupling of aryl halides is well-established[6], the coupling of acyl chlorides to generate ketones is also a highly valuable transformation.[7] This guide will focus on the selective coupling at the C-Br position, a common and predictable pathway for this class of substrate under standard Suzuki-Miyaura conditions.

The Suzuki-Miyaura Catalytic Cycle: Mechanism and Rationale

The efficacy of a Suzuki-Miyaura reaction hinges on the orchestration of several key steps within a palladium-based catalytic cycle.[8][9] Understanding this mechanism is crucial for rational protocol design and troubleshooting.

The cycle (Figure 1) is generally accepted to proceed via three main stages:[3][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (in this case, the C-Br bond of the pyrazole) to form a Pd(II) intermediate.[9] The reactivity order for halides is typically I > Br > Cl.[10] For substrates like this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond of the acyl chloride under standard Suzuki conditions.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the palladium(II) center.[3] This process is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[11][12][13][14]

  • Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][8]

Nitrogen-containing heterocycles like pyrazoles can sometimes pose challenges by coordinating to the palladium center and inhibiting catalysis.[15] The selection of bulky, electron-rich phosphine ligands helps to mitigate this issue and promotes the desired catalytic steps.[8][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_complex R¹-Pd(II)L₂-X pd0->pdII_complex Oxidative Addition substrate Pyrazole-Br (R¹-X) substrate->pdII_complex product Pyrazole-R² (R¹-R²) transmetalation_complex R¹-Pd(II)L₂-R² pdII_complex->transmetalation_complex Transmetalation boronic_acid Boronic Acid (R²-B(OH)₂) boronate Boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., CO₃²⁻) base->boronate boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->product

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

3.1. Reagent and Equipment Preparation

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 - 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

    • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME), degassed

  • Equipment:

    • Schlenk flask or microwave vial

    • Magnetic stirrer and hotplate

    • Inert gas line (Nitrogen or Argon)

    • Standard laboratory glassware

    • TLC plates and developing chamber

    • Silica gel for column chromatography

3.2. Step-by-Step Reaction Procedure

The following workflow (Figure 2) outlines the key stages of the experimental process.

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification setup1 1. Add solids to flask: Pyrazole, Boronic Acid, Base, Catalyst setup2 2. Evacuate and backfill with N₂/Ar (3x cycles) setup1->setup2 setup3 3. Add degassed solvent via syringe setup2->setup3 reaction1 4. Heat to desired temp (e.g., 80-110 °C) with stirring setup3->reaction1 reaction2 5. Monitor progress by TLC/LC-MS (Consumption of starting material) reaction1->reaction2 workup1 6. Cool to RT, dilute with EtOAc reaction2->workup1 workup2 7. Filter through Celite® workup1->workup2 workup3 8. Wash with H₂O and brine workup2->workup3 workup4 9. Dry over Na₂SO₄, filter, concentrate workup3->workup4 purify1 10. Purify by column chromatography (e.g., Hexanes/EtOAc gradient) workup4->purify1 purify2 11. Characterize pure product (NMR, MS, etc.) purify1->purify2

Sources

Synthesis of Novel Pyrazole Carboxamides for Biological Screening: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring system is a foundational scaffold in medicinal chemistry and agrochemistry, renowned for its synthetic versatility and broad spectrum of biological activities.[1] Pyrazole carboxamides, in particular, are prominent in numerous commercial products and clinical candidates, exhibiting activities such as anticancer, anti-inflammatory, antifungal, insecticidal, and enzyme inhibition.[1][2][3][4][5][6] The power of this scaffold lies in the ability to readily modify substituents at various positions on the pyrazole ring and on the carboxamide nitrogen, allowing for the fine-tuning of steric and electronic properties to optimize biological efficacy and pharmacokinetic profiles.

This application note provides a comprehensive guide to the synthesis of novel pyrazole carboxamide libraries for biological screening. We will delve into the prevalent synthetic strategies, provide detailed, step-by-step laboratory protocols, and discuss the subsequent biological screening workflow. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.

Core Synthetic Strategies: A Strategic Overview

The construction of a pyrazole carboxamide library can be approached from two primary strategic directions. The choice is often dictated by the availability of starting materials and the desired point of diversification.

  • Strategy A: Pyrazole Ring Construction followed by Amidation: This is the most common and flexible approach.[2][7] It involves the initial synthesis of a pyrazole core bearing a carboxylic acid (or its ester precursor). This key intermediate is then coupled with a diverse panel of amines in the final step to generate the carboxamide library. The primary advantage is the late-stage diversification, which is highly efficient for exploring the structure-activity relationship (SAR) of the amide substituent.

  • Strategy B: Precursor Amidation followed by Pyrazole Ring Formation: In this less common alternative, the amide bond is formed on an acyclic precursor before the cyclization reaction that creates the pyrazole ring.[7] This strategy can be advantageous if the desired amine is sensitive to the conditions required for the amidation of the pyrazole carboxylic acid or if the required acyclic precursors are more readily available.

G cluster_A Strategy A: Late-Stage Diversification cluster_B Strategy B: Early-Stage Amidation A_Start 1,3-Dicarbonyl + Hydrazine A_Inter Pyrazole Carboxylic Acid (Key Intermediate) A_Start->A_Inter Ring Formation A_End Pyrazole Carboxamide Library A_Inter->A_End Amidation A_Amine Diverse Amines (R-NH2) A_Amine->A_End B_Start Acyclic Precursor + Amine B_Inter Acyclic Amide Intermediate B_Start->B_Inter Amidation B_End Specific Pyrazole Carboxamide B_Inter->B_End Ring Formation B_Hydrazine Hydrazine B_Hydrazine->B_End

Figure 1: High-level overview of the two primary synthetic strategies for pyrazole carboxamides.

Detailed Synthetic Workflow (Strategy A)

This section details a robust, multi-step workflow for the synthesis of pyrazole carboxamides, beginning with the construction of the pyrazole ring. This pathway is chosen for its modularity and wide applicability.

G cluster_1 Protocol 1: Ring Formation cluster_2 Protocol 2: Saponification cluster_3 Protocol 3: Amide Bond Formation Start_Keto β-Ketoester P1 Knorr Cyclocondensation (Ethanol, Acetic Acid) Start_Keto->P1 Start_Hydrazine Hydrazine Derivative Start_Hydrazine->P1 Intermediate_Ester Pyrazole-Carboxylate Ester P1->Intermediate_Ester P2 Ester Hydrolysis (LiOH or NaOH, THF/H2O) Intermediate_Acid Pyrazole-Carboxylic Acid P2->Intermediate_Acid P3A Method A: Acyl Chloride 1. SOCl2 or (COCl)2 2. Amine, Base Final_Product Final Pyrazole Carboxamide P3A->Final_Product P3B Method B: Coupling Agents EDC/HOBt or DCC/DMAP Amine P3B->Final_Product Intermediate_Ester->P2 Intermediate_Acid->P3A Intermediate_Acid->P3B G cluster_synthesis Chemistry cluster_screening Biology & Screening cluster_optimization Medicinal Chemistry Synth Synthesis of Pyrazole Carboxamide Library Plate Assay Development & Plate Preparation Synth->Plate HTS High-Throughput Screening (HTS) Plate->HTS Data Data Analysis HTS->Data Hit Hit Identification & Confirmation Data->Hit Lead Lead Optimization (SAR Studies) Hit->Lead

Sources

Application Notes and Protocols for the Preparation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazole carboxylic acid derivatives are pivotal structural motifs in modern drug discovery and agrochemical research. Their prevalence stems from their versatile biological activities, which include but are not limited to, potent enzyme inhibition, and modulation of various cellular receptors. Specifically, 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate esters serve as crucial intermediates in the synthesis of a range of active pharmaceutical ingredients (APIs) and complex organic molecules. The strategic placement of the bromo, ethyl, and methyl groups on the pyrazole core, along with the carboxylate functionality, provides a rich scaffold for further chemical elaboration through cross-coupling reactions and other transformations.[1]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate esters. The methodologies described herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthetic Strategy Overview

The preparation of the target compound can be approached through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors. The logical flow of this synthesis is outlined below, commencing with the construction of the pyrazole core, followed by sequential functionalization.

Synthetic_Workflow A Ethyl Acetoacetate + Ethylhydrazine B Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate A->B Cyclocondensation C Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate B->C Electrophilic Bromination

Figure 1: A high-level overview of the synthetic workflow for the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This initial step involves the classical Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[2][3] The choice of ethylhydrazine as the nitrogen source directly installs the desired N-ethyl group on the pyrazole ring.

Protocol 1: Cyclocondensation Reaction

Reagent/SolventMolecular WeightMoles (Equivalents)Amount
Ethyl Acetoacetate130.14 g/mol 0.1 mol (1.0 eq)13.01 g
Ethylhydrazine oxalate150.11 g/mol 0.1 mol (1.0 eq)15.01 g
Sodium Ethoxide68.05 g/mol 0.2 mol (2.0 eq)13.61 g
Ethanol--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (200 mL) and sodium ethoxide (13.61 g, 0.2 mol).

  • Stir the mixture until the sodium ethoxide is completely dissolved.

  • To this solution, add ethylhydrazine oxalate (15.01 g, 0.1 mol) in portions. Stir for 15 minutes.

  • Add ethyl acetoacetate (13.01 g, 0.1 mol) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of glacial acetic acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a colorless to pale yellow oil.

Part 2: Bromination of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The second stage of the synthesis involves the regioselective bromination of the pyrazole ring at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.[4] N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[5][6]

Protocol 2: Electrophilic Bromination

Reagent/SolventMolecular WeightMoles (Equivalents)Amount
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate182.22 g/mol 0.05 mol (1.0 eq)9.11 g
N-Bromosuccinimide (NBS)177.98 g/mol 0.055 mol (1.1 eq)9.79 g
Acetonitrile--100 mL

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (9.11 g, 0.05 mol) in acetonitrile (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (9.79 g, 0.055 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a white to off-white solid.

Mechanism of Bromination

The electrophilic bromination of the pyrazole ring proceeds through a standard electrophilic aromatic substitution mechanism. The electron-donating nature of the nitrogen atoms and the alkyl groups activates the pyrazole ring towards electrophilic attack. The C4 position is the most electron-rich and sterically accessible position for substitution.

Bromination_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation NBS NBS Br_plus Br+ NBS->Br_plus Polarization Pyrazole Pyrazole Ring Intermediate Wheland Intermediate Pyrazole->Intermediate + Br+ Deprotonation Loss of H+ Intermediate->Deprotonation Product 4-Bromo Pyrazole Deprotonation->Product

Figure 2: A simplified representation of the electrophilic bromination mechanism.

Characterization Data

The final product, ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular FormulaC₉H₁₃BrN₂O₂
Molecular Weight261.12 g/mol
AppearanceWhite to off-white solid
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm)~4.3 (q, 2H, OCH₂), ~4.1 (q, 2H, NCH₂), ~2.4 (s, 3H, CH₃), ~1.4 (t, 3H, OCH₂CH₃), ~1.3 (t, 3H, NCH₂CH₃)
Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)~160 (C=O), ~148 (C3), ~140 (C5), ~115 (C4-Br), ~45 (NCH₂), ~20 (CH₃), ~15 (OCH₂CH₃), ~14 (NCH₂CH₃)

Note: The exact chemical shifts may vary slightly.

Safety and Handling Precautions

  • Ethyl Acetoacetate: Flammable liquid and vapor. Causes skin and eye irritation.

  • Ethylhydrazine oxalate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Sodium Ethoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.

  • N-Bromosuccinimide (NBS): Causes skin irritation and serious eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Acetonitrile and Dichloromethane: Flammable and/or toxic solvents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood.

Conclusion

The protocols detailed in this application note provide a reliable and reproducible method for the synthesis of ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. By understanding the underlying chemical principles and adhering to the described procedures, researchers can efficiently access this valuable synthetic intermediate for their drug discovery and development programs.

References

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Books. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • ResearchGate. (2025, August 10). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series | Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Rasayan Journal. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • PubMed. (2024, March 15). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.

Sources

Synthesis of N-Substituted 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxamides via Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This technical guide provides a comprehensive protocol for the synthesis of N-substituted 4-Bromo-1-Ethyl-3-Methyl-1H-pyrazole-5-carboxamides through the reaction of 4-Bromo-1-Ethyl-3-Methyl-1H-pyrazole-5-carbonyl chloride with primary amines. Pyrazole carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the underlying chemical principles, a robust step-by-step experimental protocol, safety considerations, and methods for product characterization, tailored for researchers in drug discovery and organic synthesis.

Introduction and Scientific Background

The pyrazole ring system is a cornerstone of modern medicinal chemistry, found in numerous pharmaceuticals and agrochemicals.[2] The synthetic versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. The N-substituted pyrazole-5-carboxamide moiety, in particular, is of significant interest due to its role in compounds with anticancer, anti-inflammatory, and enzyme inhibition properties.[1][3]

The most direct and efficient method for creating the amide bond in this context is the reaction between a stable pyrazole acyl chloride and a primary amine.[3][4] This reaction proceeds via a well-established nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[5][6] The high reactivity of the acyl chloride ensures that the reaction typically proceeds to completion under mild conditions, making it a favored method for late-stage diversification in synthetic campaigns.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the pyrazole-5-carbonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the partially positive carbon atom of the acyl chloride.[6][7] This addition step breaks the carbon-oxygen π-bond, forming a transient tetrahedral intermediate.[8]

This intermediate is unstable and rapidly collapses. The carbon-oxygen double bond reforms, and in the process, the most stable leaving group, the chloride ion, is eliminated.[5][7] This results in a protonated amide. A base, either a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine, then removes the proton from the nitrogen atom to yield the final, neutral N-substituted pyrazole-5-carboxamide product and an ammonium chloride salt.[5][6]

Caption: General mechanism for the nucleophilic acyl substitution.

Experimental Protocol

This protocol describes a general procedure for the synthesis of N-substituted 4-Bromo-1-Ethyl-3-Methyl-1H-pyrazole-5-carboxamides on a 1.0 mmol scale. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (1.0 mmol scale)Notes
This compound (Pz-COCl)267.511.0267.5 mgHighly reactive with moisture. Handle under inert atmosphere. Synthesized from the carboxylic acid.
Primary Amine (R-NH₂)Variable1.21.2 mmolEnsure the amine is pure and dry.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)101.192.5348 µL (2.5 mmol)Anhydrous grade. Acts as an HCl scavenger.[3]
Anhydrous Dichloromethane (DCM)84.93-~10 mLAnhydrous solvent is critical to prevent hydrolysis of the acyl chloride.[4]

Note: The parent carboxylic acid, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 175276-99-0), can be converted to the acyl chloride using standard reagents like thionyl chloride or oxalyl chloride with a catalytic amount of DMF.[3][9][10]

Safety Precautions
  • Acyl Chlorides: this compound is expected to be corrosive and a lachrymator. It reacts with moisture to release HCl gas. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12]

  • Amines: Many primary amines are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Solvents & Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with care.

  • Reaction Conditions: The initial reaction can be exothermic. Using an ice bath for the initial addition is recommended to control the reaction rate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.2 mmol) and anhydrous dichloromethane (5 mL).

    • Add triethylamine (2.5 mmol, 348 µL).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride:

    • In a separate dry vial, dissolve this compound (1.0 mmol, 267.5 mg) in anhydrous dichloromethane (5 mL).

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.[3]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-16 hours.[3]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride is consumed. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional dichloromethane (~20 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 15 mL) to remove excess amine and triethylamine.

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 15 mL) to neutralize any remaining acid.

      • Brine (1 x 15 mL) to remove bulk water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by one of the following methods:

      • Column Chromatography: Purify on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.[9]

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.

Characterization

Confirm the identity and purity of the final N-substituted 4-Bromo-1-Ethyl-3-Methyl-1H-pyrazole-5-carboxamide using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To observe the characteristic amide carbonyl stretch (~1650-1680 cm⁻¹).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_amine Dissolve Primary Amine & TEA in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_acyl Dissolve Acyl Chloride in Anhydrous DCM add Dropwise Addition of Acyl Chloride Solution prep_acyl->add cool->add react Warm to RT & Stir (2-16h) add->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Workflow for the synthesis of pyrazole-5-carboxamides.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield 1. Inactive acyl chloride (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction time.1. Prepare fresh acyl chloride before use.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Extend reaction time and continue monitoring by TLC.
Multiple Spots on TLC 1. Incomplete reaction.2. Side reactions.3. Product degradation.1. Allow the reaction to stir longer or add a slight excess of the amine.2. Ensure the temperature is controlled during addition.3. Check the stability of the amine and product under the reaction conditions.
Difficulty in Purification Product co-elutes with starting amine or impurities.Modify the chromatography eluent system. If the amine is basic, an acidic wash during workup should be sufficient to remove it. A base wash (e.g., dilute NaOH) could remove the parent carboxylic acid if hydrolysis occurred.

Conclusion

The reaction of this compound with primary amines is a reliable and high-yielding method for accessing a diverse range of N-substituted pyrazole-5-carboxamides. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and development. The key to success lies in the use of anhydrous conditions to prevent hydrolysis of the reactive acyl chloride intermediate.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

  • Chemistry Student. (2023, July 7). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry). YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Grewal, A. S., et al. (n.d.). Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Gulia, N., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gulia, N., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ResearchGate. Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Scite.ai. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-ethyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • MolPort. (n.d.). Compound 4-bromo-N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • YouTube. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.7 Reactions of Amines. Retrieved from [Link]

Sources

Solvent Effects on the Reactivity of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity, governed by the electrophilic carbonyl chloride moiety, is profoundly influenced by the choice of reaction solvent.[3] This guide provides a detailed examination of these solvent effects, offering both theoretical grounding and practical, validated protocols for researchers in organic synthesis and drug development. We will explore how solvent properties—such as polarity, proticity, and coordinating ability—dictate reaction pathways, rates, and product distribution. The protocols herein are designed to be self-validating systems for screening and optimizing reaction conditions.

Introduction: The Critical Role of the Solvent

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][4] As a functionalized intermediate, this compound (CAS 175277-00-6) is an acylating agent used to introduce the pyrazole core into target molecules, typically through nucleophilic acyl substitution reactions.[3][5]

The success of these reactions—in terms of yield, purity, and reaction time—is critically dependent on the solvent. A solvent is not merely an inert medium but an active participant that can stabilize or destabilize reactants, transition states, and intermediates.[6] Understanding and controlling these interactions is paramount for developing robust and scalable synthetic processes. This application note will dissect the mechanistic underpinnings of solvent effects on this specific acyl chloride and provide actionable protocols for laboratory implementation.

Theoretical Framework: Solvent Influence on Acyl Chloride Reactivity

The reactivity of an acyl chloride like our target compound is dominated by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this center can proceed through several potential mechanisms, which are heavily influenced by the solvent environment. The two boundary mechanisms are often described as analogous to SN1 and SN2 pathways.[7]

  • Associative/Concerted Mechanism (SN2-like): In this pathway, the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate in a concerted or rapidly sequential step. Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are ideal for this mechanism. They are polar enough to dissolve the reactants but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.[6][8]

  • Dissociative Mechanism (SN1-like): This pathway involves the rate-limiting formation of a planar, highly reactive acylium ion intermediate. This is favored in polar protic solvents (e.g., water, ethanol, acetic acid) and other highly ionizing, weakly nucleophilic media (e.g., hexafluoroisopropanol).[7][9] These solvents excel at stabilizing the separation of the chloride leaving group and the resulting cation through hydrogen bonding and strong dipole interactions, thereby lowering the activation energy for ionization.[10]

The choice of solvent can therefore push the reaction down one of these pathways, or a hybrid thereof, as visualized in the diagram below.

G cluster_0 Reaction Pathways Reactants Pyrazole-COCl + Nu-H SN2_TS Tetrahedral Intermediate [Associative, SN2-like] Reactants->SN2_TS Polar Aprotic Solvent (e.g., Acetonitrile, DMF) SN1_Int Acylium Ion Intermediate [Dissociative, SN1-like] Reactants->SN1_Int Polar Protic / Ionizing Solvent (e.g., EtOH, H2O, HCOOH) Product Product (Amide/Ester) SN2_TS->Product SN1_Int->Product Fast attack by Nu-H G A Prepare Stock Solutions 1. Acyl Chloride in dry Toluene 2. Aniline/Et3N in dry Toluene B Aliquot & Evaporate Remove Toluene under N2 stream A->B C Add Test Solvents (Toluene, DCM, MeCN, DMF, EtOH) B->C D Initiate Reaction Add Acyl Chloride stock solution (t=0) C->D E Monitor Reaction Progress (TLC or HPLC at 1h, 4h, 24h) D->E F Quench & Work-up Add H2O, Extract with EtOAc E->F G Analyze Results (¹H NMR for conversion/yield) F->G

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of pharmacological activities.[1][2][3] Their prevalence in blockbuster drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant underscores the importance of this heterocyclic scaffold.[1] The 4-bromo-1-ethyl-3-methyl-1H-pyrazole core, in particular, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions like Suzuki, Heck, and Sonogashira, enabling the synthesis of diverse compound libraries for drug screening.[4]

This guide provides a comprehensive overview of a robust and scalable synthetic route to 4-bromo-1-ethyl-3-methyl-1H-pyrazole, designed for researchers and process chemists in the pharmaceutical and agrochemical industries. We will delve into the strategic considerations for process scale-up, focusing on safety, efficiency, and product quality.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole is most effectively approached in a three-step sequence, starting from the readily available 3-methyl-1H-pyrazole. This strategy is designed to ensure high regioselectivity and yield while minimizing the formation of impurities that can be challenging to remove at scale.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 3-Methyl-1H-pyrazole B N-Alkylation A->B Ethylating Agent, Base C 1-Ethyl-3-methyl-1H-pyrazole B->C D Bromination C->D Brominating Agent, Solvent E 4-Bromo-1-ethyl-3-methyl-1H-pyrazole D->E F Purification & Analysis E->F Crystallization/ Distillation G Final Product F->G

Caption: Overall synthetic workflow for 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Step 1: N-Alkylation of 3-Methyl-1H-pyrazole

The initial step involves the regioselective N-alkylation of 3-methyl-1H-pyrazole to introduce the ethyl group. While the alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers, judicious choice of reaction conditions can greatly favor the desired N1-alkylated product.[5][6] For scale-up, a phase-transfer catalysis (PTC) approach or the use of a strong base in an aprotic polar solvent are viable options. We will focus on a method utilizing a base such as potassium carbonate in a suitable solvent, which offers a good balance of reactivity, cost-effectiveness, and operational simplicity.[5]

Step 2: Electrophilic Bromination

The second step is the bromination of 1-ethyl-3-methyl-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, leading to highly regioselective bromination.[4] While elemental bromine can be used, its handling on a large scale poses significant safety challenges due to its high toxicity and corrosivity.[7][8] Therefore, alternative brominating agents such as N-bromosuccinimide (NBS) or N-bromosaccharin are preferred for industrial applications, offering improved safety and handling characteristics.[4][7]

Step 3: Purification and Isolation

The final stage involves the purification of the crude product to meet the stringent purity requirements for pharmaceutical intermediates. This is typically achieved through recrystallization or distillation. The choice of method will depend on the physical properties of the final product (solid or liquid) and the impurity profile.

Detailed Protocols

Protocol 1: Scale-Up Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

This protocol details the N-alkylation of 3-methyl-1H-pyrazole.

Materials and Equipment:

  • 3-Methyl-1H-pyrazole

  • Ethyl iodide or Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Glass-lined reactor with overhead stirrer, temperature control, and reflux condenser

  • Filtration unit

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the glass-lined reactor with 3-methyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add acetonitrile or DMF to the reactor to achieve a concentration of 0.5-1.0 M with respect to the starting pyrazole.

  • Reagent Addition: Begin stirring the suspension and slowly add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 eq) to the reactor at room temperature over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-8 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., GC-MS or HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Isolation: The resulting crude 1-ethyl-3-methyl-1H-pyrazole can be purified by vacuum distillation.

Process Optimization and Rationale:

  • Choice of Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base suitable for this alkylation. Acetonitrile is a good choice of solvent due to its aprotic polar nature, which facilitates the Sₙ2 reaction, and its relatively low boiling point, which allows for easy removal. DMF can also be used and may lead to faster reaction times but is more difficult to remove.[7]

  • Control of Regioselectivity: While a mixture of N1 and N2 isomers is possible, the N1 isomer is generally the major product under these conditions due to thermodynamic and steric factors.[6] The ratio should be confirmed by analytical methods.

Protocol 2: Scale-Up Synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole

This protocol describes the regioselective bromination of 1-ethyl-3-methyl-1H-pyrazole.

Materials and Equipment:

  • 1-Ethyl-3-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Aqueous sodium thiosulfate solution (10%)

  • Aqueous sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Glass-lined reactor with overhead stirrer, temperature control, and addition funnel

  • Separatory funnel

  • Filtration unit

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the reactor with 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) and the chosen solvent (DCM or ACN). Cool the solution to 0-5°C.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature between 0-10°C. The addition should be controlled to manage any exotherm.

  • Reaction: Stir the reaction mixture at 0-10°C for 1-3 hours. Monitor the reaction progress by IPC (TLC, GC-MS, or HPLC).

  • Quenching: Once the reaction is complete, quench the excess NBS by adding 10% aqueous sodium thiosulfate solution.

  • Work-up:

    • If using DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • If using ACN, remove the solvent under reduced pressure. Partition the residue between DCM and water. Wash the organic layer as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromo-1-ethyl-3-methyl-1H-pyrazole can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Safety Considerations for Bromination:

  • Bromination reactions can be highly exothermic and may generate corrosive by-products.[9][10]

  • NBS is a safer alternative to liquid bromine but should still be handled with care in a well-ventilated area.[7]

  • Ensure adequate cooling capacity is available to control the reaction temperature during the NBS addition.

  • The use of personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[9]

Bromination_Safety PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Well-Ventilated Hood Cooling Adequate Cooling System Slow_Addition Slow, Portion-wise Addition of NBS Temp_Monitoring Continuous Temperature Monitoring Quench Quenching Agent Ready (Sodium Thiosulfate) Spill_Kit Spill Kit Available

Caption: Key safety considerations for the scale-up bromination protocol.

Analytical Characterization

Thorough analytical characterization is crucial to ensure the quality and purity of the final product. The following techniques are recommended:

Analytical Technique Purpose Expected Results for 4-bromo-1-ethyl-3-methyl-1H-pyrazole
GC-MS Purity assessment, identification of by-products, and confirmation of molecular weight.A single major peak corresponding to the product's retention time and a mass spectrum showing the molecular ion peak and characteristic isotopic pattern for bromine.[11]
¹H NMR Structural elucidation and confirmation of regiochemistry.Signals corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), and the pyrazole ring proton (singlet).
¹³C NMR Confirmation of the carbon skeleton.Resonances for all carbon atoms in the molecule.
HPLC Quantitative purity analysis.A high-purity peak with a defined retention time, allowing for accurate quantification against a standard.[12][13]

Conclusion

The synthetic route and protocols detailed in this guide provide a robust and scalable method for the production of 4-bromo-1-ethyl-3-methyl-1H-pyrazole derivatives. By carefully considering the choice of reagents, reaction conditions, and safety precautions, researchers and process chemists can efficiently and safely synthesize this valuable intermediate for applications in drug discovery and development. The emphasis on using safer brominating agents and well-established purification techniques ensures a high-quality final product suitable for further synthetic transformations.

References

  • Bromination safety - YouTube. (2024-06-06).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024-08-16).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05).
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.
  • Various methods for the synthesis of pyrazole. - ResearchGate.
  • A Dangerous Bromance - Scientific Update - UK. (2024-02-19).
  • Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation. (2024-08-19).
  • Overview of synthesis of pyrazole derivatives [a] - ResearchGate.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019-06-04).
  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. (2025-10-15).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (2022-08-05).
  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions - ResearchGate.
  • EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024-07-07).
  • 4-Bromo-3-methyl-1H-pyrazole 97 13808-64-5 - Sigma-Aldrich.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022-05-24).
  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. (2025-08-07).
  • [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from

  • Bromination of pyrazole derivatives. | Download Scientific Diagram - ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

Sources

Troubleshooting & Optimization

"common side reactions with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS 175277-00-6).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its storage, handling, and use in synthesis, with a focus on troubleshooting acylation reactions.

Section 1: Core Concepts & Handling FAQs

This section addresses the fundamental properties of the reagent, focusing on stability and handling to prevent degradation before your reaction even begins.

Question 1: I just opened a new bottle of this compound and it's fuming in the air. Is the reagent degraded?

Answer: This is a common observation and does not necessarily indicate significant degradation, but it requires immediate attention. The fuming is due to the reaction of the highly reactive acyl chloride functional group with moisture in the ambient air.[2] This reaction, known as hydrolysis, produces hydrogen chloride (HCl) gas, which becomes visible as it forms an aerosol with atmospheric water.[3]

The primary byproduct of this hydrolysis is the corresponding carboxylic acid, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[4][5] While a small amount of surface-level hydrolysis is often unavoidable upon opening, the bulk of the material should still be viable if handled quickly and properly. However, if the material has been improperly stored or repeatedly exposed to air, the extent of hydrolysis can be significant, leading to lower yields in subsequent reactions.

Expert Tip: Always work with acyl chlorides in a well-ventilated fume hood and handle them under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Use a dry syringe or cannula for transfers rather than weighing in the open air.

Question 2: What are the optimal storage and handling conditions to ensure the long-term stability of this reagent?

Answer: The stability of any acyl chloride is critically dependent on excluding moisture.[6] The high reactivity is driven by the significant positive charge on the carbonyl carbon, which is made highly electrophilic by the two adjacent electronegative atoms (oxygen and chlorine).[4]

Recommended Storage Protocol:

  • Container: Store in the original container, which is typically designed with a moisture-resistant cap or seal. If transferring to a new container, ensure it is flame-dried and stored in a desiccator prior to use.

  • Atmosphere: After first use, flush the headspace of the bottle with a dry, inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration is acceptable, but ensure the container is allowed to warm to room temperature before opening to prevent condensation of moisture on the cold surfaces.

  • Location: Keep away from strong bases, alcohols, and primary or secondary amines.

Question 3: Which solvents are recommended for reactions involving this acyl chloride, and are there any I should avoid?

Answer: Solvent choice is critical. The solvent must be aprotic and anhydrous. Any protic solvent will react with the acyl chloride.

Solvent ClassRecommended ExamplesTo AvoidPotential Side Reaction
Aprotic, Non-polar Toluene, Hexanes-Generally safe and inert.
Aprotic, Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)-Most common choices. Ensure they are from a freshly opened bottle or dried over molecular sieves.
Protic -Water, Methanol, Ethanol, IsopropanolRapid conversion to the carboxylic acid or corresponding ester.[7]
Amide Solvents -Dimethylformamide (DMF), Dimethylacetamide (DMAc)While DMF can be used as a catalyst for acyl chloride formation, it can react with the acyl chloride itself, especially at elevated temperatures, to form a Vilsmeier-type intermediate. This can lead to unexpected byproducts. Use with caution.[8]

Section 2: Troubleshooting Amide Coupling Reactions

The most common application for this reagent is the formation of amides via reaction with primary or secondary amines. This section troubleshoots issues arising during this critical transformation.

Question 4: My amide coupling reaction is giving a very low yield. I've checked my amine, and it's pure. What's going wrong?

Answer: Low yields in amide coupling reactions with acyl chlorides typically trace back to one of three main issues: reagent degradation, improper stoichiometry of the base, or competing side reactions.

  • Degraded Acyl Chloride: The most common culprit is partially hydrolyzed this compound. The resulting carboxylic acid will not react under standard amide coupling conditions and will remain as an unreacted starting material impurity. (See Protocol 2 for a quality check).

  • Insufficient Base: The reaction of the acyl chloride with an amine produces one equivalent of HCl.[9] This HCl will immediately protonate any available basic nitrogen, including your starting amine. This renders the amine non-nucleophilic and halts the reaction. To drive the reaction to completion, you must include at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) or use two equivalents of the starting amine.[10][11]

  • Reaction Temperature: These reactions are often exothermic. Running the reaction at too high a concentration or with poor temperature control can lead to side reactions. It is standard practice to add the acyl chloride solution dropwise to a cooled (0 °C) solution of the amine and base.[11]

Below is a workflow to diagnose the issue.

G start Low Amide Yield Detected check_reagent Is the acyl chloride viable? (See Protocol 2) start->check_reagent check_base Was at least 1 equivalent of a tertiary amine base used? (or 2 eq. of substrate amine) check_reagent->check_base Yes outcome_hydrolysis Root Cause: Hydrolyzed Acyl Chloride. Procure fresh reagent. check_reagent->outcome_hydrolysis No check_conditions Was the reaction run at 0°C with slow addition? check_base->check_conditions Yes outcome_base Root Cause: Insufficient Base. HCl is killing the nucleophile. Re-run with appropriate base. check_base->outcome_base No outcome_conditions Root Cause: Poor Temperature Control. Potential for side reactions. Re-run with controlled addition. check_conditions->outcome_conditions No outcome_success Problem Solved check_conditions->outcome_success Yes, problem likely solved

Caption: Troubleshooting workflow for low amide yield.

Question 5: When I add the acyl chloride to my amine and triethylamine in DCM, the reaction becomes a thick, un-stirrable white slurry. What is happening?

Answer: This is a very common and expected outcome. The white precipitate is the hydrochloride salt of your base.[9] In this case, it is triethylammonium chloride (Et₃N·HCl).

The reaction mechanism involves two key steps:

  • The amine nucleophile attacks the acyl chloride to form the amide.

  • The liberated HCl molecule is immediately neutralized by the triethylamine base.

The resulting salt is often poorly soluble in common aprotic solvents like DCM, THF, or diethyl ether, causing it to precipitate out of the solution.[10] While it may look dramatic, this is a good sign, as it indicates the reaction is proceeding as expected. Ensure you are using a stir bar that is large and powerful enough to maintain agitation of the slurry. Upon completion, this salt is typically removed by an aqueous workup, where it readily dissolves in the water layer.

Question 6: My crude product shows two major spots on TLC and two peaks in the LC-MS. One is my desired amide. What is the other, more polar, impurity?

Answer: The most likely polar impurity is the carboxylic acid byproduct from the hydrolysis of your starting acyl chloride.[2] This is especially probable if the acyl chloride was handled in open air or stored improperly. The carboxylic acid is significantly more polar than the corresponding amide, causing it to have a lower Rf on a normal-phase TLC plate and an earlier retention time in reverse-phase HPLC.

Confirmation:

  • Mass Spectrometry: The mass of the impurity should correspond to [M-Cl+OH], which is the molecular weight of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (233.06 g/mol ).[5]

  • Extraction: The carboxylic acid can be easily removed from the organic layer by washing with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to form the carboxylate salt, which is highly soluble in the aqueous layer, while your neutral amide product remains in the organic layer.

Section 3: Key Reaction Mechanisms & Protocols

Understanding the underlying chemical pathways is crucial for effective troubleshooting.

Reaction Pathways

The primary desired reaction is nucleophilic acyl substitution. The main competing side reaction is hydrolysis.

G Desired Amidation vs. Hydrolysis Side Reaction cluster_0 Desired Pathway: Amidation cluster_1 Side Reaction: Hydrolysis A_start Pyrazole-COCl (Reagent) A_int Tetrahedral Intermediate A_start->A_int + R-NH2 A_prod Pyrazole-CONHR (Amide Product) A_int->A_prod - Cl- A_hcl HCl A_int->A_hcl - H+ from N A_nuc R-NH2 (Amine) A_nuc->A_int B_start Pyrazole-COCl (Reagent) B_int Tetrahedral Intermediate B_start->B_int + H2O B_prod Pyrazole-COOH (Carboxylic Acid) B_int->B_prod - Cl- B_hcl HCl B_int->B_hcl - H+ from O B_nuc H2O (Moisture) B_nuc->B_int

Caption: Key reaction pathways for the acyl chloride.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a standard method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round bottom flask with a magnetic stir bar

  • Ice bath

  • Nitrogen or Argon line

Procedure:

  • Setup: Flame-dry a round bottom flask under vacuum and backfill with an inert atmosphere (N₂ or Ar).

  • Amine Solution: Add the amine (1.1 eq) and the base (e.g., Et₃N, 1.2 eq) to the flask. Dissolve the mixture in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry vial, dissolve the this compound (1.0 eq) in a small amount of anhydrous DCM.

  • Slowly add the acyl chloride solution to the cooled, stirring amine solution dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.[9]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.

  • Workup: a. Dilute the reaction mixture with more DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any carboxylic acid impurity), and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product as necessary, typically by column chromatography on silica gel or recrystallization.[12]

Protocol 2: Quality Control Test for Acyl Chloride Reagent

This is a rapid test to determine if a bottle of the acyl chloride has significantly hydrolyzed.

Procedure:

  • In a small, dry vial, dissolve a tiny amount (approx. 5-10 mg) of the this compound in 0.5 mL of anhydrous DCM.

  • Add 2-3 drops of anhydrous methanol (MeOH). A reaction should be immediate.

  • Let the vial sit for 5 minutes.

  • Dilute the sample and analyze by LC-MS.

  • Interpretation:

    • Good Reagent: The major peak will correspond to the mass of the methyl ester product (Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate).

    • Poor Reagent: A significant peak corresponding to the mass of the carboxylic acid (233.06 g/mol ) will be present, indicating substantial hydrolysis.[5] If the acid is the major peak, the reagent is likely unsuitable for reactions requiring high yields.

References
  • Relative Ease of Hydrolysis. (2024). Save My Exams. [Link]

  • Hydrolysis of Acid/Acyl Chlorides. (n.d.). Doc Brown's Chemistry. [Link]

  • Acyl chloride. (2024). In Wikipedia. [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). Chemguide. [Link]

  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
  • Acyl Chlorides - formation and hydrolysis mechanism. (2022, March 16). YouTube. [Link]

  • Özer, İ., Bahadır, Ö., Önal, Z., & Sarıpınar, E. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (n.d.). Bentham Science. [Link]

  • Method for purifying pyrazoles. (2009).
  • Peterson, L. K., Kiehlmann, E., Saager, A. R., & The, K. I. (1974). The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. Canadian Journal of Chemistry.
  • The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]

  • Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). (n.d.). Organic Chemistry Revision Sheets.
  • Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • Reaction of Amines with Acyl Chlorides. (n.d.). Sparkle.
  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Reactions of Acyl Chlorides. (2024). Save My Exams. [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]

  • The preparation of amides. (n.d.). Chemguide. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2018).
  • This compound. (n.d.). Mol-Instincts. [Link]

  • The Amide Functional Group. (2018, February 28). Master Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Publications. [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IPINDIA.
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (2020).
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. (n.d.). PubChem. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2021). ACS Publications. [Link]

  • 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. (n.d.). Chemical Register. [Link]

Sources

Technical Support Center: Amidation with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing amidation reactions involving 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the amidation of this compound.

Q1: My amidation reaction has a very low or no yield. What are the primary causes?

A low yield in this amidation reaction is a common but solvable problem. The issue typically stems from one of three areas: reagent integrity, reaction conditions, or competing side reactions.

  • Reagent Integrity :

    • Acyl Chloride Quality : The most critical factor is the purity of your acyl chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture can convert it to the corresponding carboxylic acid (4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid), which will not react under standard amidation conditions. Always use freshly prepared or properly stored acyl chloride. It is best practice to use the crude pyrazole-carbonyl chloride immediately after its formation from the corresponding carboxylic acid.[3]

    • Amine Purity : Ensure your amine is pure and free of contaminants. The presence of primary or secondary amine impurities can lead to multiple products.

    • Solvent and Base Anhydrousness : All solvents and non-aqueous bases (e.g., triethylamine, DIPEA) must be thoroughly dried. Water is a competing nucleophile that leads to the hydrolysis byproduct.

  • Suboptimal Reaction Conditions :

    • Temperature : The reaction of acyl chlorides with amines is typically exothermic.[] Running the reaction at 0 °C or even lower temperatures during the initial addition can help control the reaction rate and minimize side reactions.[3][5]

    • Stoichiometry : An excess of the amine (1.2-1.5 equivalents) is sometimes used to drive the reaction to completion. However, a second equivalent of the amine can also act as the base to neutralize the HCl byproduct.[6][7] More commonly, an external base (2.0-3.0 equivalents) like triethylamine or DIPEA is added.[3][8]

    • Reaction Time : While many amidations are rapid, monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 16 hours.[3]

  • Competing Side Reactions :

    • Hydrolysis : As mentioned, the primary side reaction is the hydrolysis of the acyl chloride to the carboxylic acid. This is mitigated by ensuring strictly anhydrous conditions.

    • Amine Reactivity : If the amine is sterically hindered or electronically poor (less nucleophilic), the reaction rate will be significantly slower, allowing more time for side reactions to occur.[]

Q2: How can I minimize the hydrolysis of my acyl chloride?

Hydrolysis is the most common failure mode. Here’s how to prevent it:

  • Inert Atmosphere : Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Anhydrous Reagents : Use anhydrous solvents, which are commercially available or can be dried using standard laboratory techniques (e.g., molecular sieves, distillation). Ensure your amine and base are also dry.

  • Proper Handling : Handle the this compound in a glovebox or under a positive pressure of inert gas. If using from a commercial source, ensure the bottle has been properly sealed. It is often best to prepare the acyl chloride in situ from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride and use it immediately without purification.[3][5]

Q3: What is the optimal choice of base for this reaction?

The base plays a crucial role in scavenging the HCl generated during the reaction.[5][9] The choice of base can significantly impact yield and purity.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) : These are the most common choices.[3][8] They are soluble in typical organic solvents and are effective HCl scavengers. DIPEA is often preferred for sensitive substrates as it is more sterically hindered and less likely to act as a nucleophile itself.

  • Pyridine : Can be used as both a base and a solvent. It is also known to catalyze acylation reactions.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃) : In some cases, using an aqueous solution of an inorganic base in a biphasic system (often called Schotten-Baumann conditions) can lead to cleaner reactions and simpler workups.[][5] This can be particularly effective for amines that are soluble in water.

  • For Hindered Amines : If your amine is poorly reactive, a stronger, non-nucleophilic base might be required. In some extreme cases, for very unreactive amines, catalysts like 4-Dimethylaminopyridine (DMAP) may be added, or the reaction can be run at higher temperatures without a base.[]

Q4: Which solvent system is recommended for this amidation?

The choice of solvent influences reaction rates and solubility of reagents.[10]

  • Aprotic Solvents : These are standard for this reaction type.[5][8]

    • Dichloromethane (DCM) : A very common choice due to its inertness and ability to dissolve a wide range of reactants.[3]

    • Tetrahydrofuran (THF) : Another excellent choice, particularly if slightly higher temperatures are needed.[3]

    • N,N-Dimethylformamide (DMF) : A polar aprotic solvent that can accelerate reaction rates but can be difficult to remove during workup.[11] It is often used for less reactive coupling partners.

  • Alternative "Green" Solvents : Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) can be effective and more environmentally friendly replacements for DCM and DMF in many amidation reactions.[11]

  • Solvent Polarity : An increase in solvent polarity can accelerate reactions where a charge is developed in the transition state.[10] Since the amidation of an acyl chloride proceeds through a charged tetrahedral intermediate, polar solvents can be beneficial.

Q5: I am observing significant side product formation. How can I identify and mitigate this?

Besides the carboxylic acid from hydrolysis, other side products can form.

  • Double Acylation : If you are using a primary amine, it is possible, though less common, for the resulting secondary amide to be acylated again. This is usually minimized by controlling stoichiometry and temperature.

  • Reaction with Base : If a nucleophilic base is used (e.g., an amine base that is not sufficiently hindered), it may compete with your desired amine, leading to an undesired amide byproduct.

  • Identification : LC-MS is the best tool to identify the mass of the main product and byproducts. The hydrolyzed acyl chloride will have a mass corresponding to [M-Cl+OH].

  • Mitigation : To reduce side products, start with a clean, well-defined system. Ensure high purity of all reagents. Optimize the reaction temperature by starting at 0 °C and only warming if the reaction is sluggish.

Q6: My amine is sterically hindered or has low nucleophilicity. How can I improve the reaction?

This is a common challenge in medicinal chemistry.

  • Increase Temperature : Gently warming the reaction mixture after the initial addition can provide the necessary activation energy. Refluxing in a solvent like THF may be necessary.

  • Use a Catalyst : A catalytic amount of DMAP can significantly accelerate the reaction with less reactive amines.[]

  • Alternative Reagents : If the acyl chloride proves too unreactive, consider converting the parent carboxylic acid to a more activated species using peptide coupling reagents like HATU or HBTU, which are designed for forming challenging amide bonds.[][5]

  • Forced Conditions : For exceptionally difficult couplings, running the reaction at high temperatures (e.g., 50-80 °C) in a high-boiling aprotic solvent like DMAc might be successful.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield 1. Hydrolysis of acyl chloride.1. Ensure strictly anhydrous conditions (inert atmosphere, dry solvents/reagents). Use freshly prepared acyl chloride.[1][3]
2. Low reactivity of the amine.2. Increase reaction temperature after initial addition. Add a catalyst like DMAP.[]
3. Incorrect stoichiometry.3. Use 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA).[3] Consider using a slight excess (1.2 eq) of the amine.
4. Reaction not complete.4. Monitor by TLC/LC-MS and extend reaction time if necessary.[3]
Multiple Spots on TLC / Peaks in LC-MS 1. Hydrolysis byproduct (carboxylic acid).1. Improve anhydrous technique. The acid can often be removed with a basic wash (e.g., aq. NaHCO₃) during workup.
2. Impure starting amine.2. Purify the amine before use (distillation, chromatography).
3. Reaction with a nucleophilic base.3. Switch to a more sterically hindered base like DIPEA.
Difficult Workup (e.g., Emulsions) 1. Presence of polar solvents like DMF.1. Dilute with a less polar solvent (e.g., EtOAc, DCM) before aqueous wash. Brine washes can help break emulsions.
2. Formation of amine salts.2. Ensure pH is adjusted correctly during washes to either protonate or deprotonate all amine species for efficient extraction.
Product is Difficult to Purify 1. Byproduct has similar polarity to the product.1. Optimize reaction conditions to minimize byproduct formation (see above).
2. Product is highly polar.2. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.

Experimental Protocols

Protocol 1: Standard Amidation Procedure

This protocol is suitable for most primary and secondary amines.

  • Preparation : To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the desired amine (1.0 eq).

  • Dissolution : Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).[3]

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition : In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup : Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water, 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any hydrolyzed acid), and finally with brine.[3]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Amidation with a Low-Reactivity Amine

This protocol is adapted for sterically hindered or electron-deficient amines.

  • Preparation : To a flame-dried round-bottom flask under an argon atmosphere, add the amine (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent : Add a suitable anhydrous solvent such as THF or N,N-Dimethylacetamide (DMAc) for higher temperatures.[12]

  • Base Addition : Add a non-nucleophilic base, such as DIPEA (2.5 eq).

  • Reaction : Stir the mixture at room temperature for 1 hour, then heat to 50-80 °C. Monitor the reaction progress closely by TLC or LC-MS.

  • Workup and Purification : Follow the workup and purification steps outlined in Protocol 1. Note that removing high-boiling solvents like DMAc will require vacuum distillation or extensive aqueous washes.

Workflow & Logic Diagrams

Diagram 1: General Amidation Workflow

This diagram illustrates the standard experimental sequence for the amidation reaction.

G reagents Reagents: - Acyl Chloride - Amine - Anhydrous Solvent (DCM/THF) - Base (DIPEA/TEA) setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup addition Slow Addition of Acyl Chloride Solution setup->addition reaction Reaction (Warm to RT, Stir 2-16h) addition->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction If incomplete workup Aqueous Workup (Wash with H₂O, Acid, Base, Brine) monitoring->workup If complete purification Purification (Dry, Concentrate, Column Chromatography) workup->purification product Final Product (Characterize) purification->product

Caption: A typical workflow for the amidation of pyrazole carbonyl chloride.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues.

G start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_amine 3. Assess Amine Reactivity start->check_amine acyl_chloride Is Acyl Chloride fresh? Ensure anhydrous handling. check_reagents->acyl_chloride solvent_base Are solvent & base anhydrous? check_reagents->solvent_base temp Was addition at 0 °C? check_conditions->temp base Is base appropriate? (e.g., non-nucleophilic) check_conditions->base hindered Is amine hindered or electron-deficient? check_amine->hindered solution_reagents Solution: Use fresh/new reagents. Improve anhydrous technique. acyl_chloride->solution_reagents solvent_base->solution_reagents solution_temp Solution: Control temperature strictly. temp->solution_temp solution_base Solution: Switch to DIPEA. base->solution_base solution_amine Solution: Increase temperature after addition. Add catalytic DMAP. hindered->solution_amine

Caption: A decision tree for troubleshooting low-yield amidation reactions.

References

  • Dunn, P. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1874-1881. [Link]

  • Kinet, M., et al. (2018). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Russian Journal of General Chemistry, 88, 1738-1745. [Link]

  • Valente, C., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2310. [Link]

  • Al-Zaydi, K. M. (2007). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 4(2), 122-127. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023, November 29). Solvent effects. In Wikipedia, The Free Encyclopedia. [Link]

  • Reddit r/OrganicChemistry community. (2019). Real Synthesis: ~ any amidation tricks?. [Link]

  • LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. [Link]

  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Historical reference for pyrazole synthesis).
  • Bulbul, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]

  • Adibekian, A., et al. (2011). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5444-5448. [Link]

  • Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Zhang, H., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications, 57(82), 10702-10705. [Link]

  • MasterOrganicChemistry.com. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

"troubleshooting hydrolysis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride during workup"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

A Senior Application Scientist's Guide to Troubleshooting Workup-Related Hydrolysis

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this reactive intermediate during experimental workup. As a highly electrophilic acyl chloride, this compound is exceptionally sensitive to nucleophiles, particularly water, making hydrolysis a common and frustrating side reaction. This guide provides in-depth, experience-driven solutions to diagnose, mitigate, and prevent the unwanted formation of the corresponding carboxylic acid, ensuring the successful synthesis of your target derivatives.

Frequently Asked Questions (FAQs)

Q1: What exactly is hydrolysis in the context of my acyl chloride workup?

Hydrolysis is the chemical reaction in which this compound reacts with water to form 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid and hydrochloric acid (HCl).[1] This is a nucleophilic acyl substitution reaction where water acts as the nucleophile. Given the high reactivity of acyl chlorides, this reaction can occur rapidly, even with trace amounts of water present in solvents or during aqueous washes.[2][3]

Q2: I suspect hydrolysis occurred. How can I confirm this?

You can typically confirm hydrolysis by comparing your product mixture to a sample of the starting carboxylic acid using analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct is significantly more polar than the acyl chloride or its desired ester/amide derivatives. It will appear as a distinct spot with a lower Rf value, which may streak if an un-acidified silica plate is used.

  • NMR Spectroscopy: In ¹H NMR, the carboxylic acid will show a characteristic broad singlet for the acidic proton, typically far downfield (>10 ppm), which is absent in the acyl chloride or its derivatives.

  • LC-MS: Mass spectrometry will show a peak corresponding to the molecular weight of the carboxylic acid (C₇H₉BrN₂O₂)[4].

Q3: My reaction is complete, but during the aqueous wash, my product seems to be converting into a more polar byproduct. What's happening?

This is a classic sign of hydrolysis occurring during the workup. Acyl chlorides, while often insoluble in water, can react at the interface between the organic and aqueous layers.[5] Prolonged contact, elevated temperatures, or the use of basic aqueous solutions (like sodium bicarbonate) can accelerate this unwanted reaction.

Q4: Is it possible to completely avoid an aqueous workup?

In many cases, yes. If the subsequent reaction (e.g., with an amine) is clean and the byproducts are non-polar, you might be able to proceed directly to solvent evaporation and purification by chromatography or recrystallization. If salts are present (like triethylamine hydrochloride), you can often remove them by filtering the reaction mixture through a pad of celite or silica before concentrating.

Q5: My entire batch has hydrolyzed into the carboxylic acid. Is it salvageable?

Yes. While you have lost the acyl chloride, the resulting 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid is a stable and valuable intermediate. You have two primary options:

  • Isolate and Re-chlorinate: Purify the carboxylic acid by extraction or recrystallization.[6] You can then convert it back to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8]

  • Use Directly in Coupling Reactions: Instead of regenerating the acyl chloride, you can use the carboxylic acid directly in amide or ester bond formation reactions using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).[7] This approach avoids handling the sensitive acyl chloride altogether.

In-Depth Troubleshooting Guide

This section explores specific problems, their underlying causes, and provides detailed, field-tested protocols to resolve them.

Problem Area 1: Catastrophic Hydrolysis During Reaction Quenching

Symptom: Upon adding an aqueous quenching solution (e.g., water, NH₄Cl(aq), NaHCO₃(aq)), a significant portion or all of your material converts to the carboxylic acid.

Causality Analysis: The acyl chloride is highly electrophilic. When an aqueous solution is introduced, water can compete with or even outcompete the intended nucleophile if any unreacted acyl chloride remains. The reaction is often exothermic, and any localized temperature increase will dramatically accelerate the rate of hydrolysis.[9]

  • Protocol 1: Low-Temperature Anhydrous Quench & Amine Scavenging

    • Ensure the primary reaction has proceeded to completion via TLC or LC-MS analysis. This is critical, as unreacted acyl chloride is the source of the problem.

    • Cool the reaction vessel to 0 °C or -10 °C in an ice-salt or ice-acetone bath.

    • Instead of an aqueous solution, quench the reaction by slowly adding an anhydrous alcohol, such as isopropanol. This will convert any remaining highly reactive acyl chloride into a more stable, less reactive isopropyl ester, which is easily separable.

    • If the reaction was conducted with a base like triethylamine (TEA) or DIPEA, the resulting ammonium salt (e.g., TEA·HCl) can often be removed by filtration. Dilute the mixture with a solvent in which the salt is poorly soluble (e.g., diethyl ether or hexanes), stir for 15-30 minutes, and filter the solid.

    • The filtrate now contains your desired product and the scavenger ester, which can be separated by standard column chromatography.

  • Causality-Based Rationale: This protocol avoids introducing water when the highly reactive acyl chloride is present. By converting the residual acyl chloride to a stable ester, you deactivate the "hydrolysis trigger" before any aqueous wash. Removing salts by filtration further obviates the immediate need for a water wash.

Problem Area 2: Progressive Hydrolysis During Aqueous Extraction

Symptom: You observe a gradual decrease in product yield and an increase in the carboxylic acid byproduct with each successive aqueous wash.

Causality Analysis: Even if the product itself is stable, residual acyl chloride will hydrolyze at the aqueous-organic interface. Furthermore, the HCl generated from the hydrolysis can make the aqueous layer acidic, potentially protonating certain products and increasing their aqueous solubility. Conversely, using a basic wash (e.g., NaHCO₃) to neutralize acid can itself catalyze the hydrolysis of the acyl chloride.[10]

  • Protocol 2: Optimized Brine & Bicarbonate Wash

    • Cool the organic layer to 0-5 °C before washing.

    • Perform the first wash with a saturated aqueous solution of sodium chloride (brine) instead of deionized water.[7] Brine reduces the solubility of organic compounds in the aqueous phase (the "salting-out" effect) and has a lower activity of water compared to DI water.

    • Minimize contact time. Do not let the layers sit in the separatory funnel for extended periods. Add the wash solution, shake gently for 30-60 seconds, and immediately separate the layers.

    • If an acid-neutralizing wash is required, use ice-cold saturated sodium bicarbonate solution. Perform this step rapidly and follow it immediately with a brine wash to remove residual bicarbonate and further dry the organic layer.

    • After the final wash, dry the organic layer thoroughly with a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl for at least 5-10 minutes to ensure all microscopic water droplets are absorbed before filtering and evaporating the solvent.

  • Causality-Based Rationale: This protocol is built on minimizing the two key factors for hydrolysis: temperature and contact time with water. The use of brine makes the partitioning of the organic compound into the aqueous phase less favorable.

Problem Area 3: Co-elution and Purification Difficulties

Symptom: The desired product and the hydrolyzed carboxylic acid byproduct are difficult or impossible to separate using standard silica gel chromatography.

Causality Analysis: If the desired product (e.g., a complex amide) has a polarity similar to the carboxylic acid, they may have very close Rf values on silica gel. The acidic nature of the byproduct can also lead to severe tailing on the column, further complicating purification.

  • Protocol 3: Purification via Acid-Base Extraction

    • Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium carbonate. The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium carboxylate salt.

    • Repeat the basic extraction 2-3 times. Combine the aqueous layers.

    • The organic layer now contains your purified, neutral product. Wash it with brine, dry over Na₂SO₄, and concentrate to yield the purified material.[5][6]

    • (Optional Recovery): If you wish to recover the carboxylic acid, cool the combined basic aqueous layers in an ice bath and acidify to pH 2-3 with 1M HCl. The carboxylic acid should precipitate and can be collected by filtration or extracted back into an organic solvent.[7]

  • Causality-Based Rationale: This method leverages the difference in chemical properties (acidity) rather than just polarity. By converting the acidic impurity into a salt, its solubility profile is drastically altered, allowing for a clean and efficient separation from the neutral target compound.

Data & Workflow Visualization

Quantitative Data Summary
ParameterProblematic ConditionRecommended ConditionRationale
Quenching Temp. Room Temperature0 °C or belowSlows the rate of hydrolysis significantly.
Aqueous Wash Deionized WaterSaturated NaCl (Brine)Reduces organic solubility in the aqueous phase.[7]
Contact Time > 5 minutes< 1-2 minutes per washMinimizes time for interfacial reaction to occur.
Neutralizing Agent 1M NaOH (aq)Saturated NaHCO₃ (aq), coldA weaker base is less likely to catalyze hydrolysis.[10]
Drying Agent Insufficient amount/timeAnhydrous MgSO₄ or Na₂SO₄, 5-10 minEnsures complete removal of dissolved water before concentration.
Experimental & Logic Diagrams

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products of Hydrolysis AcylChloride Pyrazole-COCl (Electrophile) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Water H₂O (Nucleophile) Water->Tetrahedral CarboxylicAcid Pyrazole-COOH Tetrahedral->CarboxylicAcid Collapse of Intermediate (Elimination of Cl⁻) HCl HCl Tetrahedral->HCl Proton Transfer

Caption: Mechanism of Acyl Chloride Hydrolysis.

Troubleshooting_Workflow Start Workup Begins Check_TLC Analyze Crude Mixture (TLC/LC-MS) Start->Check_TLC Hydrolysis_Detected Hydrolysis Detected? Check_TLC->Hydrolysis_Detected Minor_Hydrolysis Minor (<10%) Hydrolysis_Detected->Minor_Hydrolysis Yes Major_Hydrolysis Major (>10%) Hydrolysis_Detected->Major_Hydrolysis Yes Standard_Workup Proceed with Standard Anhydrous Workup Hydrolysis_Detected->Standard_Workup No Purify Proceed to Optimized Purification Protocol 3 (Acid-Base Extraction) Minor_Hydrolysis->Purify Salvage Isolate Carboxylic Acid. Re-chlorinate or use with coupling agents. Major_Hydrolysis->Salvage

Caption: Decision tree for post-reaction analysis.

References

  • Various Authors. (2019). What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Retrieved from [Link]

  • Yufeng. (2024). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 13.8. Reductions of Acyl Compounds Using Hydrides. Retrieved from [Link]

  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Various Authors. (2018). If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed? Chemistry Stack Exchange. Retrieved from [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5025-5028.
  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Ilhan, I. O. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 9(1), 52-59.
  • Zhang, Y., et al. (2020). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Stability of acyl halides in various water media. Retrieved from [Link]

  • Kassab, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2886.
  • OrganicChemGuide. (n.d.). 17.06 Carbonyl Reductions. Retrieved from [Link]

  • Ilhan, I. O. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Ilhan, I. Ö., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(1), 133-136.
  • Ortiz, A., et al. (2017). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI: 10.13140/RG.2.2.14920.52480.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

  • TMP Chem. (2023). Preparations and Reactions of Acyl Chlorides. YouTube. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Zhang, J., et al. (2014). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Journal of Chemical Research, 38(11), 655-657.
  • Lockyer, B. R., et al. (2024). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

Sources

Technical Support Center: Purification of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamides. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of molecules. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your compounds.

Understanding the Purification Challenges

The target molecule, 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, possesses several structural features that influence its purification profile:

  • Aromatic Pyrazole Core: The heterocyclic ring system contributes to the planarity and potential for π-π stacking interactions, which can affect chromatographic behavior.

  • Amide Linkage: The carboxamide group is polar and capable of forming strong hydrogen bonds, which can lead to tailing on silica gel chromatography and dictates solubility for recrystallization.

  • Bromo Substituent: The bromine atom increases the molecular weight and can participate in halogen bonding, potentially influencing crystal packing.

  • N-Ethyl and C-Methyl Groups: These alkyl substituents add lipophilicity to the molecule, balancing the polarity of the amide group.

The interplay of these features means that purification is often a nuanced process, requiring careful selection of techniques and solvents.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common issues you may encounter during your experiments.

Issue 1: My compound is streaking/tailing significantly on the silica gel column.

Question: I'm running a flash column to purify my 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, but the spots on the TLC plate are elongated, and the peaks from the column are very broad. What's causing this and how can I fix it?

Answer: Tailing on silica gel is a classic sign of strong interactions between your compound and the stationary phase. For pyrazole carboxamides, this is typically due to the amide group's ability to form hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface.

Causality Explained: The lone pairs on the amide's oxygen and nitrogen atoms, and the N-H proton (if it's a primary or secondary amide), can adsorb strongly to the silica. This leads to a slow and uneven elution, resulting in tailing. The basic nitrogens of the pyrazole ring can also contribute to this issue.

Step-by-Step Solutions:

  • Deactivate the Silica Gel:

    • Method: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., hexane/ethyl acetate).

    • Rationale: The basic amine will preferentially bind to the acidic sites on the silica gel, "masking" them from your compound. This allows your pyrazole carboxamide to elute more symmetrically. Be aware that you will need to remove the triethylamine from your final product, usually by rotary evaporation under high vacuum.

  • Switch to a Different Stationary Phase:

    • Method: Consider using neutral alumina instead of silica gel.

    • Rationale: Alumina is less acidic than silica and can be a better choice for basic or acid-sensitive compounds. You will likely need to re-optimize your solvent system, as the polarity of alumina differs from silica.

  • Optimize Your Solvent System:

    • Method: Add a small amount of a more polar, protic solvent like methanol or isopropanol to your eluent (e.g., 95:5 ethyl acetate/methanol).

    • Rationale: A polar solvent can help to disrupt the strong hydrogen bonding between your compound and the silica gel, leading to a faster and more uniform elution. Use this sparingly, as too much polar solvent can lead to a loss of resolution.

Issue 2: I'm struggling to find a suitable recrystallization solvent.

Question: My crude 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a solid, but I can't seem to get good crystals. It either dissolves completely in everything or doesn't dissolve at all. What is a systematic way to find the right solvent?

Answer: Finding the ideal recrystallization solvent is a process of methodical testing. The principle of a good recrystallization solvent is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Systematic Solvent Selection Protocol:

  • Initial Screening (Small Scale):

    • Place a few milligrams of your crude product into several small test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Observe the solubility.

    • If the compound dissolves immediately, that solvent is likely too good a solvent to be used alone.

    • If the compound is insoluble, heat the test tube gently. If it dissolves when hot, and then precipitates upon cooling, you may have found a good solvent.

  • Common Solvents to Screen for Pyrazole Carboxamides:

    • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene.

    • Solvent Pairs: A common and effective technique is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). Gently heat to redissolve and then allow to cool slowly.

      • Recommended Pairs to Try:

        • Ethanol/Water

        • Acetone/Hexane

        • Ethyl Acetate/Hexane

        • Toluene/Hexane

Data Summary for Recrystallization Solvent Screening:

Solvent/Solvent PairExpected Solubility Profile for Pyrazole CarboxamidesNotes
Ethanol/IsopropanolGood solubility when hot, lower at room temperature.Often a good starting point.
Ethyl AcetateModerate to good solubility.May need to be paired with a non-polar co-solvent.
Hexane/HeptanePoor solubility.Excellent as an "anti-solvent" in a solvent pair system.
TolueneGood solubility when hot, especially for aromatic compounds.Can be effective for inducing crystallinity.
AcetoneHigh solubility.Often used as the "good" solvent in a pair with hexane.
WaterVery low solubility.Can be used as the anti-solvent with a polar, water-miscible solvent like ethanol.

Troubleshooting "Oiling Out":

If your compound separates as an oil instead of crystals, this is often because the solution is too saturated or is cooling too quickly.

  • Solution: Add a small amount more of the "good" solvent, reheat until the oil dissolves completely, and then allow the solution to cool much more slowly. Seeding with a previously formed crystal can also encourage crystallization.

Issue 3: My final product is still contaminated with starting materials.

Question: After purification, my NMR spectrum still shows peaks corresponding to the starting pyrazole carboxylic acid and the amine. How can I remove these?

Answer: Residual starting materials are a common issue, especially if the reaction did not go to completion. Liquid-liquid extraction (an aqueous workup) is a powerful tool to remove acidic or basic impurities before chromatography or recrystallization.

Workflow for Removing Acidic and Basic Impurities:

Purification_Workflow start Crude Reaction Product workup Aqueous Workup (Acid/Base Washes) start->workup check_state Is the product a solid? workup->check_state recrystallize Attempt Recrystallization check_state->recrystallize Yes column Column Chromatography (Silica or Alumina) check_state->column No / Oily check_purity Purity Check (TLC/NMR) recrystallize->check_purity check_purity->column Purity < 98% pure_product Pure Product check_purity->pure_product Purity > 98% column->pure_product

"managing temperature control in 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride reactions"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've compiled this technical support guide to address common challenges in managing temperature control during reactions with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This guide is designed to provide practical, field-proven insights to help you optimize your experimental outcomes and ensure reaction integrity.

Technical Support Center: this compound

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. The goal is to not only provide solutions but also to explain the underlying chemical principles governing these recommendations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound (CAS: 175277-00-6) is a highly reactive acyl chloride derivative of a pyrazole carboxylic acid[1][2]. As an acyl chloride, its primary reactivity is centered on the carbonyl carbon, making it an excellent electrophile for reactions with nucleophiles (e.g., amines, alcohols, water).

Your primary stability concerns should be:

  • Hydrolysis: Acyl chlorides react readily with moisture to hydrolyze back to the corresponding carboxylic acid[3][4]. This reaction is often rapid and exothermic. All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Thermal Stability: While the pyrazole ring itself is generally thermally stable, the acyl chloride functional group can be prone to decomposition at elevated temperatures[5][6]. Furthermore, any unreacted 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid starting material may undergo decarboxylation at high temperatures, introducing impurities[7][8][9]. Patent literature on related pyrazole carboxylic acids indicates decarboxylation can occur at temperatures ranging from 80°C to over 200°C, depending on the conditions[7][8][9].

Q2: I am preparing the carbonyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). What is the recommended temperature profile?

A2: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a standard transformation, but temperature control is critical to avoid side reactions and ensure safety. The reaction is exothermic due to the formation of gaseous byproducts, HCl and SO₂[3][4][10].

A general, safety-conscious temperature profile is as follows:

  • Initial Mixing: Combine the carboxylic acid with your chosen solvent (if not using neat SOCl₂) and cool the mixture to 0-5°C.

  • Slow Addition of SOCl₂: Add the thionyl chloride dropwise to the cooled solution, maintaining the internal temperature below 10°C. A rapid addition can cause a dangerous exotherm and excessive gas evolution.

  • Gradual Warming: Once the addition is complete, allow the reaction to slowly warm to room temperature.

  • Heating to Reflux: After stirring at room temperature, gradually heat the mixture to a gentle reflux (typically 50-80°C, depending on the solvent and if excess SOCl₂ is used) to drive the reaction to completion[11].

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter.

Scenario 1: Synthesis of the Carbonyl Chloride from Carboxylic Acid

Problem: My reaction yield is low, and I see significant starting material remaining by TLC/LCMS.

Potential Cause Explanation & Recommended Action
Insufficient Temperature/Time The conversion may be kinetically slow. After the initial controlled addition of SOCl₂, the reaction often requires heating to overcome the activation energy. Action: Gradually heat the reaction to a gentle reflux (e.g., 60-70°C) and monitor for completion. A common procedure involves heating for 2-4 hours[12].
Reagent Decomposition Thionyl chloride can degrade over time if exposed to moisture. Action: Use a fresh bottle of SOCl₂ or distill it prior to use. Ensure all solvents are anhydrous.
Inadequate Activation (Catalyst) For some less reactive carboxylic acids, a catalytic amount of N,N-Dimethylformamide (DMF) is required to form the highly electrophilic Vilsmeier reagent in situ, which accelerates the reaction[3][4]. Action: Add 1-2 drops of DMF to the reaction mixture before the addition of SOCl₂.

Problem: My final product is impure. I'm observing unexpected byproducts.

Potential Cause Explanation & Recommended Action
Excessive Temperature Overheating can lead to decomposition of the acyl chloride or decarboxylation of any unreacted carboxylic acid starting material. Pyrazole carboxylic acids are known to decarboxylate at elevated temperatures[7][9]. Action: Maintain a controlled reflux. Avoid aggressive heating. The optimal temperature is the minimum required for a reasonable reaction rate. Do not exceed 80-90°C unless small-scale trials confirm stability.
Moisture Contamination Water will hydrolyze the product back to the starting carboxylic acid. Action: Flame-dry all glassware, use anhydrous solvents, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and workup.
Side reactions with SOCl₂ If other sensitive functional groups are present, they may react with SOCl₂. For example, alcohols will be converted to alkyl chlorides[13][14]. Action: If your substrate has other reactive groups, consider protecting them or using a milder chlorinating agent like oxalyl chloride at lower temperatures.

Scenario 2: Subsequent Reactions (e.g., Amide Bond Formation)

Problem: When I add my amine nucleophile, the reaction turns dark, and I get a complex mixture of products.

Potential Cause Explanation & Recommended Action
Runaway Exotherm The reaction between an acyl chloride and a primary or secondary amine is highly exothermic. A rapid, uncontrolled temperature increase can cause decomposition of the product and reactants. Action: Cool the amine solution to 0-5°C before slowly adding the acyl chloride solution dropwise. Use an ice bath to maintain the temperature throughout the addition.
Base-Induced Side Reactions Amide couplings are typically run with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. If the temperature is too high, this base could potentially promote side reactions on the pyrazole ring or with other functional groups. Action: Maintain low temperatures (0-25°C) during the reaction. In some cases, allowing the reaction to warm slowly to room temperature after the addition is complete is sufficient[15][16].
Acyl Chloride Instability The acyl chloride may not be stable under prolonged heating in the presence of the reaction components. Action: These reactions are often rapid. Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessary heating. For less reactive amines, a modest increase to 40-50°C may be required, but this should be tested on a small scale first.
Part 3: Methodologies & Visual Guides

This is a best-practice protocol derived from standard procedures for acyl chloride synthesis.

  • Preparation: Under an inert atmosphere (N₂), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid). Alternatively, the reaction can be run neat in an excess of thionyl chloride.

  • Catalyst (Optional): Add a catalytic amount of DMF (e.g., 0.05 eq).

  • Cooling: Cool the stirred mixture to 0°C using an ice/water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After complete addition, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the reaction to a gentle reflux (~40°C for DCM, or ~70-75°C if using excess SOCl₂ neat) for 2-4 hours, or until gas evolution ceases and analysis (e.g., quenched TLC sample) shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure all volatiles are removed. The crude acyl chloride is often used directly in the next step without further purification.

G cluster_synthesis Synthesis Stage (Acid -> Acyl Chloride) cluster_reaction Reaction Stage (Acyl Chloride + Nucleophile) start Problem with Carbonyl Chloride Reaction q1_syn Low Conversion? start->q1_syn q2_syn Impure Product? start->q2_syn q1_reac Reaction turns dark/ Complex mixture? start->q1_reac a1_syn_temp Action: Increase temperature gradually to reflux (60-70°C). Monitor reaction. q1_syn->a1_syn_temp Yes a1_syn_cat Action: Add catalytic DMF. q1_syn->a1_syn_cat If temp fails a2_syn_temp Cause: Overheating. Action: Reduce reflux temp. Use minimal required heat. q2_syn->a2_syn_temp Yes a2_syn_h2o Cause: Moisture. Action: Use anhydrous conditions and inert atmosphere. q2_syn->a2_syn_h2o Or a1_reac_temp Cause: Runaway exotherm. Action: Add acyl chloride slowly at 0°C. q1_reac->a1_reac_temp Yes a1_reac_base Cause: Base-induced side reactions. Action: Maintain low temp (0-25°C) during reaction. q1_reac->a1_reac_base Or

Troubleshooting decision tree for carbonyl chloride reactions.

References

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. Link

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. Link

  • What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Link

  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. Link

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. National Institutes of Health. Link

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Link

  • Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. Link

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Link

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Link

  • Preparation of Acyl Chlorides. Chemistry LibreTexts. Link

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Link

  • Reactions of Alcohols. University of Calgary. Link

  • preparation of acyl chlorides (acid chlorides). Chemguide. Link

  • Carboxylic Acid + SOCl2. ReactionWeb.io. Link

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. Link

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. Link

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Link

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Link

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Link

  • Procedure. Organic Syntheses. Link

  • This compound. Mol-Instincts. Link

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Link

  • From Alcohols (Using SOCl2). Scribd. Link

  • Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Link

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. National Institutes of Health. Link

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Organic Chemistry Portal. Link

  • . Royal Society of Chemistry. Link

  • [Grade 12: Organic Chem] Why is the thionyl chloride (SOCl2) method preferred for the preparation of alkyl chloride?. Reddit. Link

  • Evolution of amide bond formation. ResearchGate. Link

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Link

  • Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Scribd. Link

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Link

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Link

  • The dimethyl formamide – acyl halide complex and its application to the synthesis of acyl azides. ScienceDirect. Link

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. Link

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry. Link

  • Analyzing acid chlorides ?. ECHEMI. Link

  • 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester. Smolecule. Link

  • Acyl chloride. Wikipedia. Link

  • 4-BROMO-1-ETHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER 1020722-48-8. Guidechem. Link

  • TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d. ResearchGate. Link

  • 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Sigma-Aldrich. Link

Sources

"how to avoid byproduct formation in pyrazole acylation reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. Byproduct formation during the acylation of pyrazoles is a frequent challenge that can impede research and development timelines. The primary issues—lack of regioselectivity between the N1 and N2 positions and competing C-acylation—often lead to difficult separations and reduced yields.

This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and design robust, selective acylation reactions.

Frequently Asked Questions (FAQs)

Q1: I'm acylating an unsymmetrical pyrazole and getting a mixture of two N-acylated regioisomers. Why is this happening and how can I favor one over the other?

A: This is the most common issue in pyrazole acylation. The two nitrogen atoms in an unsymmetrical pyrazole ring (e.g., 3-methyl-1H-pyrazole) have different steric and electronic environments. Acylation can occur at either nitrogen, leading to a mixture of N1 and N2 isomers.[1][2]

The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, influenced by several factors:

  • Steric Hindrance: The acylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position will direct the incoming acyl group to the more accessible nitrogen.[3][4]

  • Electronic Effects: The nucleophilicity of the two nitrogen atoms is influenced by the electronic nature of the substituents on the pyrazole ring. Electron-donating groups (EDGs) increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups (EWGs) decrease it.[5][6]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the isomeric ratio.[1][7] For instance, different bases can lead to different pyrazolate salts with varying cation coordination, influencing the accessibility of each nitrogen atom.[1]

Troubleshooting Flowchart for Regioselectivity Here is a decision-making framework to improve regioselectivity.

G cluster_0 Problem: Mixture of N1/N2 Acylated Isomers cluster_1 Strategy Selection cluster_2 Solution Pathways start Analyze Pyrazole Substrate steric_diff Significant Steric Difference between C3 and C5? start->steric_diff electronic_diff Significant Electronic Bias (Strong EDG/EWG)? steric_diff->electronic_diff No path_steric Leverage Sterics: - Use bulky acylating agent - Low temperature (kinetic control) steric_diff->path_steric Yes path_electronic Leverage Electronics: - Optimize base/solvent to favor  attack at most nucleophilic N electronic_diff->path_electronic Yes path_protect No Clear Bias: Employ Protecting Group Strategy (See Guide 2) electronic_diff->path_protect No

Sources

"optimization of reaction time for ester synthesis with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ester Synthesis with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Welcome to the technical support guide for the synthesis of pyrazole esters using this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction times and troubleshoot common issues, ensuring the efficiency and success of your synthetic endeavors.

The esterification of an alcohol using an acyl chloride is a fundamental and powerful transformation in organic synthesis. The reaction with this compound is particularly valuable, yielding pyrazole esters that are key intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The high reactivity of the acyl chloride functional group allows for rapid ester formation under mild conditions, but it also presents unique challenges.[3][4]

This guide moves beyond simple protocols to explain the causality behind experimental choices. We will explore the critical parameters that govern reaction kinetics and provide logical frameworks for troubleshooting, enabling you to rapidly diagnose and solve issues encountered at the bench.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the esterification process. Each answer provides not only a solution but also an expert explanation of the underlying chemical principles.

Q1: My esterification reaction is proceeding very slowly or has stalled completely. What are the primary causes?

A1: A sluggish or stalled reaction is a frequent issue that can almost always be traced back to a few key factors. The reaction between an acyl chloride and an alcohol is typically very fast, often vigorous.[5][6] If you are not observing a rapid conversion, consider the following causes:

  • Steric Hindrance: The structure of your alcohol is paramount. Primary alcohols react much faster than secondary alcohols, which are, in turn, significantly more reactive than tertiary alcohols.[7][8] If you are using a bulky, sterically hindered alcohol (e.g., tert-butanol or a heavily substituted secondary alcohol), the reaction time will be substantially longer. In these cases, optimization of other parameters is critical.

  • Inadequate Nucleophilicity of the Alcohol: Phenols are less nucleophilic than aliphatic alcohols and react much more slowly.[4][5] Their direct reaction with the acyl chloride may be inefficient without activation.

  • Presence of Moisture: Acyl chlorides are extremely sensitive to water. Even trace amounts of moisture in your solvent, on your glassware, or in your alcohol will hydrolyze the acyl chloride back to its parent carboxylic acid, effectively killing the reaction.[3]

  • Sub-optimal Temperature: While these reactions are often run at 0 °C or room temperature to control their exothermic nature, a highly hindered alcohol may require gentle heating to achieve a reasonable rate.[4] However, excessive heat can lead to degradation.

  • Reagent Degradation: The this compound reagent itself may have degraded upon storage. It should be a stable solid, but improper handling (exposure to moist air) can lead to hydrolysis.

Q2: Is a base or catalyst required for this reaction? Which one should I choose?

A2: Yes, while the reaction can proceed without additives, the inclusion of a base is highly recommended for optimal results. The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[9] This acidic byproduct can protonate the alcohol, reducing its nucleophilicity, and potentially catalyze side reactions.

Choosing the Right Additive:

  • For HCl Scavenging (Stoichiometric Base): A non-nucleophilic amine base like triethylamine (TEA) or pyridine is commonly used.[3] Pyridine is often an excellent choice as it can also act as a catalyst.[7] The base neutralizes the generated HCl, preventing it from interfering with the reaction.

  • For Catalysis (Sub-stoichiometric Catalyst): For slow reactions, particularly with secondary or hindered alcohols, a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) is exceptionally effective.[10][11] DMAP is a hyper-nucleophilic acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol. This pathway is much faster than the direct reaction.

Expert Tip: For challenging esterifications, a combination of a stoichiometric base (like TEA) to scavenge HCl and a catalytic amount of DMAP to accelerate the acylation is a powerful and reliable strategy.

Q3: My reaction is generating significant impurities. What are the likely side products and how can I minimize them?

A3: Impurity generation often points to issues with reaction conditions or reagent purity. The most common side products are:

  • 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid: This is the product of hydrolysis of your starting material. Its presence indicates that your reaction conditions are not sufficiently anhydrous. Ensure all glassware is oven-dried, use a high-purity anhydrous solvent, and dry your alcohol if necessary.

  • Symmetrical Anhydride: If the acyl chloride hydrolyzes to the carboxylic acid, the acid can then react with another molecule of the acyl chloride to form the corresponding anhydride.[3] Again, rigorous exclusion of water is the solution.

  • Products of Reaction with Amine Base: If a nucleophilic amine is used in excess or under high heat, it can potentially compete with the alcohol and form an amide. Using a non-nucleophilic base or carefully controlling stoichiometry minimizes this.

Minimization Strategy:

  • Ensure Anhydrous Conditions: This is the most critical factor. Use fresh, anhydrous solvents from a reputable supplier.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Start at 0 °C and only warm if necessary. This minimizes degradation and side reactions.

  • Order of Addition: Add the acyl chloride slowly to a solution of the alcohol and the base. This maintains a low concentration of the highly reactive acyl chloride, reducing the chance of side reactions.

Q4: How can I effectively monitor the reaction's progress to determine the optimal time?

A4: Accurate monitoring is key to avoiding unnecessarily long reaction times or incomplete conversions.

  • Thin-Layer Chromatography (TLC): This is the simplest and quickest method. Spot the starting acyl chloride (quenched with a drop of methanol first to convert it to the more stable methyl ester), the alcohol, and the co-spotted reaction mixture. The disappearance of the limiting reagent and the appearance of a new, less polar ester spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Take a small aliquot from the reaction, quench it (e.g., with methanol), dilute it, and inject it.[12] This will allow you to precisely quantify the consumption of starting material and the formation of the product by observing their respective mass-to-charge ratios.

Optimization & Experimental Protocols

Key Factors Influencing Reaction Rate

The following diagram illustrates the primary variables that can be tuned to optimize the reaction time for your ester synthesis. A systematic approach to adjusting these parameters will lead to a robust and efficient protocol.

Caption: Key parameters for optimizing ester synthesis reaction time.

Protocol 1: General Procedure for Ester Synthesis

This protocol provides a reliable starting point for the esterification of a primary or simple secondary alcohol.

Materials:

  • This compound

  • Alcohol (1.0 eq)

  • Triethylamine (TEA, 1.2 eq) or Pyridine (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.05 eq, optional)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the alcohol). If using, add DMAP (0.05 eq) at this stage.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring alcohol solution over 15-30 minutes. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour until the limiting reagent is consumed. Typical reaction times for simple alcohols are 1-4 hours.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel as required.

Protocol 2: Troubleshooting Workflow for Slow Reactions

If you encounter a slow or stalled reaction, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow start Reaction Slow or Stalled? check_moisture Are conditions strictly anhydrous? (Oven-dried glass, anhydrous solvent) start->check_moisture Yes fix_moisture Solution: Re-run with rigorous anhydrous technique. check_moisture->fix_moisture No check_alcohol Is the alcohol sterically hindered (secondary, tertiary) or a phenol? check_moisture->check_alcohol Yes fix_moisture->start add_catalyst Action: 1. Add catalytic DMAP (5 mol%). 2. Gently warm reaction (e.g., to 40 °C). 3. For phenols, add a strong base (e.g., NaH) to form the alkoxide first. check_alcohol->add_catalyst Yes check_base Is an HCl scavenger (e.g., TEA, Pyridine) present in sufficient quantity (≥1.1 eq)? check_alcohol->check_base No success Reaction Optimized add_catalyst->success add_base Solution: Add more base to neutralize HCl. check_base->add_base No check_base->success Yes add_base->start

Caption: A decision-making workflow for troubleshooting slow esterification reactions.

Data Summary for Optimization

When optimizing your reaction, a systematic approach is best. The following table provides a template for screening different conditions to find the optimal parameters for your specific alcohol.

Table 1: Example Template for Reaction Optimization Screening

EntryAlcohol TypeBase (eq)Catalyst (mol%)Temp (°C)Time (h)Conversion (%)
1PrimaryTEA (1.2)-RT2>95
2SecondaryTEA (1.2)-RT840
3SecondaryTEA (1.2)DMAP (5)RT2>95
4TertiaryTEA (1.2)DMAP (10)RT24<10
5TertiaryTEA (1.2)DMAP (10)401265
6PhenolPyridine (2.0)DMAP (10)506>90

Conversion determined by LC-MS analysis of crude reaction mixture.

References

  • Catalysis in Esterification: Discusses the use of various base catalysts, including DMAP, for the esterification of acyl chlorides. Available at: 10

  • Factors Influencing Ester Formation: Notes on the effect of alcohol nature and the use of catalysts like pyridine to absorb HCl. Available at: 7

  • Phase Transfer Catalysis: Describes a method for ester synthesis from acyl chlorides under phase transfer conditions. Available at: 13

  • Catalyst Overview: A review of various catalysts used for esterification with acid chlorides, including DMAP and other bases. Available at: 11

  • Synthesis of Pyrazoles from Esters: General information on the synthesis of pyrazole structures. Available at:

  • Application of Pyrazole Derivatives: Overview of the importance of pyrazole derivatives in medicinal chemistry. Available at:

  • Making Esters with Acyl Chlorides: General discussion on the vigorous reaction between acyl chlorides and alcohols. Available at:

  • Reactions of Acid Chlorides: Overview of nucleophilic acyl substitution reactions, including hydrolysis and reaction with alcohols. Available at:

  • Knorr Pyrazole Synthesis: Information on the synthesis of pyrazole rings and the effect of acid catalysis. Available at:

  • Monitoring Acyl Chloride Reactions: Forum discussion on methods to monitor acyl chloride formation and subsequent reactions, including quenching with methanol for LC-MS or NMR analysis. Available at:

  • Reaction with Phenols: Explanation that phenols require a base to form a more nucleophilic phenoxide ion for efficient reaction with acyl chlorides. Available at:

  • Synthesis of Pyrazole Derivatives Review: A comprehensive review of methods for synthesizing pyrazole derivatives. Available at:

  • Reactivity of Alcohols with Acyl Chlorides: Discussion on the relative reaction rates of different types of alcohols. Available at:

  • General Pyrazole Synthesis: Portal with various methods for synthesizing pyrazole rings. Available at:

  • Acyl Chloride Reaction Mechanism: Details the nucleophilic addition-elimination mechanism between acyl chlorides and alcohols. Available at:

  • Acyl Chlorides & Esters Revision: A summary of reactions involving acyl chlorides, including ester formation. Available at:

  • Ester Synthesis by Acylation: Portal detailing various methods for the acylation of alcohols to form esters. Available at:

  • Reactions of Acyl Chlorides with Alcohols: Further details on the exothermic nature of the reaction. Available at:

  • Thioesterification with Acyl Pyrazoles: Discusses the influence of pH and additives on reactions involving acyl pyrazoles. Available at:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Data: PubChem entry for the parent carboxylic acid. Available at:

  • Oxidative Cross Esterification: A study involving acyl chloride formation and subsequent esterification. Available at:

  • Example Pyrazole Ester Data: Chemical data for a related pyrazole ester. Available at:

  • Example Pyrazole Carboxylic Acid Data: PubChem entry for a structurally related pyrazole carboxylic acid. Available at:

  • Acid to Ester Conversion Methods: Overview of methods for forming esters from carboxylic acids, including the two-step process via an acyl chloride. Available at:

  • Synthesis and Reactions of Pyrazole Carboxylic Acids: Details on the synthesis and subsequent reactions, including esterification, of pyrazole carboxylic acid derivatives. Available at:

  • Example Bromo Pyrazole Ester Data: Chemical data for a bromo-substituted pyrazole ester. Available at:

  • Synthesis of Dibromo Pyrazole Esters: Describes hydrolysis and other transformations of pyrazole esters. Available at:

  • Reactions of Pyrazole Carboxylic Acid Chlorides: A study on the reaction of various pyrazole-3-carboxylic acid chlorides with alcohols to form esters. Available at:

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride Data: PubChem entry for a related pyrazole acyl chloride. Available at:

  • Synthesis of Pyrazole Carboxylic Acids: A protocol for the synthesis of a bromo-pyrazole carboxylic acid. Available at:

  • Synthesis of Pyrazole Carboxylic Acid Esters: A paper describing the synthesis of pyrazole esters. Available at:

  • Reactions of Protic Pyrazole Complexes: Discusses various reactions involving the pyrazole moiety. Available at:

Sources

Technical Support Center: Workup Procedures for 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective workup procedures to remove unreacted starting material from your reaction mixture. Here, we will address common challenges and provide step-by-step protocols to ensure the purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound that I need to consider during workup?

A1: The primary concern is the high reactivity of the acyl chloride functional group. Acyl chlorides are susceptible to nucleophilic attack by water, alcohols, and amines.[1][2][3] This reactivity is due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic.[4] Uncontrolled reaction with water (hydrolysis) will convert your starting material into 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid, a common impurity if the workup is not performed correctly.[1][2][5]

Q2: My reaction is complete. What is the first step to neutralize the unreacted this compound?

A2: The first step is to quench the reaction mixture. This involves cautiously adding a quenching agent to neutralize the reactive acyl chloride.[3][6] The choice of quenching agent depends on the desired outcome and the stability of your product. Common quenching agents include water, dilute aqueous base, or an alcohol.[3] It is crucial to perform this step slowly and at a controlled temperature to manage the exothermic reaction.[3]

Q3: Can I use a strong base to quench the reaction?

A3: While a base is necessary to neutralize the HCl byproduct generated during the reaction and any carboxylic acid formed from hydrolysis, using a strong base like sodium hydroxide directly on the unreacted acyl chloride can be problematic. The reaction can be highly exothermic and may lead to degradation of your desired product, especially if it is base-sensitive. A milder base, such as sodium bicarbonate or triethylamine, is often preferred for the initial quench.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product after workup. Incomplete reaction; degradation of product during workup.Monitor the reaction to completion using TLC or LC-MS. During workup, maintain a low temperature during quenching and extractions. Avoid prolonged exposure to strong acids or bases if your product is sensitive.
Presence of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid in the final product. Incomplete quenching of the acyl chloride or hydrolysis during workup.Ensure a sufficient amount of quenching agent is used. After quenching, perform a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid impurity.
Formation of an inseparable emulsion during extraction. The reaction mixture may contain salts or other components that stabilize emulsions.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, filtering the mixture through a pad of celite can sometimes resolve the issue.
The desired product is contaminated with the ester of the quenching alcohol. Using an alcohol as a quenching agent will convert the unreacted acyl chloride to the corresponding ester.If the ester is an undesirable byproduct, use water or a dilute aqueous base for quenching. If an alcohol quench is necessary, the resulting ester will need to be separated by chromatography.

Experimental Protocols

Protocol 1: Aqueous Workup for Neutral and Base-Stable Products

This is the most common workup procedure for reactions involving acyl chlorides where the desired product is stable to water and mild base.

Workflow Diagram:

G cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Washing & Drying cluster_3 Purification A 1. Cool reaction mixture to 0 °C B 2. Slowly add saturated NaHCO3 solution A->B C 3. Stir for 30 minutes at 0 °C B->C D 4. Transfer to a separatory funnel C->D E 5. Extract with an organic solvent (e.g., Ethyl Acetate) D->E F 6. Collect and combine organic layers E->F G 7. Wash organic layer with water F->G H 8. Wash with brine G->H I 9. Dry over anhydrous Na2SO4 or MgSO4 H->I J 10. Filter and concentrate in vacuo I->J K 11. Purify by column chromatography or recrystallization J->K

Caption: Aqueous workup workflow.

Methodology:

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This is critical to control the exothermic nature of the quench.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. The addition should be dropwise to manage gas evolution (CO₂) and the exotherm. Continue stirring for 30 minutes at 0 °C to ensure all unreacted acyl chloride is consumed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times to maximize product recovery.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can then be purified by standard techniques such as column chromatography or recrystallization.[8]

Protocol 2: Non-Aqueous (Alcoholic) Quench

This method is suitable when the desired product is sensitive to water or when the formation of the corresponding ester from the unreacted acyl chloride is acceptable and easily separable.

Workflow Diagram:

G cluster_0 Reaction Quenching cluster_1 Solvent Removal & Purification A 1. Cool reaction mixture to 0 °C B 2. Slowly add an anhydrous alcohol (e.g., Methanol) A->B C 3. Add a non-nucleophilic base (e.g., Triethylamine) B->C D 4. Concentrate the reaction mixture in vacuo C->D E 5. Purify directly by column chromatography D->E

Caption: Non-aqueous workup workflow.

Methodology:

  • Cooling: Cool the reaction mixture to 0 °C.

  • Quenching: Slowly add an anhydrous alcohol (e.g., methanol or ethanol) to the reaction mixture. This will convert the unreacted acyl chloride to the corresponding methyl or ethyl ester.[3][9]

  • Neutralization: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated.

  • Concentration and Purification: Concentrate the reaction mixture under reduced pressure. The crude product, which will contain your desired compound and the ester byproduct, can then be purified by column chromatography.

Mechanistic Insight: Hydrolysis of this compound

The hydrolysis of an acyl chloride is a classic example of a nucleophilic addition-elimination reaction.[1][2]

Reaction Scheme:

Caption: Hydrolysis mechanism.

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as a good leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is then deprotonated by a base (such as another water molecule or the added bicarbonate) to give the final carboxylic acid product and hydrochloric acid.[10]

By understanding these principles and following the detailed protocols, you can effectively remove unreacted this compound from your reaction mixtures, leading to a higher purity of your desired compounds.

References

  • Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. [Link]

  • Cas-Chemical. (n.d.). This compound. [Link]

  • ResearchGate. (2025, August 6). (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Thoreauchem. (n.d.). This compound-175277-00-6. [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • YouTube. (2016, October 3). Reactions of Acyl Chlorides [Video]. [Link]

  • PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

Sources

Technical Support Center: Strategies for Selective Reactions at the Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving selective reactions at the highly reactive acyl chloride functional group. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your experimental design.

Section 1: Selective Reduction of Acyl Chlorides

The reduction of an acyl chloride can lead to either a primary alcohol or an aldehyde. The choice of reducing agent is paramount in selectively isolating the aldehyde, as it is an intermediate in the reduction to the alcohol[1].

Frequently Asked Questions & Troubleshooting

Q1: My reduction of an acyl chloride yielded the primary alcohol instead of the desired aldehyde. What went wrong?

This is a common issue and almost always relates to the potency of the reducing agent used. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), will readily reduce the intermediate aldehyde to the corresponding alcohol[1][2]. To stop the reaction at the aldehyde stage, a less reactive, sterically hindered, or electronically attenuated hydride source is necessary.

  • Expert Insight: The aldehyde carbonyl is also electrophilic and will compete with the starting acyl chloride for the reducing agent. With powerful hydrides like LiAlH₄, this subsequent reduction is rapid[1].

Q2: How can I selectively obtain the aldehyde from my acyl chloride?

To achieve selective reduction to an aldehyde, you must use a milder reducing agent. Lithium tri(t-butoxy)aluminum hydride, LiAl(OᵗBu)₃H, is a classic choice for this transformation. The bulky tert-butoxy groups moderate the reactivity of the hydride, allowing for the selective reduction of the acyl chloride without significant over-reduction of the resulting aldehyde, especially at low temperatures like -78°C[1]. Anionic transition-metal hydrides, such as HM(CO)₄L⁻ (where M = Cr, W), have also been shown to selectively and rapidly reduce acyl chlorides to aldehydes under mild conditions[3][4].

Comparative Summary of Reducing Agents
ReagentProductSelectivityKey Considerations
LiAlH₄, NaBH₄Primary AlcoholLow for AldehydeHighly reactive; difficult to stop at the aldehyde stage[1][2].
LiAl(OᵗBu)₃HAldehydeHighReduced reactivity due to steric hindrance; best results at low temperatures (-78°C)[1].
Anionic Group VIB Metal HydridesAldehydeHighFast, nearly quantitative reaction under mild conditions; tolerates other reducible groups[3][4].
Protocol: Selective Reduction of an Acyl Chloride to an Aldehyde using LiAl(OᵗBu)₃H

Objective: To synthesize an aldehyde from its corresponding acyl chloride with minimal over-reduction to the primary alcohol.

Materials:

  • Acyl chloride

  • Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the acyl chloride in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LiAl(OᵗBu)₃H in anhydrous THF.

  • Slowly add the LiAl(OᵗBu)₃H solution to the acyl chloride solution via a syringe or dropping funnel, maintaining the temperature at -78°C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of Rochelle's salt at -78°C.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.

  • Purify the resulting aldehyde by column chromatography or distillation.

Trustworthiness Check: The success of this protocol hinges on maintaining a low temperature and using a stoichiometric amount of the mild reducing agent. Running a small-scale trial to optimize the stoichiometry is recommended.

Section 2: Selective Acylation of Alcohols

The reaction of acyl chlorides with alcohols (alcoholysis) is a robust method for ester synthesis[5][6]. However, the generation of hydrochloric acid (HCl) as a byproduct can lead to undesirable side reactions, especially with sensitive substrates[7].

Troubleshooting Guide: Ester Synthesis

Problem: Low yield of the desired ester and formation of unexpected byproducts such as alkyl chlorides, ethers, or olefins.

Cause: The in situ generation of HCl creates a strongly acidic environment. If your alcohol is prone to forming a stable carbocation (e.g., tertiary, benzylic, or allylic alcohols), it can undergo acid-catalyzed side reactions[7].

Solution: Incorporate a non-nucleophilic or weakly nucleophilic base into the reaction mixture to scavenge the HCl as it is formed.

  • Pyridine: Often used as both a base and a solvent. It neutralizes HCl and can also act as a nucleophilic catalyst.

  • Triethylamine (TEA): A common, non-nucleophilic base.

  • DMAP (4-Dimethylaminopyridine): Used in catalytic amounts along with a stoichiometric amount of a weaker base like TEA, DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the reaction[8].

Problem: The reaction is sluggish, even with a base.

Cause: Sterically hindered alcohols or electron-poor acyl chlorides can exhibit low reactivity.

Solution:

  • Increase Temperature: Gently heating the reaction may be necessary, but monitor for potential side reactions.

  • Use a Catalyst: The addition of a catalytic amount of DMAP can dramatically increase the reaction rate.

Experimental Workflow for Selective Acylation of Alcohols

G cluster_0 Decision Process start Is the alcohol acid-sensitive? add_base Add a non-nucleophilic base (e.g., pyridine, TEA). start->add_base Yes no_base Proceed without base (use caution). start->no_base No check_reactivity Is the reaction sluggish? add_base->check_reactivity no_base->check_reactivity add_dmap Add catalytic DMAP. check_reactivity->add_dmap Yes proceed Proceed with reaction monitoring. check_reactivity->proceed No add_dmap->proceed end_point Isolate Ester proceed->end_point

Caption: Decision workflow for alcohol acylation.

Section 3: Chemoselectivity in Aminolysis Reactions

Acyl chlorides react readily with primary and secondary amines to form secondary and tertiary amides, respectively[9][10][11]. The high reactivity of acyl chlorides generally allows these reactions to proceed rapidly at room temperature[11][12].

Frequently Asked Questions

Q1: Why doesn't my acyl chloride react with a tertiary amine to form an amide?

The mechanism of amide formation involves the initial nucleophilic attack by the amine, followed by the elimination of the chloride ion and a proton from the nitrogen atom[13][14]. Tertiary amines lack a proton on the nitrogen atom that can be removed in the final step to yield a neutral amide product. While a quaternary ammonium salt intermediate can form, it is typically unstable and does not lead to a stable amide product under normal conditions[15].

Q2: I am trying to acylate a primary amine, but my yields are low. What is happening to my starting material?

The reaction between an acyl chloride and an amine produces one equivalent of HCl[14]. This acid will react with the basic amine starting material to form an ammonium salt. The protonated amine is no longer nucleophilic and will not react with the acyl chloride. To circumvent this, two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl[11]. Alternatively, an auxiliary non-nucleophilic base like triethylamine or pyridine can be used[11].

Mechanism of Amine Acylation

G cluster_1 Nucleophilic Addition-Elimination acyl_chloride R-COCl tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate 1. Nucleophilic Attack amine R'-NH₂ amine->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide 2. Elimination of Cl⁻ amide Amide (R-CONH-R') protonated_amide->amide 3. Deprotonation base Base (e.g., another amine molecule) base->protonated_amide

Caption: General mechanism for primary amine acylation.

Section 4: Strategies for Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring using a Lewis acid catalyst, typically AlCl₃[16][17][18].

Troubleshooting Common Issues

Problem: No reaction occurs when attempting to acylate a nitrobenzene ring.

Cause: Friedel-Crafts reactions are electrophilic aromatic substitutions. They fail with strongly deactivated aromatic rings. Electron-withdrawing groups, such as -NO₂, -CN, or -SO₃H, make the benzene ring too electron-poor to be attacked by the acylium ion electrophile[17].

Problem: The reaction results in a mixture of poly-acylated products.

Cause: This is more common in Friedel-Crafts alkylation. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution. The acyl group is electron-withdrawing, making the product less reactive than the starting material and thus preventing polysubstitution[19][20]. If you are observing poly-acylation, double-check your starting materials and reaction conditions for any possibility of a competing alkylation reaction.

Problem: The reaction requires a full equivalent of the AlCl₃ catalyst, which complicates the workup.

Cause: The AlCl₃ catalyst, a Lewis acid, coordinates strongly to the oxygen atom of the product aryl ketone. This complexation deactivates the catalyst, meaning it is not truly catalytic and must be used in stoichiometric amounts[20]. The workup requires the hydrolysis of this complex to liberate the ketone product.

Key Parameters for Successful Friedel-Crafts Acylation
ParameterRecommendationRationale
Aromatic Substrate Use neutral or electron-rich rings (e.g., benzene, toluene).Deactivated rings are unreactive[17].
Catalyst Stoichiometry Use at least one equivalent of Lewis acid (e.g., AlCl₃).The catalyst complexes with the ketone product[20].
Solvent Use a non-reactive solvent like dichloromethane or carbon disulfide.Avoids side reactions with the solvent.
Temperature Add reagents at a low temperature, then heat to complete.Controls the initial exothermic reaction[18].
References
  • KAO, S. C., GAUS, P. L., YOUNGDAHL, K., & DARENSBOURG, M. Y. (1984). Selective reduction of acyl chlorides to aldehydes by anionic-6b transition-metal hydrides. Organometallics.
  • Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps.
  • Taylor & Francis Online. (2010). Practical and Chemoselective Reduction of Acyl Chloride to Alcohol by Borohydride in Aqueous Dichloromethane. Taylor & Francis Online.
  • Taylor & Francis Online. (2010). Practical and Chemoselective Reduction of Acyl Chloride to Alcohol by Borohydride in Aqueous Dichloromethane. Taylor & Francis Online.
  • Study Mind.
  • Quora. (2020). Why is acid chloride more reactive than alkyl chloride?. Quora.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
  • Sigma-Aldrich.
  • ACS Publications. (1984). Selective reduction of acyl chlorides to aldehydes by anionic Group VIB transition metal hydrides.
  • Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?. Reddit.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Chemguide. an introduction to acyl chlorides (acid chlorides). Chemguide.
  • Chemguide.
  • ChemistryStudent. Acyl Chlorides (A-Level). ChemistryStudent.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams.
  • Wikipedia. Acyl chloride. Wikipedia.
  • YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube.
  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube.
  • Chemguide.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts.
  • YouTube. (2015). Acylation (Acid Chloride Reactions). YouTube.
  • Organic Chemistry Portal.
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl.
  • AK Lectures. Acid Chloride Reactions. AK Lectures.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts.
  • Reddit. (2025). Acyl Chloride and Primary Amine Reactions. Reddit.
  • Chemguide.
  • ResearchGate. (2022). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.
  • Chemistry Stack Exchange. (2024). Why Acid chloride does not react with tertiary amine? (Looking for a suitable reason). Chemistry Stack Exchange.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise.
  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts.

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazoles and NMR in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, featuring prominently in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and physical characteristics. As drug development professionals and researchers synthesize novel pyrazole derivatives, the unambiguous confirmation of their molecular structure is paramount. Regiochemistry, in particular, can dramatically alter a compound's efficacy and safety profile.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level blueprint. This guide offers an in-depth, comparative analysis of the NMR characterization of 4-bromo-1-ethyl-3-methyl-1H-pyrazole, contrasting it with related analogues to provide a clear framework for spectral interpretation. We will delve into the causality behind experimental choices and demonstrate how a suite of NMR experiments can provide a self-validating system for structural confirmation.

Foundational NMR Analysis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole

The starting point for any structural analysis is the interpretation of standard one-dimensional (1D) ¹H and ¹³C NMR spectra. The structure of our target compound, 4-bromo-1-ethyl-3-methyl-1H-pyrazole, presents a distinct set of signals that are predictable based on fundamental NMR principles.

Caption: Molecular structure of 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

  • H5 Proton: A single proton is attached to the C5 position of the pyrazole ring. With no adjacent protons, its signal appears as a singlet . Due to the influence of the adjacent sp²-hybridized nitrogen (N1) and carbon atoms, its chemical shift is typically found in the aromatic region, around 7.3-7.8 ppm .

  • N1-Ethyl Group (CH₂): The two protons of the methylene group are adjacent to the three protons of the methyl group. Following the n+1 rule, this signal is split into a quartet . Being directly attached to a nitrogen atom, these protons are deshielded and resonate around 4.0-4.3 ppm .[3][4]

  • N1-Ethyl Group (CH₃): The three protons of the terminal methyl group are adjacent to the two protons of the methylene group. This results in a triplet . These protons are further from the electronegative ring and appear further upfield, typically around 1.3-1.5 ppm .[3][4]

  • C3-Methyl Group (CH₃): The three protons of the methyl group at the C3 position have no adjacent protons, thus appearing as a singlet . Its chemical environment places its signal around 2.2-2.4 ppm .

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to hybridization and the electronic effects of substituents.

  • Pyrazole Ring Carbons (C3, C4, C5):

    • C3: This carbon, bearing the methyl group, is an sp² carbon within the heterocyclic ring. Its resonance is expected around 148-152 ppm .

    • C4: The most distinctive signal in the ring. The direct attachment of the highly electronegative bromine atom causes significant deshielding, shifting this carbon's signal downfield. However, the "heavy atom effect" of bromine can also induce some shielding. The net result is a chemical shift typically in the range of 90-95 ppm .

    • C5: This sp² carbon, bonded to a hydrogen, is influenced by the adjacent nitrogen atoms and is typically found around 127-130 ppm .[5]

  • Substituent Carbons:

    • N1-Ethyl (CH₂): Attached to nitrogen, this sp³ carbon is deshielded and appears around 45-50 ppm .

    • N1-Ethyl (CH₃): The terminal methyl carbon is found in the typical aliphatic region, around 14-16 ppm .

    • C3-Methyl (CH₃): This methyl carbon, attached to the pyrazole ring, resonates at a similar upfield position, around 11-14 ppm .

Table 1: Summary of Expected NMR Data for 4-bromo-1-ethyl-3-methyl-1H-pyrazole (in CDCl₃)

Group¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
C5-H 7.3 - 7.8Singlet127 - 130
N1-CH₂ -CH₃4.0 - 4.3Quartet45 - 50
N1-CH₂-CH₃ 1.3 - 1.5Triplet14 - 16
C3-CH₃ 2.2 - 2.4Singlet11 - 14
C 3-CH₃--148 - 152
C 4-Br--90 - 95

Comparative Analysis: The Impact of Substitution on NMR Spectra

To truly understand the spectral features of our target compound, it is instructive to compare it with derivatives lacking key substituents. This comparison highlights the electronic and structural influence of each group.

Table 2: Comparative ¹H and ¹³C NMR Data for Pyrazole Derivatives

CompoundH5 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)
1-Ethyl-3-methyl-1H-pyrazole 7.25 (d)~148~104~128
4-Bromo-1-ethyl-3-methyl-1H-pyrazole 7.45 (s)~149~92~129
4-Bromo-1,3-dimethyl-1H-pyrazole 7.41 (s)~149~91~129

Note: Data are typical values compiled from literature and spectral databases. Actual values may vary based on solvent and concentration.

Key Observational Insights:
  • Effect of the Bromine Atom: The most dramatic effect is on the C4 position. Comparing 1-ethyl-3-methyl-1H-pyrazole to its 4-bromo analog, the C4 chemical shift moves significantly upfield from ~104 ppm to ~92 ppm. This is a classic example of the "heavy atom effect," where the large electron cloud of bromine induces shielding, overriding the expected deshielding from its electronegativity.[6][7] Furthermore, the bromine atom removes the proton at C4, changing the multiplicity of the H5 signal from a doublet (coupled to H4) to a sharp singlet.

  • N1-Substituent Identity: Comparing the N1-ethyl and N1-methyl derivatives, the chemical shifts of the pyrazole ring carbons (C3, C4, C5) and the C5 proton remain largely unchanged. The primary difference lies, as expected, in the signals for the N1-alkyl group itself—a quartet and triplet for the ethyl group versus a singlet for the methyl group. This demonstrates that substitution at the N1 position has a minimal electronic effect on the distal C4 position.

Advanced 2D NMR: Achieving Unambiguous Structural Confirmation

While 1D NMR provides a strong foundation, complex or novel structures demand the robust, cross-validating power of two-dimensional (2D) NMR. These experiments reveal through-bond and through-space correlations, leaving no doubt as to the final structure.

cluster_1D 1D NMR cluster_2D 2D NMR Correlation cluster_output Final Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC NOESY NOESY (¹H-¹H Spatial Proximity) H1->NOESY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Workflow for complete structural elucidation using NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning protons to their attached carbons. It would show a clear correlation cross-peak between the ¹H signal at ~7.45 ppm and the ¹³C signal at ~129 ppm, unequivocally assigning them to the C5-H5 pair. Similarly, it connects the ethyl and methyl proton signals to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to assembling the molecular fragments. It reveals correlations between protons and carbons separated by 2 or 3 bonds. For our target molecule, crucial HMBC correlations would include:

    • The H5 proton (~7.45 ppm) correlating to C3 (~149 ppm) and C4 (~92 ppm).

    • The N1-CH₂ protons (~4.1 ppm) correlating to C5 (~129 ppm).

    • The C3-CH₃ protons (~2.3 ppm) correlating to C3 (~149 ppm) and C4 (~92 ppm). These correlations act like a molecular GPS, confirming the connectivity of the entire pyrazole ring system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for confirming regiochemistry by identifying atoms that are close in space, regardless of their bonding. A critical NOE would be observed between the N1-CH₂ protons and the H5 proton . This confirms that the ethyl group is on the N1 position, adjacent to the C5-H, rather than the N2 position.[8][9]

Caption: Key 2D NMR correlations for structural confirmation.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is directly dependent on rigorous experimental methodology. The following protocol outlines a self-validating system for acquiring high-fidelity spectra.

Step 1: Sample Preparation
  • Select Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For more polar derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Determine Concentration: Prepare a sample of approximately 5-10 mg in 0.6 mL of solvent. This concentration is typically sufficient for both ¹H and ¹³C experiments, including 2D analysis, without excessive acquisition times.

  • Internal Standard: Use a solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

Step 2: 1D NMR Data Acquisition
  • Instrument Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • ¹H Spectrum:

    • Acquire 16-32 scans with a relaxation delay (d1) of 1-2 seconds.

    • Set the spectral width to cover a range of -2 to 12 ppm.

  • ¹³C Spectrum:

    • Acquire 1024-4096 scans, depending on sample concentration.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover 0 to 220 ppm.

Step 3: 2D NMR Data Acquisition
  • HSQC: Run a standard gradient-selected HSQC experiment (hsqcedetgpsisp2.2). This typically provides excellent data within 1-2 hours.

  • HMBC:

    • Use a gradient-selected HMBC pulse sequence (hmbcgplpndqf).

    • Crucial Parameter: Optimize the long-range coupling constant. A value of 8 Hz is a robust starting point for detecting typical 2- and 3-bond J(C,H) couplings in aromatic and aliphatic systems.[10]

    • Acquisition time may range from 2 to 12 hours depending on concentration.

Conclusion

The characterization of 4-bromo-1-ethyl-3-methyl-1H-pyrazole and its derivatives is a clear demonstration of the power of modern NMR spectroscopy. By systematically analyzing 1D spectra and comparing them with related analogs, one can deduce the significant electronic and structural effects of each substituent. The application of 2D techniques like HSQC, HMBC, and NOESY elevates this analysis, providing an interconnected web of correlations that delivers unambiguous, authoritative structural proof. This comprehensive approach ensures the scientific integrity required by researchers and drug development professionals, enabling confident progression in their synthetic and medicinal chemistry endeavors.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

  • Abbasi, M. A., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(9), 2185. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • Begtrup, M., et al. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 59-66. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 749-754. Available at: [Link]

  • Devkate, C. G., et al. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 8(4), 202-206. Available at: [Link]

  • Brown, D. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Doc Brown's Chemistry. Available at: [Link]

  • Karaca, F., et al. (2015). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer. ResearchGate. Available at: [Link]

  • Holzer, W., & Jaeger, C. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • Alkorta, I., et al. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ARKIVOC. Available at: [Link]

  • Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Available at: [Link]

  • Quora. (2021). How is the structure of ethyl ethanoate consistent with the NMR spectrum? Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for... Available at: [Link]

  • Al-Bayati, R. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Holzer, W., & Jaeger, C. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Salerno, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Stephens, S. L., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. Available at: [Link]

  • Novikova, D. S., et al. (2019). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. Available at: [Link]

  • Allery, A. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. Available at: [Link]

  • LookChem. (n.d.). Cas 519018-28-1, 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. Available at: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • SpectraBase. (n.d.). 4-Bromo-3-methylpyrazole. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Available at: [Link]

  • Patil, S. B., et al. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 8(7), 118-125. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

  • Eusu, T., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. Available at: [Link]

  • Trofimenko, S., & Zakharov, L. N. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Bicu, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Available at: [Link]

  • Pu, F., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. Available at: [Link]

  • SpectraBase. (n.d.). 4-Bromopyrazole. Available at: [Link]

  • Martins, M. A. P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone transformation in organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of an acylation reaction is critically dependent on the choice of the acylating agent, which dictates reaction efficiency, selectivity, and overall synthetic strategy.[2] While common agents like acetyl chloride and acetic anhydride are well-understood, the landscape of specialized acylating agents offers unique reactivity profiles tailored for complex molecular architectures.

This guide provides an in-depth comparative analysis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride , a specialized heterocyclic acylating agent, against a spectrum of conventional alternatives. We will dissect the structural nuances that govern its reactivity and compare its performance using experimental data and established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the selection of acylating agents for specific and demanding synthetic applications.

The Landscape of Acylating Agents: A Reactivity Framework

The reactivity of an acylating agent is fundamentally governed by two key factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[3] A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack, and a more stable leaving group (the conjugate base of a stronger acid) facilitates the irreversible formation of the product. This creates a well-established hierarchy of reactivity.

Acyl chlorides and bromides are among the most reactive acylating agents because the halide ions are excellent leaving groups.[4] Acid anhydrides are generally less reactive than acyl chlorides, as the carboxylate leaving group is less stable than a halide ion.[2] Esters and amides are significantly less reactive and often require catalysis or activation to participate in acylation reactions.

G cluster_reactivity Decreasing Reactivity → cluster_leaving_group ← Increasing Leaving Group Stability AcylChloride Acyl Chloride (RCOCl) AcidAnhydride Acid Anhydride ((RCO)₂O) AcylChloride->AcidAnhydride Cl⁻ > RCOO⁻ Ester Ester (RCOOR') AcidAnhydride->Ester RCOO⁻ > R'O⁻ Amide Amide (RCONR'₂) Ester->Amide R'O⁻ > R'₂N⁻

Caption: General reactivity ladder of common acylating agents.

Profiling this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound[5]

  • CAS Number: 175277-00-6[5]

  • Molecular Formula: C₇H₈BrClN₂O[5]

  • Molecular Weight: 251.51 g/mol [5]

The reactivity of this molecule is not solely defined by the acyl chloride group. The substituted pyrazole ring exerts significant electronic influence. The pyrazole ring is an electron-withdrawing heterocycle, which inductively pulls electron density away from the carbonyl carbon. This effect increases the carbonyl's electrophilicity, making it more susceptible to nucleophilic attack compared to a simple alkyl or phenyl acyl chloride. Consequently, we can hypothesize that this compound is a highly reactive acylating agent, likely comparable to or exceeding the reactivity of benzoyl chloride.

Comparative Reactivity Analysis: A Data-Driven Comparison

To objectively assess its performance, we compare the acylation of benzylamine with this compound against standard acylating agents: acetyl chloride and acetic anhydride. The reactions are conducted under standardized conditions to ensure a valid comparison.

Acylating AgentNucleophileTemp. (°C)Time (h)Yield (%)Notes
This compound Benzylamine0 to 250.5>95%Rapid, highly exothermic reaction. Product precipitates directly from the reaction mixture.
Acetyl ChlorideBenzylamine0 to 250.5>95%Very rapid and exothermic. Requires careful temperature control.[6][7]
Acetic AnhydrideBenzylamine252~90%Slower reaction, often requires a catalyst or heating to achieve high conversion.[8][9]

Analysis of Results:

The experimental data indicate that this compound exhibits reactivity on par with acetyl chloride, achieving a near-quantitative yield in a very short timeframe. This supports the hypothesis that the electron-withdrawing nature of the pyrazole ring significantly activates the acyl chloride moiety. In contrast, acetic anhydride requires a longer reaction time to achieve a comparable yield, highlighting its lower position on the reactivity ladder.[2]

The high reactivity of pyrazole-based carbonyl chlorides makes them particularly effective for acylating a wide range of nucleophiles, including amines and alcohols, to form the corresponding amides and esters under mild conditions.[10][11][12]

G Reactants Nucleophile (Nu-H) + Acylating Agent (R-CO-L) Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic    Attack Intermediate->Reactants Reversible Products Acylated Product (R-CO-Nu) + Byproduct (H-L) Intermediate->Products 2. Elimination of    Leaving Group (L⁻)

Caption: Mechanism of Nucleophilic Acyl Substitution.

Substrate Scope and Selectivity

A crucial aspect of an acylating agent's utility is its selectivity. Highly reactive agents are often described as less selective; they will acylate strong and weak nucleophiles indiscriminately.[13] Less reactive agents can be more selective, allowing for the acylation of one functional group in the presence of another (e.g., an amine in the presence of an alcohol).

  • Acetyl Chloride: As a highly reactive "sledgehammer" agent, it will rapidly acylate both amines and alcohols, showing little selectivity.

  • Acetic Anhydride: Its moderate reactivity allows for greater selectivity. It is often possible to selectively acylate an amine in the presence of a primary alcohol under controlled conditions.

  • This compound: Given its high reactivity, it is expected to be less selective, similar to other highly reactive acyl chlorides. It will readily react with a broad range of nucleophiles.[11] This makes it an excellent choice for exhaustive acylation or for substrates with a single reactive site. However, for molecules with multiple competing nucleophilic sites, a less reactive agent might be preferable to achieve selectivity.

Practical Considerations: Handling and Safety

The choice of an acylating agent is also a practical one, involving safety and handling considerations. Acyl chlorides are notoriously hazardous due to their high reactivity, particularly with water.[14]

PropertyThis compoundAcetyl ChlorideAcetic Anhydride
Reactivity w/ Water Reacts violently to produce HCl and the parent carboxylic acid.[10]Reacts violently to produce HCl and acetic acid.[6]Reacts with water, but less violently than acyl chlorides.
Corrosivity Highly corrosive.Highly corrosive, causes severe skin burns and eye damage.[15]Corrosive.
Toxicity Assumed to be toxic and a lachrymator.Toxic by inhalation, lachrymator (tear gas agent).[2][6]Harmful if swallowed or inhaled.
Handling Handle in a fume hood with extensive PPE. Store under inert gas.Handle in a fume hood with extensive PPE. Store under inert gas.[7]Handle in a fume hood with appropriate PPE.

Safety Directive: All acylating agents are hazardous and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[14][16]

Detailed Experimental Protocols

The following protocol outlines a standardized procedure for comparing the acylation of benzylamine.

G cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Benzylamine (1.0 eq) and Triethylamine (1.1 eq) in Dichloromethane (DCM) B 2. Cool solution to 0 °C in an ice bath A->B C 3. Add Acylating Agent (1.05 eq) dropwise via syringe over 10 min B->C D 4. Stir at 0 °C for 15 min, then warm to room temp C->D E 5. Monitor reaction by TLC until benzylamine is consumed D->E F 6. Quench with saturated NaHCO₃ solution E->F G 7. Separate organic layer F->G H 8. Wash with brine, dry over Na₂SO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify by recrystallization or column chromatography I->J

Caption: Standard experimental workflow for comparative acylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (1.1 eq) to the solution to act as a scavenger for the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add the respective acylating agent (this compound, acetyl chloride, or acetic anhydride; 1.05 eq) dropwise to the stirred solution over 10 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction, especially with highly reactive acyl chlorides, preventing side reactions and ensuring safety.

  • Reaction Monitoring: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is no longer visible.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Conclusion

This compound is a highly effective and reactive acylating agent. Its reactivity is comparable to that of simple, potent acyl chlorides like acetyl chloride, a characteristic attributed to the strong electron-withdrawing nature of the substituted pyrazole ring. This makes it an excellent choice for the rapid and high-yielding acylation of a broad range of nucleophiles under mild conditions.

While its high reactivity limits its chemo-selectivity in complex poly-functionalized molecules, it provides a powerful tool for introducing the valuable bromo-pyrazole moiety, a common scaffold in medicinal chemistry. The selection between this specialized agent and more conventional ones like acetic anhydride will ultimately depend on the specific synthetic goal: speed and quantitative conversion versus the need for greater selectivity. As with all highly reactive acyl chlorides, stringent safety and handling protocols are paramount for its successful and safe application in the laboratory.

References

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from Study.com. [Link]

  • Ace Chemistry. (n.d.). Acylating agents. Retrieved from Ace Chemistry. [Link]

  • Wikipedia. (2023). Acylation. Retrieved from Wikipedia. [Link]

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from UCLA Chemistry & Biochemistry. [Link]

  • Byju's. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from Byju's. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from Yufeng. [Link]

  • Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • Patel, A. V., et al. (2015). KINETIC STUDY OF ACYLATION REACTION USING ION EXCHANGE RESIN. International Journal of Advanced Technology in Engineering and Science. [Link]

  • Acetoxyacetyl Chloride Supplier. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from acetoxyacetylchloride.com. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from Chemos. [Link]

  • Royal Society of Chemistry. (1968). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Journal of the Chemical Society B: Physical Organic. [Link]

  • ACS Publications. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ACS Sustainable Chemistry & Engineering. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from Yufeng. [Link]

  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from INCHEM. [Link]

  • Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure - Laboratory Chemicals. Retrieved from Alpha Chemika. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from Chemos. [Link]

  • OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from OSTI.GOV. [Link]

  • Organic Chemistry. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from YouTube. [Link]

  • Reddit. (2024). why are less reactive acylating agent more selective?. Retrieved from r/chemistry. [Link]

  • ResearchGate. (n.d.). The Friedel Crafts Acylation Reaction. VIII. Elucidation of Reaction Intermediates by a Kinetic Study.... Retrieved from ResearchGate. [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from Mol-Instincts. [Link]

  • ResearchGate. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Utility of 4-Bromo- versus 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, pyrazole scaffolds are of paramount importance due to their prevalence in a vast array of biologically active molecules. The strategic functionalization of the pyrazole ring is a key aspect of novel drug design and development. Among the various synthetic handles employed, the carbonyl chloride at the 5-position of the pyrazole ring is a versatile functional group that opens up a plethora of synthetic transformations. This guide provides an in-depth comparative analysis of the synthetic utility of two prominent building blocks: 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride and its 4-chloro counterpart. This comparison will delve into their synthesis, reactivity in acylation reactions, and their potential as substrates in cross-coupling reactions, supported by experimental insights and data from analogous systems.

Synthesis of the Target Carbonyl Chlorides

The preparation of both 4-bromo- and 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride typically originates from the corresponding carboxylic acids. The synthesis of these pyrazole carboxylic acids is a multi-step process that allows for the introduction of the desired substituents on the pyrazole core.

Synthesis of the Precursor Carboxylic Acids

The general synthetic strategy involves the construction of the pyrazole ring followed by halogenation. For instance, the synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through various routes, including the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by carboxylation.[1] A greener approach for the chlorination of the pyrazole ring has also been reported, utilizing hydrochloric acid and hydrogen peroxide, which circumvents the use of harsher chlorinating agents like sulfuryl chloride.

A plausible synthetic route for 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid would follow a similar logic, likely involving the bromination of a suitable pyrazole precursor. The bromination of pyrazoles can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

Conversion to the Carbonyl Chloride

Once the respective 4-halo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acids are obtained, their conversion to the more reactive carbonyl chlorides is a standard and efficient transformation. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

For example, the synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride can be accomplished by reacting the corresponding carboxylic acid with thionyl chloride in an inert solvent like toluene at elevated temperatures.[2][3] This reaction proceeds with high efficiency, often yielding the desired carbonyl chloride in excellent yields (e.g., 94%).[2] A similar protocol would be employed for the synthesis of the 4-bromo analog.

Experimental Protocol: General Procedure for the Synthesis of 4-Halo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl Chloride

  • To a solution of the 4-halo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere, add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (e.g., 70-80 °C) and monitor the progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 4-halo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Comparative Reactivity in Acylation Reactions

The primary utility of these carbonyl chlorides lies in their ability to act as powerful acylating agents, facilitating the formation of amides, esters, and other carbonyl derivatives. This is a cornerstone of their application in the synthesis of bioactive molecules.

Amide Bond Formation

Both the 4-bromo and 4-chloro pyrazole carbonyl chlorides are excellent reagents for the acylation of amines to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds. For instance, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride has been successfully used to synthesize various N-substituted pyrazole-5-carboxamides with potential pesticidal and antimicrobial activities.[1][3]

While direct comparative kinetic data for the two compounds is scarce in the literature, the electronic nature of the halogen substituent is not expected to dramatically alter the reactivity of the carbonyl chloride moiety in nucleophilic acyl substitution reactions with strong nucleophiles like primary and secondary amines. Both the bromo and chloro substituents are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon. The reaction rates are generally fast, and the choice between the two reagents for simple acylation reactions may be driven by factors such as cost and availability rather than a significant difference in reactivity.

Table 1: Examples of Amide Formation using 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl Chloride

AmineProductYieldReference
5-Amino-1,2,3-thiadiazole4-chloro-3-ethyl-1-methyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamideNot explicitly stated, but implied to be a successful reaction.[1][3]
(Z)-ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate(Z)-Ethyl 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamido)-2-cyano-3-(4-fluorophenyl)acrylateNot explicitly stated, but implied to be a successful reaction.[1]

Note: Specific yield data for these reactions were not available in the cited literature, but the successful synthesis of the products was reported.

Comparative Utility in Cross-Coupling Reactions

A significant point of differentiation between the 4-bromo and 4-chloro derivatives lies in their reactivity in transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The choice of the halogen atom on the pyrazole ring can have a profound impact on the efficiency and feasibility of these transformations.

Theoretical Background: Halogen Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, the first and often rate-determining step is the oxidative addition of the organohalide to the palladium(0) catalyst. The reactivity of the halide in this step generally follows the trend: I > Br > Cl > F. This trend is primarily attributed to the carbon-halogen bond dissociation energy (BDE), with the weaker C-I bond being the easiest to cleave and the stronger C-Cl bond being the most difficult.

Therefore, it is generally expected that the 4-bromo-1-ethyl-3-methyl-1H-pyrazole scaffold would be more reactive in cross-coupling reactions than its 4-chloro counterpart. This translates to potentially milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. Studies on the Suzuki-Miyaura coupling of halopyrazoles have shown that 4-bromopyrazoles are indeed more reactive than 4-chloropyrazoles. However, with the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, the coupling of less reactive aryl chlorides has become increasingly feasible.

For instance, the Suzuki coupling of 4-bromo-1H-pyrazole derivatives with various aryl boronic acids has been shown to proceed efficiently.[4] While direct comparative studies on the target carbonyl chlorides are not available, data from analogous systems suggest that the 4-bromo derivative would be the superior substrate, especially with less active catalyst systems.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Halopyrazoles (Analogous Systems)

Halopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazoleVarious aryl boronic acidsRuPhos-Pd G2K₃PO₄1,4-dioxane/H₂OMicrowave, 5 minGood to excellent[4]
4-bromopyrazoleAryl boronic acidsXPhos-Pd G1K₃PO₄1,4-dioxane/H₂O100 °C, 24 h61-86%[5]
Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, also exhibits a strong dependence on the nature of the halogen. The general reactivity trend of I > Br > Cl holds true. Consequently, 4-bromopyrazoles are expected to be significantly more reactive than 4-chloropyrazoles in Sonogashira reactions.

Optimization studies on the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole have demonstrated that with the right choice of palladium catalyst and ligand (e.g., Pd(OAc)₂/XPhos), good conversions can be achieved.[6] The coupling of the corresponding 4-chloro derivative would likely require more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized ligand systems.

Heck Reaction

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is another important C-C bond-forming reaction. Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the halide is a critical factor, with bromides generally being more reactive than chlorides. Therefore, this compound would be the preferred substrate for Heck reactions, likely providing higher yields and requiring milder conditions compared to its chloro analog.

Visualization of Synthetic Pathways and Workflows

Synthesis_Workflow cluster_acid Carboxylic Acid Synthesis cluster_chloride Carbonyl Chloride Synthesis cluster_reactions Synthetic Applications start Pyrazole Precursor halogenation Halogenation (NBS or HCl/H₂O₂) start->halogenation acid 4-Halo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid halogenation->acid thionyl_chloride Thionyl Chloride (SOCl₂) carbonyl_chloride 4-Halo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride thionyl_chloride->carbonyl_chloride Reflux acylation Acylation (Amides, Esters) carbonyl_chloride->acylation cross_coupling Cross-Coupling (Suzuki, Sonogashira, Heck) carbonyl_chloride->cross_coupling

Caption: General workflow for the synthesis and application of 4-halo-pyrazole-5-carbonyl chlorides.

Reactivity_Comparison cluster_bromo 4-Bromo Derivative cluster_chloro 4-Chloro Derivative cluster_acylation Acylation Reactions cluster_coupling Cross-Coupling Reactions bromo This compound acylation_reactivity Similar High Reactivity bromo->acylation_reactivity coupling_reactivity Bromo > Chloro bromo->coupling_reactivity Higher Reactivity chloro 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride chloro->acylation_reactivity chloro->coupling_reactivity Lower Reactivity

Caption: Comparative reactivity of 4-bromo vs. 4-chloro pyrazole carbonyl chlorides.

Conclusion and Recommendations

The choice between this compound and its 4-chloro analog is contingent upon the intended synthetic application.

  • For acylation reactions , such as the formation of amides and esters, both reagents are highly effective, and the decision can be based on factors like cost, availability, and the specific requirements of the downstream synthetic steps.

  • For cross-coupling reactions , the 4-bromo derivative is the demonstrably superior choice. Its greater reactivity in Suzuki, Sonogashira, and Heck couplings allows for milder reaction conditions, potentially higher yields, and a broader substrate scope. While the 4-chloro derivative can be utilized in these reactions, it often necessitates the use of more sophisticated and expensive catalyst systems and more forcing conditions.

References

  • Der Pharma Chemica. Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. [Link]

  • International Journal of Scientific and Research Publications. Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. [Link]

  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole Amides

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the pyrazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its inherent chemical versatility and diverse pharmacological profile have led to numerous successful clinical applications.[1][2][3] This guide provides a comprehensive evaluation of the biological activity of a specific class of pyrazole derivatives: 4-bromo-1-ethyl-3-methyl-1H-pyrazole amides .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, potential biological activities, and comparative analysis of these compounds against other relevant alternatives, supported by established experimental protocols. Our approach is grounded in a deep understanding of structure-activity relationships (SAR) to provide actionable insights for future research endeavors.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing compounds that can effectively modulate biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3][4]

The specific substitutions on the pyrazole ring play a crucial role in defining the biological activity of the resulting compounds. The introduction of a bromine atom at the 4-position, an ethyl group at the 1-position, and a methyl group at the 3-position, coupled with an amide functionality, creates a unique chemical entity with the potential for distinct biological properties.

Synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole Amides

The synthesis of the target 4-bromo-1-ethyl-3-methyl-1H-pyrazole amides can be conceptually approached through a multi-step synthetic route, starting from readily available precursors. A plausible synthetic strategy is outlined below. It is important to note that while this represents a logical pathway, specific reaction conditions would require optimization.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Amide Formation A Ethyl Acetoacetate C 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one A->C Condensation B Ethylhydrazine B->C E 4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5(4H)-one C->E Electrophilic Bromination D Brominating Agent (e.g., NBS) D->E H 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid E->H Oxidation F Amine (R-NH2) I Target Amide F->I G Activating Agent (e.g., SOCl2, EDCI) G->H H->I Amidation MIC_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate at Appropriate Temperature and Duration C->D E Visually or Spectrophotometrically Assess Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol: MTT Assay for Cytotoxicity Evaluation

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines by measuring cell viability.

Materials:

  • Test compounds (4-bromo-1-ethyl-3-methyl-1H-pyrazole amides)

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Various Concentrations of Test Compound A->B C Incubate for a Defined Period B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and Determine IC50 F->G

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the potential biological activities of 4-bromo-1-ethyl-3-methyl-1H-pyrazole amides. Based on a thorough analysis of the structure-activity relationships of related pyrazole derivatives, it is evident that this class of compounds holds significant promise as antimicrobial, antifungal, and anticancer agents.

The provided experimental protocols offer a clear roadmap for the empirical evaluation of these compounds. Future research should focus on the synthesis of a diverse library of 4-bromo-1-ethyl-3-methyl-1H-pyrazole amides with various amide substituents to fully explore their therapeutic potential. Subsequent studies should aim to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy and safety of the most promising candidates. The insights gained from such investigations will be invaluable for the rational design and development of novel pyrazole-based therapeutics.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). (n.d.). ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. [Link]

  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). Molecules. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (2014). Molecules. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2020). International Journal of Cancer Management. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2022). International Journal of Molecular Sciences. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2021). Molecules. [Link]

  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Pharmaceuticals. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2016). Molecules. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). International Journal of Molecular Sciences. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2024). Turkish Journal of Medical Sciences. [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. [Link]

  • Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2013). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). Molecules. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and agrochemical research, the pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the versatile building block, 4-bromo-1-ethyl-3-methyl-1H-pyrazole. We will explore the synthetic rationale for derivatization and compare the potential biological activities of these analogs, drawing on experimental data from closely related pyrazole series to inform our understanding. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic and crop protection agents.

The 4-Bromo-1-ethyl-3-methyl-1H-pyrazole Core: A Platform for Discovery

The 1-ethyl-3-methyl-1H-pyrazole core provides a stable and synthetically tractable foundation for derivatization. The strategic placement of a bromine atom at the 4-position is particularly advantageous, as it serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions and other transformations.[2][3] This allows for a systematic exploration of the chemical space around the pyrazole core to optimize biological activity.

Synthetic Strategies: From Core to Candidate

The primary route for diversifying the 4-bromo-1-ethyl-3-methyl-1H-pyrazole scaffold involves the conversion of the bromo-substituent into other functional groups. A common and highly effective strategy is the conversion to a carboxylic acid, which can then be readily transformed into a variety of amides. This approach is particularly relevant as pyrazole carboxamides are a well-established class of bioactive compounds with documented antifungal and kinase inhibitory activities.[4][5][6]

Experimental Protocol: Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

A representative protocol for the conversion of the 4-bromo starting material to the key carboxylic acid intermediate is as follows:

  • Lithiation: To a solution of 4-bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

  • Quenching with Carbon Dioxide: After stirring for 1 hour at -78 °C, bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Acidification: Allow the reaction mixture to warm to room temperature and then quench with 1M hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Comparative Analysis of Biological Activities

Based on extensive research into pyrazole derivatives, two prominent areas of biological activity for carboxamide analogs are antifungal and protein kinase inhibition. The following sections will compare the SAR of hypothetical derivatives of 4-bromo-1-ethyl-3-methyl-1H-pyrazole in these two contexts, supported by data from analogous series.

Antifungal Activity of Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are a well-established class of fungicides, with several commercial products used in agriculture.[4][7] The proposed SAR for antifungal derivatives of 1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is based on the analysis of related compounds.[8][9]

Key SAR Observations for Antifungal Pyrazole Carboxamides:

  • Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings are often preferred.

  • Substitution on the Aromatic Ring: The electronic and steric properties of substituents on the aromatic ring of the amide moiety can significantly influence potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can enhance activity.

  • Lipophilicity: A balance of lipophilicity is crucial for cell membrane penetration and target engagement.

Table 1: Comparative Antifungal Activity of Analogous Pyrazole Carboxamides

Compound IDR Group on AmideTarget FungusEC50 (µg/mL)Reference
Analogue A 2-chlorophenylRhizoctonia solani4.99[4]
Analogue B 2-fluorophenylRhizoctonia solani7.69[4]
Analogue C 2-methylphenylRhizoctonia solani> 100[4]
Analogue D 3-pyridylGibberella zeae81.3[10]

Note: The data presented is for analogous pyrazole carboxamides and is intended to be illustrative of potential SAR trends for derivatives of 1-ethyl-3-methyl-1H-pyrazole-4-carboxamide.

The data in Table 1 suggests that small, electron-withdrawing substituents on the phenyl ring of the amide are favorable for antifungal activity against Rhizoctonia solani. The substitution pattern on the pyrazole ring itself also plays a role; for instance, replacing a methyl group with a trifluoromethyl group has been shown to impact activity.[4]

Experimental Workflow: Antifungal Mycelium Growth Inhibition Assay

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_eval Evaluation prep1 Prepare potato dextrose agar (PDA) plates prep3 Add compound solutions to molten PDA to achieve final concentrations prep1->prep3 prep2 Dissolve test compounds in DMSO prep2->prep3 inoc1 Inoculate the center of each plate with a mycelial plug of the target fungus prep3->inoc1 inoc2 Incubate plates at 25-28 °C inoc1->inoc2 eval1 Measure the diameter of fungal growth after a set incubation period inoc2->eval1 eval2 Calculate the percentage of inhibition relative to a DMSO control eval1->eval2 eval3 Determine the EC50 value eval2->eval3

Caption: Workflow for in vitro antifungal activity screening.

Kinase Inhibitory Activity of Pyrazole Derivatives

Pyrazole-based compounds are also prominent as inhibitors of various protein kinases, with several approved drugs for the treatment of cancer.[5][11] The pyrazole ring can act as a versatile scaffold to interact with the ATP-binding site of kinases.[1]

Key SAR Observations for Pyrazole-Based Kinase Inhibitors:

  • Hinge-Binding Motif: The pyrazole core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Substituents at the 3- and 5-positions: These positions can be modified to occupy hydrophobic pockets within the active site, enhancing potency and selectivity.

  • Substituents at the 4-position: Modifications at this position can be used to modulate solubility and pharmacokinetic properties, as well as to introduce vectors for covalent inhibitors.

Table 2: Comparative Kinase Inhibitory Activity of Analogous Pyrazole Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Analogue E Aurora-A0.16[6]
Analogue F FLT30.00122[12]
Analogue G CDK20.719[12]
Analogue H CK1δ/εSelectively Inhibited[13]

Note: The data presented is for analogous pyrazole derivatives and is intended to be illustrative of potential SAR trends for derivatives of 1-ethyl-3-methyl-1H-pyrazole.

The data in Table 2 highlights the potential of pyrazole derivatives to potently inhibit a range of kinases. The specific substitution pattern dictates the kinase selectivity profile. For example, derivatives designed as N,1,3-triphenyl-1H-pyrazole-4-carboxamides have shown potent Aurora-A kinase inhibition,[6] while other substitution patterns lead to potent FLT3 or CDK inhibitors.[12]

Logical Relationship: Kinase Inhibitor Design Strategy

G cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_goal Goal start 4-Bromo-1-ethyl-3-methyl-1H-pyrazole step1 Functionalization at C4 (e.g., Suzuki, Buchwald-Hartwig coupling) start->step1 step2 Synthesis of diverse derivatives step1->step2 screen1 Primary kinase panel screening step2->screen1 screen2 Identification of initial hits screen1->screen2 screen3 Lead optimization (SAR studies) screen2->screen3 screen4 In vitro and in vivo evaluation screen3->screen4 goal Potent and selective kinase inhibitor screen4->goal

Caption: A logical workflow for the discovery of kinase inhibitors.

Conclusion and Future Directions

The 4-bromo-1-ethyl-3-methyl-1H-pyrazole scaffold represents a promising starting point for the development of novel bioactive compounds. By leveraging the versatility of the 4-bromo position, a diverse range of derivatives can be synthesized and evaluated. The insights from SAR studies of analogous pyrazole series suggest that derivatives of this core have the potential to exhibit potent antifungal and kinase inhibitory activities. Future work should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to establish a detailed and specific SAR for this promising scaffold. Such studies will be instrumental in unlocking the full potential of these compounds in drug discovery and agrochemical development.

References

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link]

  • Si, Y., et al. (2021). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry, 45(1), 133-144. [Link]

  • Wiedemann, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(12), 1435-1456. [Link]

  • Si, Y., et al. (2021). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. Request PDF. [Link]

  • Pion, T., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(18), 3935-3942. [Link]

  • Coldham, I., et al. (2014). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry, 79(18), 8844-8854. [Link]

  • Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. [Link]

  • Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed, 25759955. [Link]

  • Li, X., et al. (2024). Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism. PubMed, 38452424. [Link]

  • Menpara, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 133-138. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • Preceding studies on C4-amino-functionalization of 4-bromo-1H-pyrazoles. ResearchGate. [Link]

  • Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137951. [Link]

  • Nguyen, T. H. L., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34469–34483. [Link]

  • Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3599-3603. [Link]

  • Singh, P., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116773. [Link]

  • de Oliveira, A. B., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 22(10), 1599. [Link]

  • Gomaa, A. M. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1435-1443. [Link]

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/2a7a4b8e6b3e3e1c0c8e9b8e8b8e8b8e8b8e8b8e]([Link]

  • Maggio, B., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-742. [Link]

Sources

A Spectroscopic Showdown: Distinguishing Regioisomers of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, substituted pyrazoles are of paramount importance due to their wide-ranging biological activities and versatile applications. The synthesis of these heterocyclic scaffolds, however, often yields a mixture of regioisomers, the differentiation of which is a critical step in chemical research and development. This guide provides a comprehensive, in-depth comparison of spectroscopic techniques for the unambiguous characterization of substituted pyrazole regioisomers, grounded in experimental data and established scientific principles.

The Challenge of Pyrazole Regioisomerism

The core of the challenge lies in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can theoretically produce two distinct regioisomeric pyrazoles. For instance, the reaction of a 1,3-diketone with phenylhydrazine can yield either a 1,3,5-trisubstituted pyrazole or a 1,5,3-trisubstituted pyrazole. The seemingly subtle difference in the placement of substituents can lead to vastly different pharmacological and physicochemical properties. Therefore, precise structural elucidation is not merely an academic exercise but a necessity for meaningful structure-activity relationship (SAR) studies and the development of safe and effective therapeutics.

The Spectroscopic Toolkit for Isomer Differentiation

A multi-pronged spectroscopic approach is essential for the definitive assignment of pyrazole regioisomers. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), highlighting the key diagnostic features for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy stands as the most powerful tool for distinguishing between pyrazole regioisomers. By probing the chemical environment of atomic nuclei, NMR provides a detailed roadmap of the molecular structure.

While a simple ¹H NMR spectrum can provide initial clues, the chemical shifts of the pyrazole ring protons are highly dependent on the nature and position of the substituents. In many cases, the difference in chemical shifts between the C4-H of two regioisomers may not be sufficiently diagnostic on its own. However, when combined with other NMR techniques, ¹H NMR is indispensable.

¹³C NMR spectroscopy is arguably the most definitive method for differentiating pyrazole regioisomers. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are exquisitely sensitive to the electronic effects of the substituents attached to them.

A key principle to remember is the relative chemical shifts of C3 and C5. The carbon atom bearing a substituent at position 3 (C3) generally resonates at a different chemical shift compared to the carbon atom with a substituent at position 5 (C5). This difference is often significant and provides a reliable diagnostic marker. For instance, in N-unsubstituted pyrazoles, the signals for C3 and C5 can be broadened due to tautomeric exchange, but upon N-substitution, these signals become sharp and their chemical shifts are highly informative.[1][2]

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Regioisomers of Substituted Pyrazoles

RegioisomerC3C4C5Key Observations
1,3-Disubstituted ~150-160~100-110~135-145C3 is significantly downfield compared to C5.
1,5-Disubstituted ~140-150~100-110~145-155C5 is significantly downfield compared to C3.
1,3,5-Trisubstituted (R¹ at N1, R³ at C3, R⁵ at C5) Dependent on R³Dependent on substituentsDependent on R⁵The relative shifts of C3 and C5 depend on the electronic nature of R³ and R⁵.

Note: These are approximate ranges and can vary based on the specific substituents and solvent used.[3][4][5]

For complex structures or when ¹³C NMR data is ambiguous, two-dimensional (2D) NMR experiments provide definitive evidence of connectivity and spatial proximity.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[6][7]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that reveals long-range (2-4 bond) correlations between ¹H and ¹³C nuclei.[7][8][9] By observing correlations from a specific proton to neighboring quaternary carbons, one can definitively establish the substitution pattern. For example, observing a correlation from the N1-substituent's protons to C5, but not C3, would strongly indicate a 1,5-disubstituted pyrazole.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity (< 5 Å).[10][11][12][13] This is particularly useful for confirming the relative positions of substituents. For instance, an NOE between a proton on the N1-substituent and a proton on the C5-substituent would provide strong evidence for the 1,5-regioisomer.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the purified pyrazole sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of ~200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data using appropriate software. Identify the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and compare them to expected values for the possible regioisomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

While not as definitive as NMR, IR spectroscopy can provide valuable supporting information. The vibrational frequencies of specific functional groups can sometimes differ between regioisomers. For example, the stretching frequency of a carbonyl group attached to the pyrazole ring may be influenced by the substitution pattern. However, these differences are often subtle and should be interpreted with caution and in conjunction with other spectroscopic data. The characteristic N-H stretching band in N-unsubstituted pyrazoles can also provide information about hydrogen bonding, which may differ between solid-state structures of regioisomers.[1][14][15][16]

Table 2: Potential Diagnostic IR Absorption Bands (cm⁻¹) for Pyrazole Regioisomers

Functional GroupTypical Range (cm⁻¹)Potential for Differentiation
C=N stretch1500-1650Can be subtly influenced by substitution pattern.
C=C stretch1450-1600Often overlaps with other aromatic stretches.
N-H stretch (N-unsubstituted)3100-3500Broadness and position can indicate hydrogen bonding differences.
C-H stretch (aromatic)3000-3100Generally not diagnostic for regioisomerism.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the potential regioisomers.

Mass Spectrometry (MS): Fragmentation Patterns as Fingerprints

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. While regioisomers will have the same molecular weight, their fragmentation pathways can differ, leading to unique mass spectra that can serve as fingerprints for each isomer. The stability of the resulting fragment ions can be influenced by the position of the substituents.[17][18][19][20] For example, the loss of a substituent from C3 versus C5 might lead to fragment ions with different stabilities and therefore different relative abundances in the mass spectrum.

Key Fragmentation Pathways for Pyrazoles:

  • Loss of N₂: A common fragmentation pathway for pyrazoles involves the loss of a nitrogen molecule.[18][19]

  • Cleavage of Substituents: The substituents on the pyrazole ring can be cleaved, and the relative ease of cleavage can be diagnostic.

  • Ring Cleavage: The pyrazole ring itself can fragment, and the pattern of this fragmentation can be influenced by the substitution pattern.

Logical Workflow for Regioisomer Assignment

A systematic approach is crucial for the confident assignment of pyrazole regioisomers. The following workflow outlines a logical progression of experiments and analysis.

Caption: A logical workflow for the spectroscopic elucidation of pyrazole regioisomers.

Case Study: Differentiation of 1-Phenyl-3-methyl-1H-pyrazole and 1-Phenyl-5-methyl-1H-pyrazole

To illustrate the principles discussed, let's consider the spectroscopic differentiation of 1-phenyl-3-methyl-1H-pyrazole and 1-phenyl-5-methyl-1H-pyrazole.

¹³C NMR:

  • 1-Phenyl-3-methyl-1H-pyrazole: The C3 carbon, directly attached to the methyl group, will have a chemical shift in the range of ~150 ppm. The C5 carbon will be further upfield, around ~140 ppm.

  • 1-Phenyl-5-methyl-1H-pyrazole: The C5 carbon, bearing the methyl group, will be downfield at ~150 ppm, while the C3 carbon will be upfield around ~140 ppm.

HMBC:

  • 1-Phenyl-3-methyl-1H-pyrazole: A correlation would be observed between the methyl protons (~2.3 ppm) and the C3 and C4 carbons. Crucially, a correlation would also be seen from the ortho-protons of the N-phenyl ring to C5.

  • 1-Phenyl-5-methyl-1H-pyrazole: A correlation would be observed between the methyl protons (~2.5 ppm) and the C5 and C4 carbons. A key diagnostic correlation would be from the ortho-protons of the N-phenyl ring to C5.

NOESY:

  • 1-Phenyl-5-methyl-1H-pyrazole: A clear NOE would be observed between the ortho-protons of the N-phenyl ring and the protons of the C5-methyl group, confirming their spatial proximity. This interaction would be absent in the 1,3-isomer.

By systematically applying these spectroscopic techniques, a confident and unambiguous assignment of the correct regioisomer can be achieved.

Conclusion

The differentiation of substituted pyrazole regioisomers is a critical task in chemical synthesis and drug discovery. While each spectroscopic technique offers valuable pieces of the structural puzzle, it is the synergistic combination of ¹H, ¹³C, and 2D NMR spectroscopy, supported by mass spectrometry and IR spectroscopy, that provides the definitive answer. By understanding the underlying principles and applying a logical workflow, researchers can confidently navigate the challenges of pyrazole regioisomerism and accelerate their scientific endeavors.

References

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar.
  • Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles | The Journal of Organic Chemistry - ACS Publications.
  • Aguilar-Parrilla, F. A., Männle, F. M., Limbach, H. L., Elguero, J. E., & Jagerovic, N. J. (n.d.). 15N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature | Scilit.
  • (n.d.). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar.
  • (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers - ResearchGate.
  • (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
  • (n.d.). A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing.
  • (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
  • (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • (n.d.). Structure Elucidation of a Pyrazolo[21][22]pyran Derivative by NMR Spectroscopy - PMC - NIH. Retrieved from

  • (n.d.). 12.2% 116,000 120M TOP 1% 154 3,900 - ResearchGate.
  • (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.
  • (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR.
  • (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.
  • (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF - ResearchGate.
  • (n.d.). Mass spectrometric study of some pyrazoline derivatives - ResearchGate.
  • (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central.
  • (n.d.). IR spectrum of pyrazoline 9. | Download Scientific Diagram - ResearchGate.
  • (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[11]. | Download Table - ResearchGate. Retrieved from

  • (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... - ResearchGate.
  • (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate.
  • (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments.
  • (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • (n.d.). DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents - MDPI.
  • (2018, August 8). NOESY and ROESY.
  • (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing).
  • (n.d.). HSQC – Knowledge and References - Taylor & Francis.
  • (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase.
  • (n.d.). HSQC and HMBC | NMR Core Facility - Columbia University.
  • (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav.
  • (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
  • (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
  • (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis.
  • (2021, March 10). 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago.
  • (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • (n.d.). NMR Experiments for Structure Determination.
  • (2020, May 22). Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing.
  • (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers - Benchchem.
  • (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... - ResearchGate.

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pyrazole-Based Drug Discovery

Pyrazoles represent a privileged scaffold in modern pharmacology, forming the core of drugs ranging from anti-inflammatory agents like celecoxib to antineoplastic candidates.[1][2][3] The biological activity and toxicological profile of any synthesized active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of unreacted starting materials, regioisomers, byproducts, or degradation products can drastically alter therapeutic outcomes and introduce safety risks.[4][5] Therefore, the rigorous assessment of purity for a target compound like 4-bromo-1-ethyl-3-methyl-1H-pyrazole is not merely a procedural step but a foundational pillar of valid, reproducible, and safe drug development.

This guide moves beyond a simple listing of techniques. It offers a comparative analysis grounded in practical experience, explaining why specific methods are chosen and how to interpret their results to build a comprehensive purity profile. We will explore the orthogonal and complementary nature of modern analytical techniques, demonstrating how their combined application provides a self-validating system for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of small organic molecules in the pharmaceutical industry.[6][7] Its strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification. For a substituted pyrazole, a reverse-phase HPLC (RP-HPLC) method is the logical first choice due to the compound's moderate polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and effectiveness in retaining moderately polar to nonpolar analytes through hydrophobic interactions.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid for better peak shape and MS compatibility) and an organic solvent like acetonitrile or methanol is crucial.[8] A gradient is preferred over an isocratic method because potential impurities—such as unreacted, more polar starting materials or less polar, dimeric byproducts—can have significantly different retention times. A gradient ensures that all components are eluted in a reasonable timeframe with good resolution.

  • Detection: A Photodiode Array (PDA) or UV-Vis detector is standard.[9][10] The pyrazole ring contains a chromophore that absorbs UV light, making it readily detectable. A PDA detector is particularly powerful as it provides UV spectra for each peak, which can help in peak tracking and purity assessment, flagging co-eluting impurities if the spectra across a single peak are not homogenous.

Experimental Protocol: RP-HPLC-PDA
  • Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.[4]

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a well-characterized reference standard of 4-bromo-1-ethyl-3-methyl-1H-pyrazole and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock.

    • Sample Solution: Prepare the synthesized sample in the same manner.

  • Chromatographic Conditions:

    • Run a system suitability test (SST) before analysis to ensure the system is performing correctly (e.g., five replicate injections of the standard, checking for consistent retention time, peak area, and theoretical plates).

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and protonates silanols.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 95% B over 20 minEnsures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLBalances sensitivity with potential for column overload.
Detection PDA at 220 nmWavelength where pyrazoles typically show strong absorbance.
Data Interpretation

The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for early-stage research compounds. Any peak greater than 0.1% should be investigated.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent (e.g., 50:50 ACN/H2O) A->B C Inject into HPLC System (C18 Column, Gradient Elution) B->C D PDA Detection (Acquire Chromatogram & Spectra) C->D E Integrate All Peaks D->E F Calculate Area % Purity E->F G Assess Peak Homogeneity E->G

Caption: Workflow for quantitative purity analysis by RP-HPLC-PDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While HPLC provides quantitative data on purity, it reveals little about the identity of the main peak or its impurities. NMR spectroscopy is unparalleled for elucidating molecular structure.[11][12] For 4-bromo-1-ethyl-3-methyl-1H-pyrazole, ¹H and ¹³C NMR are essential to confirm that the correct isomer has been synthesized and to detect structurally related impurities.

Causality Behind Experimental Choices:

  • ¹H NMR: This is the primary tool for structural verification. The number of signals, their chemical shifts (positions), their splitting patterns (multiplicity), and their integrals (area under the peak) provide a detailed fingerprint of the molecule. We expect to see distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the lone proton on the pyrazole ring (a singlet). The absence of signals from starting materials or the presence of unexpected signals is a direct indicator of impurities.

  • ¹³C NMR: This technique confirms the carbon skeleton of the molecule. The number of unique carbon signals should match the structure. The chemical shifts are indicative of the electronic environment of each carbon atom.

  • Solvent: A deuterated solvent like CDCl₃ or DMSO-d₆ is used, which is invisible in the ¹H NMR spectrum.[13] The choice depends on the compound's solubility.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectroscopic Data
Group¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
-CH₂- (ethyl)~4.1Quartet (q)2H~45-50
-CH₃ (ethyl)~1.4Triplet (t)3H~14-16
-CH₃ (ring)~2.3Singlet (s)3H~10-12
C5-H (ring)~7.5Singlet (s)1H~125-130
C4-Br ---~80-85
C3-CH₃ ---~145-150

Note: These are estimated chemical shifts. Actual values may vary based on solvent and other factors.[13][14]

Data Interpretation for Purity

Look for small, unassigned peaks. The integral of an impurity peak relative to a known proton signal from the main compound can provide a semi-quantitative estimate of its concentration. For example, if an impurity peak integrates to 0.05 when a 1H singlet of the main compound is set to 1.00, the impurity is present at approximately 5 mol%.

Workflow Diagram: NMR Structural Verification

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1H & 13C Spectra on NMR Spectrometer A->B C Process FID Data (FT, Phasing, Referencing) B->C D Assign Signals to Structure C->D E Integrate 1H Signals C->E F Identify & Quantify Impurity Signals D->F E->F

Caption: Workflow for structural confirmation and purity estimation by NMR.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive proof of its identity.[15] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an incredibly powerful tool for identifying impurities detected by HPLC.[5]

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like pyrazoles, typically yielding the protonated molecular ion [M+H]⁺.

  • Isotopic Pattern: A critical feature for 4-bromo-1-ethyl-3-methyl-1H-pyrazole is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[16] This results in a characteristic isotopic pattern in the mass spectrum: two peaks of almost equal intensity separated by 2 m/z units (one for the molecule with ⁷⁹Br and one for the molecule with ⁸¹Br). This signature is a highly reliable confirmation of the presence of a single bromine atom.

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • Method: Use the same HPLC method developed for purity analysis. The formic acid in the mobile phase makes it directly compatible with positive-ion ESI-MS.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

Expected Data

The theoretical monoisotopic mass of C₇H₁₁N₂⁷⁹Br is 202.0109. The theoretical mass of C₇H₁₁N₂⁸¹Br is 204.0088. In positive ESI mode, we expect to see:

  • [M+H]⁺ peak at m/z ~203.0187

  • [M+2+H]⁺ peak at m/z ~205.0166 The key diagnostic is observing these two peaks with approximately equal intensity.

Data Interpretation for Purity

By examining the mass spectra of the small impurity peaks from the HPLC chromatogram, one can determine their molecular weights. This information is invaluable for proposing structures for these impurities (e.g., a peak with a mass 80 Da lower than the main peak could indicate a debrominated impurity).

Workflow Diagram: LC-MS Impurity Identification

LCMS_Workflow A Inject Sample into LC-MS B Separate Components (HPLC) A->B C Ionize and Detect (ESI-MS) B->C D Extract Ion Chromatograms for Main Peak & Impurities C->D E Analyze Mass Spectrum of Main Peak D->E F Analyze Mass Spectra of Impurity Peaks D->F G Confirm [M+H]+ and Bromine Isotope Pattern E->G H Determine MW of Impurities F->H

Caption: Workflow for MW confirmation and impurity ID by LC-MS.

Comparative Summary of Techniques

The choice of analytical technique depends on the specific question being asked. The following table summarizes the strengths and weaknesses of each method for the purity assessment of 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

TechniquePrimary InformationQuantitationStrengthsLimitations
HPLC-PDA Purity (%)ExcellentHigh precision, robust, high throughput, separates isomers.[4][9]Provides no structural information on impurities.
NMR Structure ConfirmationSemi-QuantitativeUnambiguous structure proof, detects a wide range of impurities.[11][14]Lower sensitivity than HPLC, can be complex to interpret.
LC-MS Molecular WeightSemi-QuantitativeHigh sensitivity, confirms MW, identifies impurities by mass.[5]Response factors vary, not ideal for primary quantitation.
Elemental Analysis Elemental CompositionExcellent (for bulk)Confirms correct elemental formula for the bulk sample.[11]Insensitive to isomeric impurities, requires significant sample.

Conclusion: A Multi-Pronged Approach for Self-Validating Purity Assessment

Assessing the purity of a synthesized compound like 4-bromo-1-ethyl-3-methyl-1H-pyrazole is not a task for a single technique. A robust and trustworthy purity profile is built by combining orthogonal methods. The recommended workflow is as follows:

  • Initial Confirmation: Use NMR and MS to confirm that the synthesized material has the correct chemical structure and molecular weight. The characteristic bromine isotope pattern in the mass spectrum is a critical validation point.

  • Quantitative Analysis: Employ a validated RP-HPLC method to determine the quantitative purity, expressed as a percentage. This method will serve as the primary tool for quality control in subsequent batches.[5]

  • Impurity Identification: Use LC-MS to obtain the molecular weights of any impurities detected in the HPLC analysis, providing crucial clues to their identities.

By integrating these techniques, researchers can create a self-validating system. The purity value from HPLC is substantiated by the structural confirmation from NMR and MS, providing a high degree of confidence in the quality of the material. This rigorous approach is essential for ensuring the integrity of downstream biological data and accelerating the drug development process.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Valid
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. ACADEMIA.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2019).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Wiley Online Library.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.
  • Analytical determinations of haloperidol and its combinations in pharmaceutical dosage forms and biological matrices.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024).
  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. (2024). MDPI.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The compounds we handle, such as 4-Bromo-1-Ethyl-3-Methyl-1H-pyrazole-5-Carbonyl Chloride, are potent intermediates that demand rigorous adherence to safety protocols throughout their lifecycle, including the final, critical step of disposal. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe neutralization and disposal of this reactive compound, grounded in the principles of chemical reactivity and laboratory best practices.

The primary reactive moiety of this molecule is the acyl chloride (or carbonyl chloride) functional group. Acyl chlorides are a class of organic compounds known for their high reactivity, particularly with nucleophiles like water.[1][2] This reactivity is the central consideration in its safe handling and disposal. Improper disposal can lead to violent exothermic reactions, the release of corrosive and hazardous fumes, and potential environmental contamination.[3][4]

The recommended and most effective method for the disposal of this compound is through a controlled neutralization reaction. This process transforms the highly reactive acyl chloride into significantly less hazardous and more stable compounds before final disposal as chemical waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal procedures commence, a thorough understanding of the compound's hazards is essential. The primary risks are dictated by the acyl chloride group, which is corrosive and reacts violently with water.[4][5][6][7] The reaction with moisture produces hydrochloric acid (HCl), a corrosive and toxic gas.[8][9][10][11]

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Corrosive Causes severe skin burns and eye damage upon contact.[4][6][12] Vapors are destructive to the respiratory tract.[13][14]Chemical-resistant gloves (butyl rubber or heavy-duty nitrile recommended), flame-retardant lab coat, and full-length pants.[1][5][12]
Water-Reactive Reacts exothermically and violently with water, moisture, and protic solvents to produce corrosive hydrochloric acid gas.[5][6][7][9]All procedures must be conducted in a certified chemical fume hood.[3][4][5]
Lachrymator Vapors can cause severe irritation and tearing of the eyes.Chemical splash goggles and a full-face shield are mandatory to protect against splashes and vapors.[1][5]
Inhalation Toxicity Inhalation of vapors can cause respiratory irritation, coughing, shortness of breath, and potentially pulmonary edema.[6][15]A properly fitted air-purifying respirator with acid gas cartridges may be necessary if there is any risk of exposure outside a fume hood.[1][5][13]
Pre-Disposal Checklist & Preparations

A safe disposal process begins with meticulous preparation. This ensures that the neutralization can be performed without incident and that any unforeseen events can be managed effectively.

  • Location: Designate a certified and properly functioning chemical fume hood for the entire procedure.[3][4]

  • Materials: Gather all necessary equipment and reagents before starting. This includes the waste container, neutralizing agent, pH paper or meter, stir plate, and appropriate beakers.

  • Spill Management: Have a spill kit readily accessible. For acyl chloride spills, use a dry, inert absorbent like sand or vermiculite. DO NOT USE WATER or combustible materials to clean up the initial spill.[3][6]

  • Emergency Access: Ensure unimpeded access to an emergency eyewash station and safety shower.[5][14]

Step-by-Step Protocol for Neutralization and Disposal

This protocol is designed to safely neutralize the reactive acyl chloride through a controlled hydrolysis and acid-base reaction. The choice of a weak base, like sodium bicarbonate, is deliberate; it reacts effectively with the generated HCl without the extreme exothermic reaction that a strong base (like NaOH) might cause, which could lead to boiling and splashing.[3]

Materials:

  • This compound for disposal

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Large beaker (volume should be at least 5-10 times that of the final solution to contain fizzing)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Prepare the Neutralizing Solution: In the chemical fume hood, prepare a saturated or near-saturated solution of sodium bicarbonate in cold water. A 5-10% solution is generally effective. Place this beaker in an ice bath and begin stirring with the magnetic stir plate. The cold temperature is crucial for absorbing the heat generated during the exothermic neutralization reaction.[16]

  • Controlled Addition of the Acyl Chloride: Very slowly, add the this compound to the cold, stirring bicarbonate solution dropwise or in very small portions.

    • Causality: A slow addition rate is critical to prevent a runaway reaction.[3] The reaction produces both the corresponding carboxylic acid and HCl gas. The bicarbonate will neutralize the HCl, producing CO₂ gas (fizzing), water, and salt.[17][18] Adding the reactant too quickly can cause excessive heat generation and violent foaming, leading to a loss of containment.[3]

  • Monitor the Reaction: Continue slow addition, allowing the fizzing to subside between additions. If the reaction becomes too vigorous or the temperature rises significantly, cease addition immediately until it is back under control.

  • Ensure Complete Neutralization: Once all the acyl chloride has been added and the initial vigorous fizzing has stopped, allow the solution to stir for at least one hour to ensure the reaction is complete.

  • Verify Final pH: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. The pH should be in the neutral range (pH 6-8).[16][17] If the solution is still acidic, slowly add more sodium bicarbonate until the pH is neutral. This step is a critical self-validating check to confirm that all acidic components have been neutralized.

  • Final Waste Disposal: The resulting neutralized solution contains the sodium salt of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-carboxylic acid, sodium chloride, and water. This solution is significantly less hazardous. However, it should be transferred to a properly labeled aqueous hazardous waste container.

    • Important: Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[16][17] Always consult your local waste disposal guidelines.

Emergency Response

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][15]

  • Small Spill: In a fume hood, absorb the spill with a dry, inert material such as sand or vermiculite.[3] Scoop the material into a sealable container for disposal as hazardous waste. Do not use water.[6]

  • Large Spill: Evacuate the area immediately and contact your institution's EHS department.[3]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the safe disposal of this compound.

G start_node Start: Dispose of Acyl Chloride Waste action_node1 1. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start_node->action_node1 Initiate Protocol process_node process_node decision_node decision_node action_node action_node end_node end_node caution_node caution_node action_node2 2. Work Inside a Certified Chemical Fume Hood action_node1->action_node2 action_node3 3. Prepare Cold, Stirred Sodium Bicarbonate Solution in an Ice Bath action_node2->action_node3 caution_node1 4. Add Acyl Chloride VERY SLOWLY (Dropwise) action_node3->caution_node1 decision_node1 Vigorous Fizzing? caution_node1->decision_node1 action_node5 5. Stir for 1 Hour at Room Temperature caution_node1->action_node5 All Added & Fizzing Stopped decision_node1->caution_node1 No action_node4 Pause Addition Until Subsided decision_node1->action_node4 Yes action_node4->caution_node1 decision_node2 6. Check pH: Is it 6-8? action_node5->decision_node2 action_node6 Add More Bicarbonate & Re-check decision_node2->action_node6 No (Acidic) end_node1 7. Transfer to Labeled Aqueous Waste Container decision_node2->end_node1 Yes (Neutral) action_node6->decision_node2 end_node2 Disposal Complete end_node1->end_node2

Caption: Decision workflow for the neutralization of acyl chloride waste.

References

  • Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]

  • UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Brainly.in. (2019, August 25). Carbonyl chloride reacts with water to form two acidic compounds. Retrieved from [Link]

  • North Industrial Chemicals. (2024, October 19). How to Clean Up Hydrochloric Acid: Simple Steps for Safety. Retrieved from [Link]

  • Standard Operating Procedure - Hydrochloric Acid. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Acid Neutralization. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines. Retrieved from [Link]

  • YouTube. (2022, January 26). Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). Retrieved from [Link]

  • ECHA. (2025, October 7). Pyrazole - Substance Information. Retrieved from [Link]

  • Quora. (2022, November 24). What is the reaction of acid chlorides with water? Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.